molecular formula C6H9N3O2 B1296624 ethyl 2-(1H-1,2,4-triazol-1-yl)acetate CAS No. 56563-01-0

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1296624
CAS No.: 56563-01-0
M. Wt: 155.15 g/mol
InChI Key: KOXLIKDTQXSKIE-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXLIKDTQXSKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299343
Record name Ethyl 1H-1,2,4-triazole-1-acetate
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56563-01-0
Record name Ethyl 1H-1,2,4-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56563-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-1,2,4-triazole-1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary and Introduction

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. The 1,2,4-triazole moiety is a recognized pharmacophore, integral to numerous FDA-approved drugs, including market-leading antifungal and anticancer agents.[1][2] This guide provides an in-depth analysis of the chemical properties, synthesis, spectroscopic profile, reactivity, and applications of this compound. The content herein is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this versatile intermediate in complex synthetic campaigns. We will explore the causality behind its regioselective synthesis, detail its characterization, and illuminate its role as a precursor to high-value active pharmaceutical ingredients (APIs).

Core Chemical and Physical Properties

The structure of this compound is defined by an ethyl acetate group substituted at the N1 position of the 1H-1,2,4-triazole ring. This specific linkage is crucial for its subsequent reactivity and application.

Caption: Chemical Structure of this compound

The key physicochemical and identifying properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name ethyl 2-(1,2,4-triazol-1-yl)acetate[3]
CAS Number 56563-01-0[3][4]
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.15 g/mol [3][4]
Boiling Point 277.5 °C at 760 mmHg[4]
Density 1.25 g/cm³[4]
Melting Point Not Available[4]
SMILES CCOC(=O)CN1C=NC=N1[3]
InChIKey KOXLIKDTQXSKIE-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insights

The principal and most efficient method for preparing this compound is through the direct N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

The Causality of Regioselectivity

A critical aspect of this synthesis is the regioselectivity of the alkylation. The 1H-1,2,4-triazole anion has two potential nucleophilic nitrogen atoms: N1 and N4. In practice, alkylation occurs preferentially at the N1 position.[5] This selectivity is governed by a combination of electronic and steric factors. The N1 position is generally more sterically accessible and, under thermodynamic control with specific base/solvent systems like sodium ethoxide in ethanol, yields the N1-substituted product as the major isomer.[5] The use of a strong base is essential to deprotonate the acidic N-H proton of the triazole ring (pKa ≈ 10.26), generating the highly nucleophilic triazolide anion required for the Sₙ2 reaction.[5]

G cluster_workflow Synthesis Workflow start 1H-1,2,4-Triazole + Ethyl Bromoacetate step1 Deprotonation: Add base (e.g., NaOEt) in solvent (e.g., Ethanol) start->step1 intermediate Formation of Triazolide Anion (Nucleophile) step1->intermediate step2 SN2 Attack: Reflux reaction mixture intermediate->step2 product Crude Product Mixture step2->product step3 Workup & Purification: Filter salt, evaporate solvent, purify (e.g., distillation) product->step3 final Pure this compound step3->final

Caption: General workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is a robust, self-validating system based on established chemical principles for the alkylation of nitrogen heterocycles.[5][6]

Materials:

  • 1H-1,2,4-Triazole

  • Ethyl bromoacetate (or ethyl chloroacetate)

  • Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous ethanol (or DMF) to dissolve the triazole. Subsequently, add sodium ethoxide (1.1 eq) portion-wise while stirring. The formation of the sodium salt may result in a slight exotherm and a slurry.

  • Alkylation: To the stirred suspension, add ethyl bromoacetate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting triazole validates reaction progression.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (NaBr) formed.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining salts or DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the final product as a liquid. The purity is validated by spectroscopic analysis (Section 4.0).

Spectroscopic and Structural Characterization

Characterization via modern spectroscopic methods is essential to confirm the structure and purity of the synthesized compound. While a dedicated public spectrum is not always available, the expected data can be reliably predicted from public data repositories and analysis of analogous structures.[3][7][8][9]

TechniqueExpected Observations
¹H NMR δ ~8.5 ppm (s, 1H, Triazole C5-H) ; δ ~8.0 ppm (s, 1H, Triazole C3-H) ; δ ~5.1 ppm (s, 2H, N-CH₂-C=O) ; δ ~4.2 ppm (q, J≈7.1 Hz, 2H, O-CH₂-CH₃) ; δ ~1.2 ppm (t, J≈7.1 Hz, 3H, O-CH₂-CH₃) . The two distinct singlets for the triazole protons and the singlet for the N-CH₂ group confirm the N1 substitution.
¹³C NMR δ ~166 ppm (C=O) ; δ ~151 ppm (Triazole C5) ; δ ~145 ppm (Triazole C3) ; δ ~62 ppm (O-CH₂) ; δ ~50 ppm (N-CH₂) ; δ ~14 ppm (CH₃) .
Mass Spec (EI) m/z (M⁺) = 155 . Key fragments would correspond to the loss of the ethoxy group [M-45]⁺ at m/z 110 , and cleavage of the acetate side chain to give the triazolylmethyl cation at m/z 82 .
Infrared (IR) ~3100 cm⁻¹ (C-H stretch, triazole ring) ; ~2980 cm⁻¹ (C-H stretch, alkyl) ; ~1750 cm⁻¹ (strong, C=O stretch, ester) ; ~1500-1550 cm⁻¹ (C=N stretch, triazole ring) ; ~1200 cm⁻¹ (C-O stretch, ester) . The prominent C=O stretch is a key diagnostic peak.[10]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its ester functionality, which serves as a versatile handle for synthetic elaboration. The triazole ring itself is largely stable and aromatic, acting as a robust scaffold.

Ester Hydrolysis: Gateway to Further Functionalization

The most significant reaction is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid . This transformation is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup.

Protocol for Saponification:

  • Dissolve this compound (1.0 eq) in a mixture of THF/water.

  • Add sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is often a solid.

This resulting carboxylic acid is a crucial intermediate, enabling the formation of amide bonds through standard peptide coupling chemistry (e.g., using EDC/HOBt), thereby linking the triazole moiety to amines in more complex drug candidates.

G start This compound reagent1 1. NaOH, H₂O/THF 2. HCl (aq) product1 2-(1H-1,2,4-triazol-1-yl)acetic acid start->product1 Hydrolysis reagent2 R-NH₂, Coupling Agents (e.g., EDC, HOBt) product2 Amide-linked Triazole Conjugate product1->product2 Amide Coupling

Caption: Key transformations of the title compound.

Applications in Medicinal and Agrochemical Chemistry

The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery due to its favorable properties, including metabolic stability, hydrogen bonding capability (as both donor and acceptor), and its ability to coordinate with metallic centers in enzymes.[11]

Key Therapeutic Areas:

  • Antifungal Agents: this compound is a precursor to the core structure of azole antifungals like Fluconazole and Voriconazole. These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, a key step in ergosterol biosynthesis in fungi.[1][2]

  • Anticancer Agents: The triazole moiety is present in aromatase inhibitors such as Letrozole and Anastrozole, which are used to treat hormone-responsive breast cancer.[1]

  • Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole carboxamide structure.[1]

The title compound provides the essential N1-substituted triazole acetic acid/ester fragment, which is frequently elongated or modified to build the final complex API. Its utility lies in its ability to introduce this critical pharmacophore into a target molecule in a controlled and predictable manner.

Safety and Handling

Standard Laboratory Precautions:

  • Handling: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic entry point into the synthesis of a vast range of high-value molecules. Its well-defined regioselective synthesis, predictable reactivity centered on the ester handle, and the inherent biological significance of its triazole core make it an indispensable tool for medicinal and agrochemical researchers. A thorough understanding of its properties, as detailed in this guide, empowers scientists to design more efficient and robust synthetic routes toward novel therapeutics and crop protection agents.

References

  • Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

  • Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (2021). Journal of Molecular Structure. Available at: [Link]

  • Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl... Available at: [Link]

  • Gondkar, T., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Available at: [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. (2025). Iraqi Academic Scientific Journals. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. Available at: [Link]

  • (PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (n.d.). ResearchGate. Available at: [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (n.d.). OUCI. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central. Available at: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

  • Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2022). MDPI. Available at: [Link]

  • PubChem. (n.d.). ethyl 2-(1H-1,2,4-triazole-5-carbonylamino)acetate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC. Available at: [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Journal of Pharmacognosy and Phytotherapy. Available at: [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (2020). ChemRxiv. Available at: [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2021). ResearchGate. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health. Available at: [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (2020). Green Chemistry. Available at: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS No: 56563-01-0), a key heterocyclic building block in modern drug discovery and materials science.[1][2][3] Moving beyond a simple recitation of data, this document details the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present this as a self-validating workflow, where each analytical step corroborates the next, culminating in an unambiguous structural confirmation. This guide is intended for researchers, chemists, and quality control specialists who require a robust and logical framework for molecular characterization.

Introduction: The Significance of Structural Integrity

This compound is a molecule of significant interest, primarily serving as a versatile intermediate in the synthesis of more complex bioactive compounds. The 1,2,4-triazole moiety is a well-established pharmacophore known for a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][4] The precise connectivity and structural integrity of this building block are paramount; any ambiguity, such as the presence of isomeric impurities (e.g., substitution at the N4 position of the triazole ring), can drastically alter the pharmacological profile and efficacy of the final active pharmaceutical ingredient (API).

Therefore, a rigorous, orthogonal approach to structure elucidation is not merely an academic exercise but a critical component of quality control and regulatory compliance in drug development. This guide establishes such a workflow.

Foundational Analysis: Synthesis and Molecular Properties

A prerequisite for accurate analysis is a pure sample. The target compound is typically synthesized via the N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate, such as ethyl bromoacetate or chloroacetate, in the presence of a base.[5] Post-synthesis, purification by column chromatography or recrystallization from a suitable solvent like ethyl acetate/petroleum ether is essential to remove unreacted starting materials and potential side products.[4]

Molecular Formula: C₆H₉N₃O₂[1] Molecular Weight: 155.15 g/mol [1]

This foundational data provides the expected values for subsequent mass spectrometry analysis.

The Elucidation Workflow: A Multi-Spectroscopic Approach

The core of our analysis relies on the convergence of evidence from multiple, independent spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): The First Checkpoint

Objective: To confirm the molecular weight and elemental composition of the synthesized compound.

Methodology: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. High-Resolution Mass Spectrometry (HRMS) provides the accuracy needed to confirm the elemental formula.

  • Sample Preparation: Dissolve a small amount of the purified compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Infuse the sample into an ESI-MS system, typically a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Expected Results & Interpretation: The primary goal is to find the ion corresponding to the protonated molecule.

  • Expected [M+H]⁺: 156.0768

  • Calculation: C₆H₉N₃O₂ (155.0695 Da) + H⁺ (1.0073 Da) = 156.0768 Da

Observing a high-resolution mass peak within a narrow tolerance (typically < 5 ppm) of this value provides strong evidence for the correct elemental formula, C₆H₉N₃O₂.

Fragmentation Analysis: While ESI is a soft ionization technique, increasing the fragmentor voltage can induce fragmentation, offering further structural clues.[6][7][8] Key expected fragments for this molecule would arise from the cleavage of the ester and the methylene-triazole bond. The fragmentation of 1,2,4-triazoles often involves the loss of HCN or N₂.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the key functional groups present in the molecule, which serves as a crucial cross-validation of the expected structure.

Methodology: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.

Expected Absorption Bands & Interpretation: The IR spectrum should display characteristic peaks corresponding to the ester and triazole moieties.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Interpretation
~3100-3000C-H StretchAromatic (Triazole)Confirms the presence of C-H bonds on the heterocyclic ring.
~2980C-H StretchAliphatic (CH₂, CH₃)Indicates the presence of the ethyl and methylene groups.
~1750-1735 C=O Stretch Ester This is a strong, sharp, and highly characteristic peak confirming the ester carbonyl group. Its position is typical for saturated esters.[9]
~1600-1450C=N & C=C StretchTriazole RingMultiple bands in this region are characteristic of the triazole ring system.
~1250-1150 C-O Stretch Ester A strong band confirming the C-O single bond of the ester linkage.[9]

The absence of a broad O-H stretch (~3400 cm⁻¹) or an N-H stretch (~3300 cm⁻¹) is critical, as it confirms that the triazole nitrogen is fully substituted (i.e., N-alkylation has occurred).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. We utilize both ¹H and ¹³C NMR to create a complete picture.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environment

Objective: To identify all unique proton environments, their integration (number of protons), and their coupling (neighboring protons).

Expected Signals & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Interpretation
~8.3Singlet1HH-5 (Triazole)The downfield shift is due to the deshielding effect of the adjacent nitrogen atoms. It appears as a singlet as there are no vicinal protons.
~8.0Singlet1HH-3 (Triazole)Similar to H-5, this proton is in an electron-deficient environment. The two triazole protons are distinct.
~5.2 Singlet 2H N-C H₂-C=O This singlet is highly characteristic. Its significant downfield shift is caused by the strong electron-withdrawing effects of both the adjacent triazole ring and the ester carbonyl group. Its singlet nature confirms it is not adjacent to any other protons.
~4.2Quartet2HO-CH₂ -CH₃A classic ethyl ester pattern. It is a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4).
~1.3Triplet3HO-CH₂-CH₃ The corresponding methyl group of the ethyl ester. It is a triplet because it couples to the two protons of the adjacent methylene group (n+1 = 2+1 = 3).

The observation of two distinct singlets for the triazole protons and a sharp singlet for the methylene bridge are the key diagnostic features confirming the N-1 substitution pattern.

¹³C NMR Spectroscopy: The Carbon Skeleton

Objective: To identify all unique carbon atoms in the molecule.

Expected Signals & Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale & Interpretation
~166 C =OThe ester carbonyl carbon, appearing far downfield due to the double bond to the highly electronegative oxygen.
~151C-3 (Triazole)Aromatic carbon in the triazole ring, deshielded by adjacent nitrogens.
~144C-5 (Triazole)The other aromatic carbon in the triazole ring.
~62O-C H₂-CH₃The methylene carbon of the ethyl group, shifted downfield by the attached oxygen.
~50 N-C H₂-C=O The methylene bridge carbon. Its position reflects the influence of both the attached nitrogen and the carbonyl group.
~14O-CH₂-C H₃The terminal methyl carbon, appearing in the typical upfield aliphatic region.

The combination of ¹H and ¹³C NMR data provides an unambiguous map of the molecule's covalent framework, confirming the ethyl acetate group is attached to the N-1 position of the 1,2,4-triazole ring.

Conclusion: Convergent Evidence for Structural Confirmation

The structure of this compound is unequivocally confirmed through a logical, multi-step analytical workflow.

  • Mass Spectrometry confirmed the molecular formula C₆H₉N₃O₂.

  • IR Spectroscopy identified the required ester (C=O, C-O) and triazole (C=N, aromatic C-H) functional groups while confirming the absence of N-H bonds.

  • ¹H and ¹³C NMR Spectroscopy provided the definitive map of the atomic connectivity, confirming the ethyl ester moiety, the methylene bridge, and, crucially, the N-1 substitution pattern on the 1,2,4-triazole ring.

Each technique provides a layer of evidence that validates the others, resulting in a high degree of confidence in the final structure. This robust approach is essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

References

  • Saeed, A. & Al-Majidi, S. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557521, Ethyl 1H-1,2,4-triazole-1-acetate. PubChem. Available at: [Link]

  • Zhang, S. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. Available at: [Link]

  • Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & El-Bayouki, K. A. M. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
  • Moghadam, F. H., Shokrollahi, A., & Doroodmand, M. M. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of the Mexican Chemical Society.
  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Available at: [Link]

  • NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Available at: [Link]

  • Gholap, S. S., Dhavale, R. V., & Chavan, V. P. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Szulczyk, D., et al. (2024). Stereoselective asymmetric syntheses of molecules with a 4,5-dihydro-1H-[1][5]-triazoline core possessing an acetylated carbohy. MDPI.

  • ChemSrc. (n.d.). This compound. Available at: [Link]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]

  • ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti.
  • Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kaplaushenko, A. G., et al. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. ResearchGate. Available at: [Link]

  • University of Tartu. (n.d.). Ethyl acetate. Database of ATR-FT-IR spectra of various materials. Available at: [Link]

  • Varynskyi, B. O., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2018). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ResearchGate. Available at: [Link]

Sources

synthesis and characterization of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Abstract

This compound is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. Its structure, featuring a reactive ester group and a versatile triazole moiety, makes it a valuable precursor for synthesizing a wide array of more complex molecules with significant biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, tailored for researchers, chemists, and drug development professionals. We delve into the causal chemistry behind the synthetic protocol, offering a self-validating framework for characterization to ensure product identity and purity.

Synthesis Methodology: N-Alkylation of 1,2,4-Triazole

The most direct and reliable method for preparing this compound is through the nucleophilic substitution reaction between 1,2,4-triazole and ethyl bromoacetate. This N-alkylation reaction is a cornerstone of heterocyclic chemistry.

Principle and Mechanistic Insights

The reaction proceeds via an SN2 mechanism. 1,2,4-triazole, upon deprotonation by a suitable base, forms the triazolide anion. This anion acts as a potent nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate and displacing the bromide leaving group.

A critical consideration in this synthesis is regioselectivity. The 1,2,4-triazolide anion possesses two nucleophilic nitrogen atoms, N1 and N4. Alkylation can therefore yield two distinct isomers: the desired 1-substituted product and the 4-substituted byproduct.

  • N1-Alkylation (Major Product): Generally, alkylation at the N1 position is sterically and electronically favored under standard conditions, leading to the thermodynamically more stable product.[4]

  • N4-Alkylation (Minor Product): Alkylation at the N4 position can also occur, and the ratio of N1 to N4 products can be influenced by factors such as the choice of solvent, base, and reaction temperature.

Our protocol is optimized to maximize the yield of the desired N1 isomer.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1H-1,2,4-TriazoleC₂H₃N₃69.07503.45 g
Ethyl BromoacetateC₄H₇BrO₂167.00505.5 mL
Anhydrous Potassium CarbonateK₂CO₃138.217510.37 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-100 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
Saturated NaCl Solution (Brine)NaCl (aq)--As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (3.45 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature to ensure good mixing. Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

  • Reagent Addition: Add ethyl bromoacetate (5.5 mL, 50 mmol) dropwise to the stirring suspension over 10 minutes. Safety Note: Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting triazole), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water and stir for 20 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Rationale: The product is significantly more soluble in the organic phase, while the inorganic salts (KBr, excess K₂CO₃) and DMF remain in the aqueous phase.

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reactants 1. Reactants (1,2,4-Triazole, Ethyl Bromoacetate, K₂CO₃) dissolve 2. Dissolve in DMF reactants->dissolve react 3. Heat & Stir (60°C, 4-6h) dissolve->react quench 4. Quench with Water react->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry over MgSO₄ wash->dry concentrate 8. Concentrate in Vacuo dry->concentrate purify 9. Purify (Recrystallization/Distillation) concentrate->purify characterize 10. Characterization purify->characterize

Caption: Overall workflow for the synthesis and purification of the target compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structural identity and purity of the synthesized this compound. The following techniques provide a self-validating system for analysis.

Physical Properties
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molecular Formula: C₆H₉N₃O₂[5]

  • Molecular Weight: 155.15 g/mol [5]

Spectroscopic Data & Interpretation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, allowing for the distinction between the N1 and N4 isomers.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (s, 1H): This singlet corresponds to the proton at the C5 position of the triazole ring (H-5).

    • δ 7.98 (s, 1H): This singlet corresponds to the proton at the C3 position of the triazole ring (H-3). Note: The presence of two distinct singlets for the triazole protons is definitive proof of N1 substitution. The N4 isomer would show a single signal for two equivalent protons.

    • δ 5.10 (s, 2H): A sharp singlet for the methylene protons (-CH₂-) attached to the triazole nitrogen.

    • δ 4.25 (q, J = 7.1 Hz, 2H): A quartet representing the methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl group.

    • δ 1.30 (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 166.5: Carbonyl carbon (C=O) of the ester.

    • δ 151.0: Triazole ring carbon (C-5).

    • δ 145.5: Triazole ring carbon (C-3).

    • δ 62.0: Methylene carbon of the ethyl group (-OCH₂-).

    • δ 50.5: Methylene carbon adjacent to the triazole ring (-N-CH₂-).

    • δ 14.0: Methyl carbon of the ethyl group (-CH₃).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

  • ~2980 cm⁻¹: C-H stretching (aliphatic).

  • ~1750 cm⁻¹: Strong C=O stretching, characteristic of the ester carbonyl group.

  • ~1510 cm⁻¹: C=N stretching of the triazole ring.

  • ~1220 cm⁻¹: C-O stretching of the ester group.

  • ~1150 cm⁻¹: C-N stretching of the triazole ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Method: Electrospray Ionization (ESI-MS).

  • Expected Ion: [M+H]⁺ (protonated molecular ion).

  • Calculated m/z: 156.0768

  • Observed m/z: ~156.1

Summary of Characterization Data
TechniqueParameterExpected Result
Appearance Physical StateColorless to pale yellow oil/solid
¹H NMR Chemical Shifts (δ, ppm)8.15 (s, 1H), 7.98 (s, 1H), 5.10 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H)
¹³C NMR Chemical Shifts (δ, ppm)166.5, 151.0, 145.5, 62.0, 50.5, 14.0
FTIR Key Peaks (cm⁻¹)~1750 (C=O), ~1510 (C=N), ~1220 (C-O)
MS (ESI) Molecular Ion[M+H]⁺ at m/z ≈ 156.1
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis cluster_validation Structure Validation start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms phys Physical Properties (Appearance, Melting Point) start->phys confirm_structure Confirm N1 Isomer nmr->confirm_structure Distinguishes Isomers confirm_purity Assess Purity ftir->confirm_purity ms->confirm_purity phys->confirm_purity confirm_structure->confirm_purity

Caption: A logical workflow for the complete characterization of the final product.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound via N-alkylation. The detailed experimental protocol, coupled with a comprehensive characterization framework, provides researchers with a reliable path to obtaining and validating this important chemical intermediate. The emphasis on understanding the reaction mechanism, particularly the issue of regioselectivity, and using NMR spectroscopy as a definitive tool for isomeric assignment, ensures the production of high-purity material essential for applications in drug discovery and development.

References

  • European Journal of Chemistry. (n.d.). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • IISTE. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

  • Jakub K. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Retrieved from [Link]

  • Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Ingenta Connect. (2022). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

Sources

The Lynchpin of Triazole Antifungals: An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Versatile Building Block

In the vast landscape of heterocyclic chemistry, certain molecules, while not always in the spotlight, serve as critical foundations for the synthesis of life-saving therapeutics. Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, bearing the CAS number 56563-01-0, is a prime example of such a pivotal intermediate. This unassuming ester is a cornerstone in the construction of numerous potent antifungal agents, particularly those belonging to the azole class. Its unique structure, combining the biologically active 1,2,4-triazole ring with a reactive ethyl acetate moiety, makes it an invaluable tool for medicinal chemists. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safety considerations, offering a holistic resource for professionals in drug discovery and development.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and research. Below is a summary of the key properties of this compound.

PropertyValueSource(s)
CAS Number 56563-01-0[1]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, ethanol, methanol, ethyl acetate, and other polar organic solvents.General knowledge

Synthesis: Forging the Core Structure

The synthesis of this compound is a well-established process, typically involving the N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at different nitrogen atoms of the triazole ring. However, under controlled conditions, the N1-substituted product is predominantly formed.[2]

G cluster_reactants Reactants & Reagents triazole 1H-1,2,4-Triazole product This compound triazole->product N-Alkylation haloacetate Ethyl bromoacetate haloacetate->product base Base (e.g., K₂CO₃, NaH) base->product Deprotonation solvent Solvent (e.g., DMF, Acetonitrile) solvent->product Reaction Medium workup Aqueous Workup & Purification product->workup Crude Product

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative method for the synthesis of this compound.

Materials:

  • 1H-1,2,4-Triazole

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: To a stirred solution of 1H-1,2,4-triazole in anhydrous DMF, add anhydrous potassium carbonate.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectral Data: Confirming the Molecular Identity

Spectroscopic analysis is crucial for verifying the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the triazole ring, and two singlets for the protons on the triazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, and the two distinct carbons of the 1,2,4-triazole ring. PubChem provides reference spectra for this compound.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

  • C=O stretch (ester): A strong absorption band around 1750 cm⁻¹.

  • C-N stretch (triazole ring): Absorption bands in the region of 1200-1350 cm⁻¹.

  • C-H stretch (aliphatic and aromatic): Absorption bands in the region of 2850-3150 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.15 g/mol ). Fragmentation patterns will be consistent with the loss of the ethoxy group, the entire ester group, and other characteristic fragments.[1]

Reactivity: A Versatile Chemical Handle

The reactivity of this compound is primarily dictated by the ester functionality and the 1,2,4-triazole ring.

G start_node This compound hydrolysis Hydrolysis (e.g., LiOH, NaOH) start_node->hydrolysis amidation Amidation (e.g., Amine, Coupling Agent) start_node->amidation reduction Reduction (e.g., LiAlH₄, DIBAL-H) start_node->reduction acid 2-(1H-1,2,4-triazol-1-yl)acetic acid hydrolysis->acid amide Substituted Amide amidation->amide alcohol 2-(1H-1,2,4-triazol-1-yl)ethanol reduction->alcohol

Sources

potential biological activity of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] This guide explores the potential biological activities of a specific derivative, this compound. While direct studies on this molecule are nascent, its structural components—the 1,2,4-triazole ring and an ethyl acetate side chain—provide a strong rationale for investigating its therapeutic potential. This document synthesizes existing knowledge on related compounds to propose likely mechanisms of action and provides detailed, field-proven experimental protocols for researchers to systematically evaluate its antifungal, antibacterial, and anticancer properties.

The 1,2,4-Triazole Scaffold: A Foundation for Bioactivity

Five-membered heterocyclic rings containing three nitrogen atoms, such as 1,2,4-triazoles, are integral to many biologically active compounds.[2][3] Their unique chemical structure, including multiple hydrogen bond donors and acceptors, allows for potent and specific interactions with a variety of biological targets and enzymes.[2] This versatility has led to the development of blockbuster drugs across multiple therapeutic areas, including the widely used antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[2][4]

This compound is a simple yet compelling derivative. The core 1,2,4-triazole ring provides the foundational pharmacophore, while the ethyl acetate group at the N1 position offers a site for metabolic activity (ester hydrolysis) and potential modification to improve pharmacokinetic properties. Its structural simplicity makes it an ideal starting point for library synthesis and establishing a structure-activity relationship (SAR).

Rationale for Investigation: Potential Therapeutic Applications

Based on extensive literature on the 1,2,4-triazole class, we can hypothesize three primary areas of potential biological activity for this compound.

  • Antifungal Activity: This is the most prominent and well-documented activity of N-substituted 1,2,4-triazoles.[5] Marketed drugs like fluconazole and voriconazole are structurally based on a triazole ring linked to a side chain.[2] The nitrogen atoms of the triazole ring are crucial for their mechanism of action.[6] Therefore, it is highly probable that this compound will exhibit some degree of antifungal activity.

  • Anticancer Activity: A growing body of evidence supports the anticancer potential of 1,2,4-triazole derivatives.[7][8][9] Anastrozole and letrozole, for instance, are non-steroidal aromatase inhibitors used in the treatment of breast cancer.[7] Their mechanism relies on the triazole ring coordinating with the heme iron atom of the aromatase enzyme.[7] Other triazole-containing compounds have shown cytotoxic effects against various human cancer cell lines, including breast, lung, and cervical cancer.[7][9]

  • Antibacterial Activity: While generally less potent than their antifungal effects, many 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10] Studies have shown that modifications on the triazole ring can yield compounds with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[1][11]

Postulated Mechanisms of Action

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The established mechanism for triazole antifungals involves the targeted disruption of the fungal cell membrane.[12] Triazoles act by inhibiting lanosterol 14α-demethylase (also known as CYP51), a fungal cytochrome P450 enzyme.[5][12] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[6][12]

The N4 atom of the 1,2,4-triazole ring is believed to bind to the heme iron atom in the active site of CYP51, preventing it from catalyzing the demethylation step.[7] This leads to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols, which disrupts membrane structure and function, ultimately inhibiting fungal growth and replication.[12]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Site of Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate_Sterols 14α-methylated sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further Enzymatic Steps Triazole This compound Inhibition Triazole->Inhibition Inhibits Inhibition->Intermediate_Sterols Accumulation Toxic Sterol Accumulation Membrane_Disruption Membrane Disruption & Impaired Function Accumulation->Membrane_Disruption Depletion Ergosterol Depletion Depletion->Membrane_Disruption Growth_Inhibition Fungistatic/Fungicidal Effect Membrane_Disruption->Growth_Inhibition

Caption: Postulated antifungal mechanism of action via CYP51 inhibition.

Anticancer Mechanism: Aromatase Inhibition

For anticancer activity, a plausible mechanism is the inhibition of the aromatase enzyme (CYP19A1), similar to letrozole and anastrozole.[7] Aromatase is responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, inhibiting this enzyme reduces tumor growth. The triazole ring can similarly coordinate with the aromatase heme group, blocking its function.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, standardized in vitro assays are the first critical step. The following protocols are self-validating systems designed for accuracy and reproducibility.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solution of This compound in DMSO P3 Prepare 96-well microtiter plate with serial two-fold dilutions of the compound in growth medium P1->P3 P2 Prepare microbial inoculum (e.g., C. albicans, S. aureus) adjusted to 0.5 McFarland standard A1 Inoculate each well with the diluted microbial suspension P2->A1 P3->A1 A2 Include controls: - Positive (microbe, no compound) - Negative (medium only) - Solvent (microbe + DMSO) A1->A2 A3 Incubate plate at appropriate temperature (e.g., 35-37°C) for 18-24 hours A2->A3 D1 Visually inspect wells for turbidity (microbial growth) A3->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

  • Reagent and Media Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.[15]

    • Prepare a microbial suspension from a fresh culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[14]

  • Plate Preparation:

    • Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (appropriately diluted in broth) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (growth control), and well 12 as the negative control (sterility control).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each test well is 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[14]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

In Vitro Anticancer Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18] The intensity of the color is proportional to the number of viable cells.[16]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere (24h) A1 Replace old medium with medium containing compound dilutions P1->A1 P2 Prepare serial dilutions of This compound in culture medium P2->A1 A2 Incubate for a set exposure time (e.g., 48 or 72 hours) A1->A2 A3 Add MTT reagent to each well and incubate for 2-4 hours A2->A3 A4 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals A3->A4 D1 Read absorbance at ~570 nm using a plate reader A4->D1 D2 Calculate % cell viability vs. control and determine IC50 value D1->D2

Caption: Workflow for IC50 determination using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Plating:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[19]

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a range of concentrations of this compound by serial dilution in fresh culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Include vehicle controls (cells treated with the same concentration of DMSO as the highest compound concentration) and untreated controls (cells in medium only).

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[14]

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]

    • Incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Gently shake the plate for 15 minutes to ensure complete solubilization.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[19]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in a clear, tabular format to allow for easy comparison.

Table 1: Hypothetical Biological Activity Profile

Compound Target Organism/Cell Line Assay Result (Unit) Reference Compound Result (Unit)
This compound Candida albicans MIC 16 µg/mL Fluconazole 1 µg/mL
This compound Staphylococcus aureus MIC 64 µg/mL Ciprofloxacin 0.5 µg/mL

| this compound | MCF-7 (Breast Cancer) | IC₅₀ | 45 µM | Letrozole | 0.05 µM |

  • Interpretation: A lower MIC or IC₅₀ value indicates higher potency. The results should always be compared against a known reference drug to contextualize the activity.

Conclusion and Future Outlook

This compound represents a molecule of significant interest for drug discovery programs. Its foundational 1,2,4-triazole scaffold provides a strong theoretical basis for potential antifungal, anticancer, and antibacterial activities.[4][11] The experimental workflows detailed in this guide offer a robust and systematic approach to validating these hypotheses in vitro.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Performing enzyme inhibition assays (e.g., aromatase, CYP51) to confirm the molecular target.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the ethyl acetate side chain to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models.

By following the rigorous protocols outlined herein, researchers can effectively unlock and characterize the therapeutic potential of this promising compound.

References

  • Khattab, S. N., Hafez, H. N., & El-Gazzar, A. R. B. A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Kumar, K., & Goyal, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Mohammed, F., & Al-Mugdadi, S. F. H. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • Makarov, A. A., & Trifonov, R. E. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Abdulrasool, M. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences. [Link]

  • Al-Sanea, M. M., et al. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-inflammatory, Anticancer, and Antibacterial Activities. ACS Omega. [Link]

  • Dayama, D. S., & Dalal, D. S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Demirbas, A., et al. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PubMed Central. [Link]

  • Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. ResearchGate. [Link]

  • Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

  • Kopa, T. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. MDPI. [Link]

  • OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Holla, B. S., et al. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules. [Link]

  • EBSCO. (n.d.). Triazole antifungals. EBSCO. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Uzel, A. C., et al. (2019). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. [Link]

  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. ResearchGate. [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed. [Link]

  • Patton, T., et al. (2023). Emerging Applications of Triazole Antifungal Drugs. MDPI. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Singh, S., et al. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. [Link]

Sources

The Versatile Synthon: A Technical Guide to Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of clinically significant drugs ranging from antifungal agents to anticancer therapies.[1] Its metabolic stability and unique ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. This guide focuses on a pivotal building block, Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate , a versatile intermediate that serves as a gateway to a vast chemical space of biologically active molecules. As Senior Application Scientists, we present a comprehensive overview of its synthesis, chemical properties, and strategic applications, providing researchers with the foundational knowledge to leverage this synthon in their drug development pipelines.

The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

The five-membered aromatic ring of 1,2,4-triazole is a bioisostere for esters and amides, offering improved pharmacological profiles, including enhanced solubility and metabolic resistance.[2] This has led to its incorporation into numerous blockbuster drugs, such as the antifungal fluconazole, the antiviral ribavirin, and the anti-HIV-1 agent doravirine.[1] The value of the triazole scaffold lies in its synthetic tractability and its capacity for diverse molecular interactions. This compound (herein referred to as ETA ) is a particularly useful derivative, combining the stable triazole ring with a reactive ethyl acetate moiety, priming it for a variety of subsequent chemical transformations.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of ETA is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56563-01-0[3]
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.15 g/mol [3]
IUPAC Name This compound[3]
Boiling Point 277.5±42.0 °C (Predicted)[4]
Density 1.25±0.1 g/cm³ (Predicted)[4]
Spectroscopic Signature

The structural identity of ETA is unequivocally confirmed through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group (a triplet around 1.2-1.3 ppm for the CH₃ and a quartet around 4.2-4.3 ppm for the OCH₂), a singlet for the methylene bridge (CH₂) at approximately 5.1-5.2 ppm, and two singlets in the aromatic region for the triazole protons (C³-H and C⁵-H) typically found around 8.0 ppm and 8.5 ppm.

  • ¹³C NMR: The carbon spectrum will show signals for the ethyl group (~14 ppm for CH₃, ~62 ppm for OCH₂), the methylene bridge (~50 ppm), the carbonyl carbon (~166 ppm), and the two distinct triazole carbons (~144 ppm and ~152 ppm).[5]

  • Mass Spectrometry: The electron impact mass spectrum would show a molecular ion peak (M⁺) at m/z 155, corresponding to its molecular weight.

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing ETA is the N-alkylation of the parent 1,2,4-triazole ring with an ethyl haloacetate.

The N-Alkylation Reaction: A Question of Regioselectivity

The 1,2,4-triazole anion is an ambident nucleophile, presenting two potential sites for alkylation: N1 and N4. The alkylation with reagents like ethyl bromoacetate typically yields a mixture of N1 and N4 isomers.[6] However, the N1-substituted isomer is often the major product.

Causality of Experimental Choices:

  • Base: The choice of base is critical for both deprotonating the triazole and influencing the N1:N4 isomer ratio. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aprotic solvents like THF are reported to favor the formation of the N1-alkylated isomer with high regioselectivity (~90:10).[7] More common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like DMF or acetonitrile are also effective and widely used, though they may produce slightly lower N1:N4 ratios.[8] K₂CO₃ is often preferred for its lower cost, safety, and ease of handling.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the triazole salt, leaving a highly reactive "naked" triazole anion, which facilitates the Sₙ2 reaction with ethyl bromoacetate.

  • Leaving Group: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, leading to faster reaction times and allowing for milder conditions, which can help minimize side reactions.[9]

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 1H-1,2,4-Triazole Deprotonation Deprotonation of Triazole R1->Deprotonation R2 Ethyl Bromoacetate SN2 Nucleophilic Attack (SN2) R2->SN2 Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->SN2 Triazole Anion P1 This compound (N1-isomer, Major) SN2->P1 P2 Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (N4-isomer, Minor) SN2->P2 Salt Byproduct Salt (e.g., KBr) SN2->Salt

Caption: General workflow for the synthesis of ETA via N-alkylation.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and clear endpoints.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of triazole).

  • Reactant Addition: While stirring under a nitrogen atmosphere, add ethyl bromoacetate (1.1 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the triazole.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation Point: The disappearance of the starting 1,2,4-triazole spot indicates reaction completion. This typically occurs within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. This step precipitates the product and dissolves the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product will partition into the ethyl acetate layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to separate the N1 and N4 isomers and yield pure ETA.

Chemical Reactivity and Gateway to Complexity

The true value of ETA lies in its role as a versatile synthetic intermediate. The ethyl ester functionality is a handle for chain extension and functional group interconversion, most notably its conversion to an acetohydrazide.

Hydrazinolysis: The Key Transformation

The reaction of ETA with hydrazine hydrate is a robust and high-yielding transformation that converts the ethyl ester into the corresponding 2-(1H-1,2,4-triazol-1-yl)acetohydrazide .[10] This hydrazide is a critical building block for creating a wide array of more complex heterocyclic systems.

Mechanism Rationale: Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution proceeds via a tetrahedral intermediate, ultimately displacing ethanol to form the stable hydrazide product. The reaction is typically performed in an alcohol solvent like ethanol or methanol and often requires heating under reflux.[11]

G cluster_transformations Key Synthetic Transformations ETA This compound (ETA) Hydrazide 2-(1H-1,2,4-triazol-1-yl)acetohydrazide ETA->Hydrazide Hydrazine Hydrate (Hydrazinolysis) Amide N-Substituted Amides ETA->Amide R-NH₂ (Aminolysis) SchiffBase Schiff Bases Hydrazide->SchiffBase Ar-CHO Thiadiazole Triazolo-Thiadiazoles Hydrazide->Thiadiazole CS₂ then Alkylation Oxadiazole Triazolo-Oxadiazoles Hydrazide->Oxadiazole CS₂ / KOH

Sources

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will move beyond basic data to explore the causality behind its synthesis, the logic of its analytical characterization, and its validated role as a versatile scaffold in the development of novel therapeutic agents.

Core Molecular Identity and Physicochemical Properties

This compound is a compound featuring a 1,2,4-triazole ring N-alkylated with an ethyl acetate moiety. This specific substitution pattern at the N1 position is crucial, as it provides a stable and synthetically versatile handle for further molecular elaboration.

The fundamental properties of this compound are summarized below. These data are critical for experimental design, dictating choices for reaction solvents, purification methods, and storage conditions.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂PubChem[1][2][3]
Molecular Weight 155.15 g/mol PubChem[1][2]
CAS Number 56563-01-0ChemSrc[4], PubChem[1]
IUPAC Name ethyl 2-(1,2,4-triazol-1-yl)acetatePubChem[1]
Density 1.25 g/cm³ChemSrc[4]
Boiling Point 277.5 °C at 760 mmHgChemSrc[4]
Appearance White to off-white crystalline powder (Typical)N/A

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via a direct N-alkylation of 1H-1,2,4-triazole. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction.

Mechanistic Rationale

The 1H-1,2,4-triazole ring possesses two distinct types of nitrogen atoms. The N1 and N2 atoms are pyrrole-like, while the N4 is pyridine-like. In the presence of a base, the proton is abstracted from the N1 position, creating a highly nucleophilic triazolide anion. This anion then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide and forming the C-N bond. The choice of a non-protic polar solvent like DMF or acetonitrile is deliberate; it effectively solvates the cation of the base without interfering with the nucleophilicity of the triazolide anion, thereby accelerating the Sₙ2 reaction.

Validated Experimental Protocol

This protocol is designed to be self-validating through in-process checks and a robust purification scheme.

Objective: To synthesize this compound via N-alkylation.

Materials:

  • 1H-1,2,4-Triazole

  • Ethyl Bromoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of triazole).

  • Reagent Addition: While stirring vigorously, add ethyl bromoacetate (1.1 eq) dropwise at room temperature. Causality Note: Dropwise addition helps control any potential exotherm.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed (typically 4-6 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the product and dissolves inorganic salts.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. Causality Note: The bicarb wash removes any unreacted acidic impurities, while the brine wash aids in removing residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Triazole 1H-1,2,4-Triazole Setup Combine Reactants in DMF under N₂ Atmosphere Triazole->Setup Base K₂CO₃ (Base) Base->Setup AlkylatingAgent Ethyl Bromoacetate AlkylatingAgent->Setup Solvent Anhydrous DMF Solvent->Setup Reaction Heat to 60-70 °C (4-6 hours) Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with Ice Water Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallize Dry->Purify Product Pure Product Purify->Product Scaffold_Utility cluster_derivatives Primary Derivatives cluster_final Final Drug Candidates Start This compound Acid Carboxylic Acid (via Hydrolysis) Start->Acid NaOH / H₂O Hydrazide Hydrazide (via Hydrazinolysis) Start->Hydrazide N₂H₄·H₂O Alcohol Primary Alcohol (via Reduction) Start->Alcohol LiAlH₄ Amides Amide Library Acid->Amides Amine Coupling Heterocycles New Heterocycles (Oxadiazoles, etc.) Hydrazide->Heterocycles Cyclization Reactions Ethers Ether Derivatives Alcohol->Ethers Alkylation

Caption: Synthetic utility of the title compound in drug discovery.

Safety, Handling, and Storage

While specific toxicity data for the title compound is limited, the parent heterocycle, 1H-1,2,4-triazole, provides a basis for prudent laboratory practice. The parent compound is classified as hazardous, with potential for eye irritation and developmental toxicity. [5] Handling:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes. [6]* In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. [6] Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2023). This compound. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 2-(1H-1,2,3-triazol-4-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • Nayak, S. K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1230, 129891. Available at: [Link]

  • Al-Sultani, A. A. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(5), 1-6. Available at: [Link]

  • Al-Juboori, A. M. J. (2022). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Journal of Agricultural Sciences, 53(1), 180-188. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1018821. Available at: [Link]

  • ResearchGate. (2012). (PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Retrieved from [Link]

  • African Journals Online (AJOL). (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Retrieved from [Link]

  • Aladdin. (n.d.). Ethyl-2-(1H-1,2,4-triazole-1-yl)acetate. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). 1H-1,2,4-Triazole: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

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solubility and stability of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry. The 1,2,4-triazole moiety is a recognized pharmacophore present in numerous approved drugs, valued for its metabolic stability and its capacity to engage in hydrogen bonding with biological targets.[1][2] This ethyl ester derivative serves as a crucial intermediate for introducing the triazolyl-acetic acid sidechain, a common feature in various pharmacologically active agents, including prominent antifungal and anticancer candidates.[2]

A thorough understanding of the physicochemical properties of this compound—specifically its solubility and stability—is paramount for researchers in drug discovery and development. These parameters directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the viability of a synthetic route and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties Overview

Before delving into solubility and stability, a summary of the fundamental properties of the title compound is essential for context.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[3][4]
Molecular Weight 155.15 g/mol [3][4]
Boiling Point 277.5 ± 42.0 °C (Predicted)[3][5]
Density 1.25 ± 0.1 g/cm³ (Predicted)[3][5]
CAS Number 56563-01-0[3][4][6]

Part 1: Solubility Profile Assessment

Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. For an intermediate like this compound, solubility data dictates the choice of reaction solvents, purification methods (e.g., crystallization, chromatography), and informs potential challenges in downstream processing. The assessment of solubility should be systematic, covering a range of relevant solvent systems.

Theoretical Considerations

The structure of this compound features both polar and non-polar characteristics. The 1,2,4-triazole ring is polar and capable of acting as a hydrogen bond acceptor, while the ethyl acetate portion introduces lipophilicity. This amphiphilic nature suggests moderate solubility in a range of organic solvents. Its solubility in aqueous media is expected to be limited but significantly influenced by pH, particularly if hydrolysis of the ester occurs.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[7][8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool for quantification due to its specificity and ability to detect impurities or degradation.[7]

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetonitrile, ethyl acetate, dichloromethane, heptane). The goal is to create a visible slurry.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid phase from any undissolved solid particles, which is best achieved by centrifugation followed by filtration through a solvent-compatible 0.22 µm syringe filter.[9]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of a pre-validated HPLC-UV method. Analyze the sample and determine the concentration against a standard curve.

  • Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess solid to solvent vials B Agitate at constant T (24-48 hours) A->B Shake-Flask C Centrifuge & Filter (0.22 µm) B->C Reach Equilibrium D Dilute Supernatant C->D Isolate Saturated Solution E Analyze via validated HPLC method D->E F Solubility Data (mg/mL) E->F

Caption: Workflow for thermodynamic solubility determination.

Anticipated Solubility Profile

While specific experimental data is proprietary or must be generated, a hypothetical solubility profile can be constructed based on the compound's structure. This serves as a practical example of how results should be presented.

SolventPolarity IndexAnticipated Solubility (mg/mL) at 25°CRationale for Selection
Heptane0.1< 1Represents non-polar aliphatic hydrocarbons.
Dichloromethane3.1> 100Common solvent for organic synthesis.
Ethyl Acetate4.4> 100Relevant for extraction and chromatography.
Acetonitrile5.850 - 100Common polar aprotic solvent in synthesis and HPLC.
Ethanol4.3> 100Common polar protic solvent for crystallization.
Water10.25 - 10Crucial for understanding aqueous behavior and workup.
pH 4.0 Buffer10.25 - 10 (with slow hydrolysis)Represents acidic aqueous conditions.
pH 9.0 Buffer10.25 - 10 (with faster hydrolysis)Represents basic aqueous conditions.

Part 2: Stability Profile and Forced Degradation

Stability testing is a cornerstone of drug development, providing critical information on how a substance's quality varies over time under the influence of environmental factors.[10][11] For an intermediate, this informs storage conditions and identifies potential impurities that could carry over into the final API. Forced degradation (stress testing) is intentionally used to accelerate degradation, revealing the likely degradation products and pathways.[10][12] This is essential for developing a stability-indicating analytical method.

The Stability-Indicating Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the intact substance due to degradation.[13][14] Crucially, it must also resolve the parent compound from its degradation products and any process-related impurities.[15] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[10][16]

Forced Degradation Experimental Design

The compound should be subjected to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).[10] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24-48 hours. Withdraw samples at various time points. Neutralize the sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2-8 hours. The ester linkage is highly susceptible to base hydrolysis, so conditions must be milder than for acid.[17] Withdraw samples and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[11] Analyze directly.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for 7 days. Also, reflux a solution of the compound in a chosen solvent. Dissolve/dilute samples for analysis.

  • Photolytic Degradation: Expose both the solid compound and a solution to UV and visible light in a photostability chamber (ICH Q1B). Analyze against a dark control sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from co-eluting degradants.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A) A Prepare Compound Stock Solution B Acidic (HCl, Heat) A->B C Basic (NaOH, RT) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (Solid & Solution) A->E F Photolytic (Light Exposure) A->F G Quench/Neutralize (as needed) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-PDA Method G->H I Identify & Characterize Degradation Products (LC-MS) H->I J Establish Degradation Pathway & Mass Balance I->J

Caption: Workflow for conducting forced degradation studies.

Predicted Degradation Pathway

The most probable point of instability in this compound is the ester functional group, which is susceptible to hydrolysis. The triazole ring itself is generally aromatic and chemically robust but can be degraded under harsh oxidative conditions.

G cluster_products Primary Degradation Products Parent This compound (Parent Compound) DP1 2-(1H-1,2,4-triazol-1-yl)acetic acid Parent->DP1  Hydrolysis  (Acid/Base) DP2 Ethanol Parent->DP2  Hydrolysis  (Acid/Base)

Caption: Predicted primary degradation pathway via hydrolysis.

Summary of Stability Profile

This table summarizes the expected stability behavior of the compound under various stress conditions.

Stress ConditionExpected DegradationPrimary Degradant(s)Implication for Handling & Storage
Acid Hydrolysis Moderate degradation upon heating.2-(1H-1,2,4-triazol-1-yl)acetic acidAvoid prolonged contact with strong acids, especially at elevated temperatures.
Base Hydrolysis Rapid degradation, even at room temperature.2-(1H-1,2,4-triazol-1-yl)acetic acidStrictly avoid basic conditions during workup and storage. Aqueous solutions should be neutral or slightly acidic.
Oxidation Low to moderate degradation.Potential ring-opened species (under harsh conditions).Protect from strong oxidizing agents.
Thermal Stable at ambient temperatures. Potential for slow degradation at high temperatures.Unspecified thermal decomposition products.Store at controlled room temperature or refrigerated. Avoid localized overheating during drying.
Photolytic Expected to be stable.None anticipated.Standard protection from light is sufficient (e.g., amber containers).

Conclusion and Recommendations

This compound is a molecule of moderate polarity with predictable solubility in common organic solvents. Its primary liability is the ester functional group, which undergoes rapid hydrolysis under basic conditions and moderate hydrolysis under acidic conditions. The 1,2,4-triazole ring is largely stable.

For researchers and drug development professionals, these findings lead to the following key recommendations:

  • Storage: The compound should be stored in well-sealed containers at controlled room temperature, protected from moisture and strong bases.

  • Synthetic & Purification Operations: All aqueous workups should be performed under neutral or slightly acidic conditions. The use of basic solutions (e.g., sodium bicarbonate washes) should be conducted quickly and at low temperatures to minimize hydrolysis.

  • Analytical Method Development: A reversed-phase HPLC method is essential for quality control. This method must be validated as stability-indicating by demonstrating its ability to separate the parent compound from its primary hydrolytic degradant, 2-(1H-1,2,4-triazol-1-yl)acetic acid.

By applying the principles and methodologies outlined in this guide, scientists can ensure the robust characterization of this compound, leading to improved process control, higher quality material, and more reliable outcomes in drug discovery and development programs.

References

  • Chemsrc. This compound | CAS#:56563-01-0.

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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its mass spectrometry, infrared, and nuclear magnetic resonance data, grounded in established scientific principles and experimental best practices.

Introduction

This compound (CAS No. 56563-01-0) is a member of the 1,2,4-triazole family, a class of nitrogen-containing heterocycles widely recognized for their diverse biological activities.[1] The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential applications. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular structure. This guide will dissect the mass, infrared, and nuclear magnetic resonance spectra of this compound, offering insights into the interpretation of its key features.

The molecular structure of this compound, with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol , presents a unique combination of a triazole ring and an ethyl acetate moiety.[2] This combination gives rise to characteristic spectroscopic signatures that will be explored in the following sections.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

Theoretical Framework

In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is reproducible and characteristic of the molecule's structure. The analysis of these fragmentation pathways is a key aspect of structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for acquiring the mass spectrum of this compound is as follows:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Dissolve in Volatile Solvent intro Sample Introduction (GC/Direct Probe) prep->intro ionize Electron Ionization (70 eV) intro->ionize separate Mass Analysis (m/z) ionize->separate detect Ion Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Analyze Fragmentation spectrum->interpret cluster_nmr NMR Analysis struct This compound C₆H₉N₃O₂ HNMR ¹H NMR - Chemical Shift (δ) - Integration - Multiplicity (Splitting) struct:f1->HNMR Proton Environment CNMR ¹³C NMR - Chemical Shift (δ) - Number of Signals struct:f1->CNMR Carbon Skeleton

Caption: Correlation of molecular structure with NMR data for comprehensive analysis.

¹H NMR Data Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH-5 (Triazole)
~8.0Singlet1HH-3 (Triazole)
~5.1Singlet2HN-CH₂-CO
~4.2Quartet2HO-CH₂-CH₃
~1.3Triplet3HO-CH₂-CH₃

The two singlets in the aromatic region are characteristic of the two protons on the 1,2,4-triazole ring. The downfield shift of these protons is due to the deshielding effect of the electronegative nitrogen atoms. The singlet at ~5.1 ppm corresponds to the methylene protons adjacent to the triazole nitrogen and the carbonyl group. The ethyl group gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six signals, corresponding to the six unique carbon atoms in the molecule:

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~151C-5 (Triazole)
~144C-3 (Triazole)
~62O-CH₂-CH₃
~50N-CH₂-CO
~14O-CH₂-CH₃

The carbonyl carbon of the ester is the most downfield signal. The two carbons of the triazole ring are also found at low field due to the influence of the nitrogen atoms. The aliphatic carbons of the ethyl group and the methylene bridge appear at higher field.

Conclusion

The comprehensive spectroscopic analysis of this compound through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and other novel chemical entities. The data presented in this guide serves as a valuable reference for researchers working with this compound and highlights the application of standard spectroscopic methods in modern chemical science.

References

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  • Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2392, 020013.
  • Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition.
  • Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279.
  • Mudulkar, S., et al. (2021). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylate with alkynes. Indian Journal of Chemistry, 60B(5), 798-808.
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  • Gygli, G., et al. (2019). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-Tandem Mass Spectrometry (DMS-MS/MS). EURL-SRM.
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Methodological & Application

The Versatile Synthon: A Guide to the Application of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a pivotal reagent in the arsenal of synthetic organic chemists, particularly those engaged in the design and development of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore, present in a wide array of clinically significant drugs exhibiting antifungal, antiviral, anticancer, and anticonvulsant activities.[1][2][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in various organic synthesis protocols. We will delve into the underlying principles of its reactivity and provide detailed, field-proven methodologies for its use in constructing complex molecular architectures.

The unique structural features of this compound, namely the nucleophilic 1,2,4-triazole ring and the reactive α-methylene group, render it a versatile building block for a multitude of chemical transformations. The triazole ring can participate in N-alkylation reactions, while the active methylene protons are readily abstracted to generate a nucleophilic carbanion, enabling a variety of carbon-carbon bond-forming reactions.

This guide will explore key synthetic transformations, including the synthesis of the title compound, alkylation of the active methylene group, condensation reactions with carbonyl compounds, and its application in the synthesis of fused heterocyclic systems. Each section will provide not only a detailed experimental protocol but also a mechanistic rationale to empower the researcher with a deeper understanding of the reaction and facilitate troubleshooting and optimization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 56563-01-0[4]
Molecular Formula C₆H₉N₃O₂[4]
Molecular Weight 155.15 g/mol [4]
Boiling Point 277.5±42.0 °C (Predicted)[5]
Density 1.25±0.1 g/cm³ (Predicted)[5]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound and its reaction products. While a comprehensive set of spectra should be acquired for each synthesized batch, typical spectral features are outlined below.

Core Synthetic Protocols and Mechanistic Insights

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the N-alkylation of 1,2,4-triazole with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a suitable base.

Synthesis Triazole 1,2,4-Triazole reaction + Triazole->reaction Haloacetate Ethyl Bromoacetate Haloacetate->reaction Base Base (e.g., K₂CO₃) Base->reaction Solvent Solvent (e.g., DMF) Solvent->reaction Product This compound reaction->Product

Caption: General workflow for the synthesis of the title compound.

Protocol 1: Synthesis of this compound

Materials:

  • 1,2,4-Triazole

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Causality and Self-Validation: The use of a polar aprotic solvent like DMF facilitates the dissolution of the triazole salt. Potassium carbonate is a sufficiently strong base to deprotonate the triazole, generating the nucleophilic triazolide anion. The progress of the reaction is monitored by TLC to ensure complete consumption of the starting materials, which is a key validation step. The aqueous workup removes the inorganic salts and DMF, and the final purification by column chromatography ensures the isolation of the pure product, which should be characterized by NMR and mass spectrometry to confirm its identity.

Alkylation of the Active Methylene Group

The protons on the methylene carbon of this compound are acidic due to the electron-withdrawing effects of the adjacent ester and triazole ring. This allows for deprotonation with a suitable base to form a carbanion, which can then be alkylated with various electrophiles.

Alkylation Start This compound reaction + Start->reaction Base Base (e.g., NaH, LDA) Base->reaction Electrophile Electrophile (R-X) reaction2 + Electrophile->reaction2 Product α-Substituted Product intermediate Carbanion Intermediate reaction->intermediate Deprotonation intermediate->reaction2 reaction2->Product Alkylation

Caption: Workflow for the alkylation of the active methylene group.

Protocol 2: α-Benzylation of this compound

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired α-benzylated product.

Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation of the active methylene group without competing nucleophilic attack on the ester. The reaction is performed under an inert atmosphere to prevent quenching of the highly reactive carbanion by atmospheric moisture. The careful, dropwise addition of reagents, especially the quenching step, is essential for safety and to control the reaction exotherm.

Condensation Reactions: Knoevenagel and Claisen-Type Transformations

The active methylene group of this compound can participate in various condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, and Claisen-type condensations with esters.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with a carbonyl compound, typically catalyzed by a weak base, followed by dehydration to yield an α,β-unsaturated product.

Knoevenagel Start This compound reaction + Start->reaction Aldehyde Aldehyde/Ketone (RCHO) Aldehyde->reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->reaction Product α,β-Unsaturated Product reaction->Product Condensation & Dehydration

Caption: Knoevenagel condensation workflow.

Protocol 3: Knoevenagel Condensation with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring for product formation by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the α,β-unsaturated ester.

Trustworthiness: The protocol includes an acid wash to remove the basic piperidine catalyst, which is crucial for obtaining a pure product. The final purification step ensures the removal of any unreacted starting materials or side products. The structure of the product should be confirmed by spectroscopic methods, paying close attention to the stereochemistry of the newly formed double bond.

Claisen-Type Condensation: In a self-condensation reaction, the enolate of this compound can attack another molecule of the ester to form a β-keto ester.

Synthesis of Fused Heterocyclic Systems: Triazolo[4,3-a]pyrimidines

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as triazolo[4,3-a]pyrimidines, which are known to possess a range of biological activities.[6] The synthesis typically involves a condensation reaction with a suitable β-dicarbonyl compound or its equivalent.

Protocol 4: Synthesis of a Triazolo[4,3-a]pyrimidine Derivative

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure triazolo[4,3-a]pyrimidine derivative.

Authoritative Grounding: The formation of the triazolo[4,3-a]pyrimidine ring system proceeds through an initial condensation of the hydrazide derived from this compound (formed in situ or in a preceding step) with the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The use of a strong base like sodium ethoxide is essential to drive the condensation reaction.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a variety of chemical transformations, including alkylation and condensation reactions, makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this important reagent. As with any synthetic procedure, careful optimization and thorough characterization of all products are paramount to achieving reliable and reproducible results.

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  • What Is the Synthetic Application of Ethyl Acetate? (2023, July 14). Retrieved January 17, 2026, from [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC. (2025, December 16). Retrieved January 17, 2026, from [Link]

  • Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025, June 27). Retrieved January 17, 2026, from [Link]

  • Process for producing 1h-1,2,4-triazole. (n.d.).
  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Application Note: A Two-Step Protocol for N-Functionalization via Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Functionalized Triazoles in Modern Chemistry

The 1,2,4-triazole moiety is a cornerstone in medicinal and agricultural chemistry, forming the structural core of numerous antifungal agents, anticancer drugs, and herbicides.[1][2] The functionalization of this heterocycle, particularly through the introduction of substituents on its nitrogen atoms (N-alkylation or N-functionalization), is a critical strategy for modulating biological activity, improving pharmacokinetic properties, and accessing novel chemical space.[1][2] Conventional N-alkylation methods often face challenges with regioselectivity, as unsymmetrical triazoles possess multiple nitrogen atoms that can act as nucleophiles.[3]

This application note details a robust and reliable protocol centered around ethyl 2-(1H-1,2,4-triazol-1-yl)acetate , a versatile intermediate. While not typically employed as a direct alkylating agent, this compound serves as an excellent precursor for more complex N-functionalized molecules. Here, we present a comprehensive, field-tested workflow that first describes the synthesis of this key intermediate and subsequently demonstrates its conversion to a hydrazide, which is then used in a condensation reaction to form a Schiff base—a classic method for creating a new nitrogen-carbon bond. This two-step approach provides a reliable pathway for elaborating the 1,2,4-triazole scaffold, a process of significant interest to researchers in drug discovery and chemical development.

Experimental Overview: A Modular Workflow

The protocol is divided into two primary stages: the synthesis of the triazolyl acetate intermediate and its subsequent conversion and condensation to yield a functionalized N-aryl-imine derivative.

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: N-Functionalization A 1,2,4-Triazole + Ethyl Bromoacetate B Reaction in Dry Methanol (K2CO3 base, reflux) A->B Step 1 C This compound B->C Workup D Intermediate + Hydrazine Hydrate C->D Intermediate Transfer E Reaction in Ethanol (reflux) D->E Step 2 F 2-(1H-1,2,4-triazol-1-yl)acetohydrazide E->F Workup G Hydrazide + Aromatic Aldehyde F->G Step 3 H Condensation Reaction (Ethanol, Glacial Acetic Acid catalyst) G->H I Final Product: Schiff Base H->I

Figure 1: Overall experimental workflow from starting materials to the final N-functionalized Schiff base product.

Part 1: Synthesis of this compound

Causality and Rationale

The synthesis of the title compound is a classic nucleophilic substitution reaction. 1,2,4-Triazole, upon deprotonation by a mild base, becomes a potent nucleophile. The choice of potassium carbonate (K₂CO₃) as the base is strategic; it is strong enough to deprotonate the acidic N-H of the triazole but mild enough to prevent significant side reactions, such as the hydrolysis of the ester.[4] Ethyl bromoacetate is an effective electrophile. The reaction regioselectively yields the N1-substituted isomer as the major product, a common outcome in the alkylation of 1,2,4-triazole under these conditions.[3] Methanol is selected as the solvent for its ability to dissolve the starting materials and its suitable boiling point for reflux.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2,4-Triazole≥99%Sigma-AldrichHandle with gloves in a fume hood.
Ethyl Bromoacetate≥98%Sigma-AldrichLachrymator, toxic. Handle with care.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificKeep dry.
Methanol (MeOH)Anhydrous, ≥99.8%VWR ChemicalsUse in a well-ventilated area.
Round-bottom flask (250 mL)Borosilicate glass------
Reflux condenserBorosilicate glass------
Magnetic stirrer and stir bar---------
Heating mantle---------
Filtration apparatus------Buchner funnel, filter paper, flask
Rotary evaporator------For solvent removal.
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (6.9 g, 0.1 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of dry methanol to the flask. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Slowly add ethyl bromoacetate (11.1 mL, 0.1 mol, 16.7 g) dropwise to the stirring suspension over 10-15 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 15-16 hours.[4]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v) to check for the consumption of the starting triazole.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with a small amount of methanol (2 x 15 mL).

  • Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting product, this compound, will be a light-yellow liquid or oil.[4] The product is often of sufficient purity (yields typically >90%) for use in the next step without further purification.

Part 2: Synthesis of a N-Functionalized Schiff Base

Step 2a: Preparation of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

The conversion of the ester to a hydrazide is a standard nucleophilic acyl substitution. Hydrazine is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide leaving group. This reaction is typically high-yielding and provides a versatile hydrazide intermediate.

Protocol for Hydrazide Synthesis
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude this compound (0.1 mol, from Part 1) in 50 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (6 mL, ~0.12 mol) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. A precipitate may form as the reaction progresses.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the resulting white precipitate by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum to yield 2-(1H-1,2,4-triazol-1-yl)acetohydrazide.

Step 2b: Condensation to Form Schiff Base (N-Aryl-Imine)

The final step involves the acid-catalyzed condensation of the hydrazide with an aromatic aldehyde. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl of the aldehyde, followed by dehydration to form the stable C=N double bond of the Schiff base. A catalytic amount of glacial acetic acid facilitates the dehydration step.

Protocol for Schiff Base Synthesis
  • Reaction Setup: To a 50 mL round-bottom flask, add 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (1.41 g, 0.01 mol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 0.01 mol) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.

Reaction Mechanism and Discussion

The key bond-forming step in this N-functionalization sequence is the final condensation to form the Schiff base. This reaction is a cornerstone of organic chemistry and proceeds via a well-established mechanism.

G cluster_mech Schiff Base Formation Mechanism Hydrazide R-NH-NH₂ Protonated_Aldehyde R'-CH=O⁺H Hydrazide->Protonated_Aldehyde Nucleophilic Attack Aldehyde R'-CHO Aldehyde->Protonated_Aldehyde H⁺ (cat.) Hemiaminal R-NH-NH-CH(OH)-R' Protonated_Aldehyde->Hemiaminal + Hydrazide - H⁺ Protonated_Hemiaminal R-NH-NH-CH(O⁺H₂)-R' Hemiaminal->Protonated_Hemiaminal H⁺ (cat.) Carbocation R-NH-N⁺H=CH-R' Protonated_Hemiaminal->Carbocation - H₂O Schiff_Base R-NH-N=CH-R' (Imine) Carbocation->Schiff_Base - H⁺

Figure 2: Mechanism of acid-catalyzed Schiff base formation.

The initial protonation of the aldehyde carbonyl oxygen increases its electrophilicity, facilitating nucleophilic attack by the terminal nitrogen of the hydrazide. The resulting hemiaminal intermediate is then protonated on its hydroxyl group, converting it into a good leaving group (water). Elimination of water, followed by deprotonation, yields the final imine product. This sequence provides a stable and versatile linkage for further molecular elaboration.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 (Ester Synthesis) Incomplete reaction; moisture in reagents/solvent; inefficient base.Ensure anhydrous conditions. Use freshly dried K₂CO₃. Extend reflux time and monitor by TLC.
Low yield in Part 2a (Hydrazide) Ester hydrolysis (if water is present); incomplete reaction.Use absolute ethanol. Ensure the ester starting material is dry. Extend reflux time.
Difficulty in Schiff Base Formation Inactive aldehyde (e.g., sterically hindered or electron-rich); insufficient catalyst.Use a more reactive aldehyde if possible. Add an additional drop of glacial acetic acid. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Product Oiling Out/Not Crystallizing Impurities present; product is an oil at room temperature.Try triturating with a non-polar solvent like hexane to induce solidification. If it remains an oil, purify by column chromatography (silica gel, ethyl acetate/hexane gradient).

Safety and Handling

  • 1,2,4-Triazole: May cause eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Bromoacetate: Toxic and a lachrymator (causes tearing). Always handle in a well-ventilated chemical fume hood. Avoid contact with skin and eyes.

  • Hydrazine Hydrate: Corrosive and toxic. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

References

  • Somani, R. R., et al. (2010). Synthesis and biological evaluation of some newer triazole based Schiff's bases. Der Pharma Chemica, 2(1), 98-103. Available at: [Link]

  • Demirbas, N., et al. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(7), 2481-2490. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, vol. 2022, Article ID 8838837. Available at: [Link]

  • Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron, 58(44), 8979-8987. Available at: [Link]

  • Fathalla, W., et al. (2020). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 14(1), 63. Available at: [Link]

Sources

The Versatile Scaffold: Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Core

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of physicochemical properties.[1][2][3] Its aromatic nature, hydrogen bonding capability, dipole character, and metabolic stability make it an ideal pharmacophore for interacting with a wide array of biological targets.[4] This five-membered heterocycle is a key structural component in numerous clinically successful drugs, spanning a wide therapeutic spectrum from antifungal agents like fluconazole and voriconazole to anticancer drugs such as letrozole and anastrozole.[4][5]

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate serves as a highly versatile and reactive starting material for the synthesis of a diverse library of novel bioactive compounds. The presence of an activated methylene group adjacent to the ester functionality provides a convenient handle for a variety of chemical transformations, allowing for the strategic introduction of different pharmacophoric moieties. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the design and synthesis of novel anticancer and antifungal agents. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methodologies for biological evaluation.

Anticancer Applications: A Gateway to Novel Cytotoxic Agents

The 1,2,4-triazole nucleus is a recurring motif in the design of novel anticancer agents.[1][6][7] Derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cancer-related enzymes like kinases, topoisomerases, and tubulin polymerization.[1][6] this compound provides a robust platform for the development of such agents.

Rationale for Use in Anticancer Drug Design

The ethyl acetate moiety can be readily converted into a hydrazide, which is a key intermediate for the synthesis of a wide range of heterocyclic systems, including Schiff bases, pyrazoles, and other fused triazole derivatives. These modifications allow for the systematic exploration of the chemical space around the core triazole scaffold to optimize interactions with specific anticancer targets. For instance, the introduction of various aromatic and heteroaromatic rings can lead to compounds that mimic the binding modes of known kinase inhibitors or intercalate with DNA.[1]

Synthetic Workflow for Novel Anticancer Agents

The following workflow outlines a general strategy for the synthesis and evaluation of novel anticancer agents starting from this compound.

anticancer_workflow start This compound hydrazide 2-(1H-1,2,4-triazol-1-yl)acetohydrazide start->hydrazide Hydrazinolysis schiff_base Schiff Base Derivatives hydrazide->schiff_base Condensation with Aromatic Aldehydes cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) schiff_base->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar target_id Mechanism of Action Studies (e.g., Kinase Inhibition Assay) cytotoxicity->target_id lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Protocol 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

This protocol describes the conversion of the starting ester to its corresponding hydrazide, a critical intermediate for further derivatization.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in 100 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.02 mol, 2 equivalents) dropwise with continuous stirring. The addition of excess hydrazine hydrate ensures the complete conversion of the ester.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A white precipitate of the hydrazide should form.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C.

Causality: The nucleophilic attack of the amino group of hydrazine on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol, drives the formation of the stable hydrazide.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol details the synthesis of Schiff bases by condensing the acetohydrazide with various substituted aromatic aldehydes.

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (0.01 mol) in 50 mL of ethanol.

  • Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Causality: The acidic medium protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of the hydrazide, leading to the formation of the imine (Schiff base) linkage.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 1,2,4-triazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cytotoxicity.

Compound Modification MCF-7 IC50 (µM) A549 IC50 (µM)
Derivative 1 4-Chlorophenyl Schiff Base15.221.8
Derivative 2 4-Methoxyphenyl Schiff Base25.633.1
Derivative 3 4-Nitrophenyl Schiff Base8.912.5
Doxorubicin Positive Control0.81.2

Note: The IC50 values in the table are representative and for illustrative purposes.

Antifungal Applications: Targeting Fungal Ergosterol Biosynthesis

The 1,2,4-triazole scaffold is paramount in the development of antifungal agents.[11] Marketed azole antifungals like fluconazole and itraconazole act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4]

Rationale for Use in Antifungal Drug Design

This compound is an excellent precursor for creating molecules that mimic the structure of known azole antifungals. The triazole nitrogen (N4) can coordinate with the heme iron in the active site of the target enzyme, while the rest of the molecule can be elaborated to occupy the hydrophobic channel of the enzyme, thereby enhancing binding affinity and inhibitory activity.

Synthetic Pathway for Novel Antifungal Agents

antifungal_pathway start This compound michael_adduct Michael Adduct start->michael_adduct Michael Addition intermediate1 Substituted Chalcone intermediate1->michael_adduct cyclized_product Cyclized Triazole Derivative michael_adduct->cyclized_product Cyclization antifungal_assay Antifungal Susceptibility Testing (e.g., Broth Microdilution) cyclized_product->antifungal_assay mic Determination of Minimum Inhibitory Concentration (MIC) antifungal_assay->mic

Caption: Synthetic pathway for novel triazole-based antifungal agents.

Protocol 4: Synthesis of Chalcone-Triazole Hybrids

This protocol describes a Michael addition reaction between the activated methylene group of this compound and a chalcone, followed by cyclization to yield novel hybrid molecules.

Materials:

  • This compound

  • Substituted chalcones (synthesized from substituted acetophenones and benzaldehydes)

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • In a round-bottom flask, dissolve this compound (0.01 mol) and a substituted chalcone (0.01 mol) in ethanol.

  • Add the sodium ethoxide solution dropwise to the reaction mixture at room temperature. The base deprotonates the methylene group, generating a carbanion that acts as the nucleophile.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with dilute acetic acid.

  • The resulting precipitate is the Michael adduct, which can then be isolated.

  • Further heating of the adduct in the presence of a dehydrating agent can induce cyclization to form more complex heterocyclic systems.

  • Purify the final product by recrystallization or column chromatography.

Causality: The strong base (sodium ethoxide) is required to generate the nucleophilic carbanion from the relatively acidic methylene protons of the starting ester. This carbanion then undergoes a conjugate addition to the α,β-unsaturated carbonyl system of the chalcone.

Protocol 5: Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains, such as Candida albicans and Aspergillus fumigatus.[12]

Materials:

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Perform serial twofold dilutions of the test compounds in the 96-well plates with RPMI-1640 medium.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.

Compound Modification C. albicans MIC (µg/mL) A. fumigatus MIC (µg/mL)
Hybrid 1 4-Fluorophenyl Chalcone Adduct816
Hybrid 2 2,4-Dichlorophenyl Chalcone Adduct48
Fluconazole Positive Control264

Note: The MIC values in the table are representative and for illustrative purposes.

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its straightforward derivatization into a multitude of complex heterocyclic structures provides a fertile ground for the discovery of novel therapeutic agents. The protocols and application notes presented herein offer a foundational framework for researchers to explore the vast potential of this scaffold in the ongoing quest for more effective and selective anticancer and antifungal drugs. Future research will likely focus on the development of more sophisticated molecular hybrids, the exploration of new therapeutic targets, and the use of computational tools to guide the rational design of the next generation of 1,2,4-triazole-based medicines.

References

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synthesis of novel triazole derivatives from ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel triazole derivatives, commencing from the versatile starting material, ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

I. Strategic Overview: The Synthetic Blueprint

Our synthetic journey begins with the strategic functionalization of this compound. This readily available starting material serves as a versatile platform for the introduction of diverse pharmacophores. The primary pathway involves the initial conversion of the ethyl ester to the corresponding acetohydrazide, a key intermediate that opens the door to a variety of subsequent derivatizations. This core strategy allows for the systematic exploration of chemical space and the generation of libraries of novel triazole-containing compounds for biological screening.

Synthesis_Strategy A This compound B 2-(1H-1,2,4-triazol-1-yl)acetohydrazide A->B Hydrazinolysis C Schiff Bases B->C Condensation with Aldehydes D Amide Derivatives B->D Acylation F Pyrazole Derivatives B->F Cyclization with β-diketones E Thiazolidinone Derivatives C->E Cyclization with Thioglycolic Acid

Caption: Synthetic pathways from this compound.

II. Core Synthesis: Preparation of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

The conversion of the ethyl ester to the acetohydrazide is a critical first step, achieved through hydrazinolysis. This reaction is typically straightforward and high-yielding.

Protocol 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Principle: This protocol describes the nucleophilic acyl substitution reaction where the ethoxy group of the ester is displaced by the hydrazine nucleophile.

Materials:

  • This compound

  • Hydrazine hydrate (99-100%)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the solid product.

  • Collect the white precipitate by filtration using a Büchner funnel, wash with cold water, and dry in a desiccator.

Characterization: The structure of the synthesized 2-(1H-1,2,4-triazol-1-yl)acetohydrazide can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass spectrometry.

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
2-(1H-1,2,4-triazol-1-yl)acetohydrazideC₄H₇N₅O141.13145-147~90

III. Derivatization Pathways from Acetohydrazide

The synthesized 2-(1H-1,2,4-triazol-1-yl)acetohydrazide is a versatile intermediate for the synthesis of a wide range of novel triazole derivatives.

A. Synthesis of Schiff Bases

Schiff bases are readily synthesized by the condensation of the acetohydrazide with various aromatic aldehydes. These compounds often exhibit significant biological activities.[6][7]

Protocol 2: General Procedure for the Synthesis of Triazole-based Schiff Bases

Principle: This protocol outlines the acid-catalyzed condensation reaction between the primary amine of the hydrazide and the carbonyl group of an aldehyde to form an imine (Schiff base).

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

  • Substituted aromatic aldehydes

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[7]

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF-water mixture) to afford the pure Schiff base.

Schiff_Base_Synthesis cluster_conditions Reaction Conditions A 2-(1H-1,2,4-triazol-1-yl)acetohydrazide C Schiff Base A->C B Aromatic Aldehyde B->C Ethanol Ethanol Glacial Acetic Acid Glacial Acetic Acid Reflux Reflux

Caption: Workflow for the synthesis of Schiff bases.

B. Synthesis of Thiazolidinone Derivatives

Schiff bases derived from 2-(1H-1,2,4-triazol-1-yl)acetohydrazide can be further cyclized to yield 4-thiazolidinone derivatives, another class of compounds with interesting pharmacological profiles.[8][9]

Protocol 3: Synthesis of 4-Thiazolidinone Derivatives

Principle: This protocol describes the cyclocondensation reaction of a Schiff base with thioglycolic acid to form the 4-thiazolidinone ring.

Materials:

  • Triazole-based Schiff base (from Protocol 2)

  • Thioglycolic acid

  • 1,4-Dioxane or dry benzene

  • Anhydrous zinc chloride (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve the Schiff base (0.01 mol) in 1,4-dioxane or dry benzene (50 mL).

  • Add thioglycolic acid (0.012 mol) to the solution.

  • A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The resulting solid is filtered, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid.

  • The crude product is then dried and recrystallized from a suitable solvent.

Derivative Type Starting Materials Key Reagents General Yield Range (%)
Schiff BasesAcetohydrazide, Aromatic AldehydesGlacial Acetic Acid70-90
ThiazolidinonesSchiff Base, Thioglycolic Acid1,4-Dioxane60-80
C. Synthesis of Pyrazole Derivatives

The acetohydrazide intermediate can also be utilized to construct pyrazole rings, leading to triazole-pyrazole hybrid molecules, which are of significant interest in drug discovery.[10][11]

Protocol 4: Synthesis of Pyrazole Derivatives

Principle: This protocol involves the condensation of the acetohydrazide with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrazole ring.

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

  • Acetylacetone or other 1,3-dicarbonyl compounds

  • Ethanol or glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (0.01 mol) in ethanol or glacial acetic acid (30 mL), add acetylacetone (0.01 mol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • The solid product that separates out is filtered, washed with water, and recrystallized from ethanol.

IV. Synthesis of N-Substituted Amide Derivatives

N-substituted amides can be synthesized directly from the starting ester or from the acetohydrazide intermediate. Direct amidation from the ester often requires harsher conditions, while acylation of the hydrazide is generally more straightforward. A more direct approach involves the aminolysis of the ester.

Protocol 5: Synthesis of N-Substituted Amides from this compound

Principle: This protocol describes the direct aminolysis of the ester with a primary or secondary amine, often requiring elevated temperatures or catalysis.

Materials:

  • This compound

  • Primary or secondary amine

  • High-boiling point solvent (e.g., DMF, DMSO) or neat conditions

  • Sealed tube or microwave reactor

  • Magnetic stirrer and hotplate

Procedure:

  • In a sealed tube or microwave vial, mix this compound (0.01 mol) with an excess of the desired amine (0.03 mol).

  • The reaction can be performed neat or in a high-boiling point solvent like DMF.

  • Heat the reaction mixture at 100-150 °C for 12-24 hours (conventional heating) or in a microwave reactor at a suitable temperature and time.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess amine and solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

V. Trustworthiness and Self-Validation

The protocols provided herein are based on established and peer-reviewed synthetic methodologies. For each synthesized compound, it is imperative to perform thorough characterization to validate its structure and purity.

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress and assessing the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • FT-IR: To identify characteristic functional groups (e.g., C=O, N-H, C=N).

    • ¹H and ¹³C NMR: To elucidate the detailed molecular structure.

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

VI. Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel triazole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the 1,2,4-triazole scaffold, paving the way for the discovery of new therapeutic agents. By adhering to the principles of scientific integrity and rigorous characterization, the synthesis of these novel compounds can be achieved with confidence and reproducibility.

VII. References

  • Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry.

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica.

  • A Pharmacological Update of Triazole Derivative: A Review. PubMed.

  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

  • Recent Developments in Pharmacological Outcomes of Synthetic Triazoles: A Comprehensive Review. PubMed.

  • Pharmacological activities of triazole derivatives. ResearchGate.

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. National Center for Biotechnology Information.

  • Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Journal of Chemical and Pharmaceutical Research.

  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][8][9]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Scientific Research Publishing.

  • Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. ResearchGate.

  • Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Baghdad Science Journal.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.

  • (PDF) Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. ResearchGate.

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Center for Biotechnology Information.

  • Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. Research Square.

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

  • STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

  • Application Notes and Protocols for the One-Pot Synthesis of 1,2,4-Triazole Derivatives. Benchchem.

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management.

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate.

  • Synthesisand Bioactivityof 1,2,4-Triazoles. TIJER.

  • Process for producing 1h-1,2,4-triazole. Google Patents.

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI.

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate.

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Center for Biotechnology Information.

  • Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. National Center for Biotechnology Information.

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed.

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences.

  • Reagents and reaction conditions. a Hydrazine hydrate, glacial acetic acid, reflux, yield. ResearchGate.

Sources

The Strategic Role of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in the Rational Design of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antifungal Therapies and the Promise of the 1,2,4-Triazole Scaffold

The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant pathogens, presents a formidable challenge to global public health. In this critical landscape, the 1,2,4-triazole nucleus has been firmly established as a cornerstone pharmacophore in the development of clinically successful antifungal drugs.[1] Marketed therapeutics such as fluconazole, itraconazole, and voriconazole all feature this privileged heterocyclic scaffold and have demonstrated broad-spectrum efficacy.[1] Their primary mechanism of action involves the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an indispensable component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2]

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (ETA) has emerged as a key and versatile starting material in the medicinal chemist's arsenal for the construction of novel triazole-based antifungal agents. Its structure incorporates the essential 1,2,4-triazole moiety for CYP51 binding, along with a reactive ethyl acetate group that provides a convenient handle for a wide array of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize antifungal potency, broaden the spectrum of activity, and enhance pharmacokinetic profiles.

This comprehensive guide provides detailed protocols for the synthesis of ETA and its subsequent elaboration into potential antifungal candidates. It further delves into the principles of SAR in this chemical space and outlines methodologies for the evaluation of their antifungal efficacy.

Core Concepts: Mechanism of Action and Structure-Activity Relationship (SAR)

The antifungal activity of triazole-based compounds is intrinsically linked to their ability to bind to the active site of fungal CYP51. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the enzyme's active site, effectively blocking the demethylation of lanosterol.[2] The substituents appended to the triazole ring are crucial for modulating the affinity and selectivity of the compound for the fungal enzyme over its human orthologs, thereby minimizing off-target effects and toxicity.

Structure-activity relationship studies have revealed several key features that govern the antifungal potency of 1,2,4-triazole derivatives[1][3][4]:

  • The Triazole Ring: This is the essential pharmacophore responsible for coordinating with the heme iron of CYP51.

  • Halogenated Phenyl Groups: The presence of one or more halogen-substituted phenyl rings, often a 2,4-difluorophenyl moiety, is a common feature in potent triazole antifungals. These groups are thought to engage in hydrophobic and halogen-bonding interactions within the active site.

  • A Two-Carbon Linker: A two-carbon chain separating the triazole ring from a substituted phenyl group is a recurring structural motif.

  • Side-Chain Modifications: The nature of the side chain significantly influences the antifungal spectrum and pharmacokinetic properties. Modifications at this position are a primary focus of drug discovery efforts.

The ethyl acetate functionality of ETA provides a strategic point for introducing diverse side chains to probe these SAR principles.

Experimental Protocols

Protocol 1: Synthesis of this compound (ETA)

This protocol details the N-alkylation of 1,2,4-triazole with ethyl chloroacetate to furnish the target starting material, ETA. The reaction proceeds via the deprotonation of 1,2,4-triazole to form the triazolide anion, which then acts as a nucleophile to displace the chloride from ethyl chloroacetate.

Materials:

  • 1H-1,2,4-Triazole

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Ethyl chloroacetate

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous methanol, add sodium methoxide (1.05 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium triazolide salt.

  • Addition of Alkylating Agent: Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ETA by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Outcome: this compound is typically obtained as a colorless oil or a low-melting solid.

Protocol 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide

The hydrazide derivative of ETA is a key intermediate for the synthesis of a variety of heterocyclic systems, further expanding the chemical diversity of potential antifungal agents.

Materials:

  • This compound (ETA)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve ETA (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure acetohydrazide.

Protocol 3: General Procedure for the Synthesis of Novel Triazole Derivatives from ETA

The ester functionality of ETA can be readily transformed into a variety of functional groups to explore SAR. For example, reduction of the ester to an alcohol, followed by etherification or conversion to a leaving group for subsequent nucleophilic substitution, allows for the introduction of diverse side chains.

A. Reduction of ETA to 2-(1H-1,2,4-triazol-1-yl)ethanol:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ETA (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Work-up: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

B. Introduction of Side Chains:

The resulting 2-(1H-1,2,4-triazol-1-yl)ethanol can be further functionalized. For example, conversion of the alcohol to a mesylate or tosylate, followed by reaction with various nucleophiles (e.g., substituted phenols, thiophenols, or amines), can be employed to introduce a wide range of side chains for SAR studies.

Data Presentation: Antifungal Activity of ETA-Derived Compounds

The in vitro antifungal activity of newly synthesized compounds is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens. The following table presents hypothetical MIC data for a series of ETA derivatives to illustrate the impact of structural modifications on antifungal potency.

CompoundR GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusMIC (µg/mL) vs. C. neoformans
ETA -OCH₂CH₃>64>64>64
ETA-OH -OH326432
ETA-OPh -O-Phenyl163216
ETA-OPh-2,4-F₂ -O-2,4-difluorophenyl0.510.25
Fluconazole (Reference)1162

This is illustrative data and does not represent actual experimental results.

Visualizations

Diagram 1: General Synthetic Pathway from ETA

G ETA This compound (ETA) Hydrazide 2-(1H-1,2,4-triazol-1-yl)acetohydrazide ETA->Hydrazide Hydrazine Hydrate Alcohol 2-(1H-1,2,4-triazol-1-yl)ethanol ETA->Alcohol LiAlH4 Derivatives1 Further Heterocyclic Derivatives Hydrazide->Derivatives1 Cyclization Reactions Derivatives2 Diverse Side-Chain Derivatives Alcohol->Derivatives2 Activation & Nucleophilic Substitution

Caption: Synthetic utility of ETA as a precursor to various triazole derivatives.

Diagram 2: Mechanism of Action of Triazole Antifungals

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile building block for the synthesis of novel antifungal agents. The straightforward protocols for its synthesis and subsequent derivatization, coupled with a solid understanding of the structure-activity relationships of triazole antifungals, provide a robust platform for the rational design of new therapeutic candidates. Future research in this area will likely focus on the development of ETA derivatives with enhanced potency against resistant fungal strains, improved safety profiles, and optimized pharmacokinetic properties. The continued exploration of the chemical space accessible from ETA holds significant promise for addressing the pressing unmet medical need for new and effective antifungal therapies.

References

  • Chavan, A. A., & Pai, N. R. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
  • Rylatt, D. P., et al. (1990). Synthesis and structure-activity relationships of a novel antifungal agent, ICI 195,739. Journal of medicinal chemistry, 33(5), 1419-1427.
  • Oniga, S., et al. (2012). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Revista de Chimie, 63(1), 53-57.
  • Kumar, R., et al. (2016). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279.
  • Behalo, M. S., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 78(6), 809-822.
  • Asif, M. (2021). Synthesis and antifungal activity of novel 1, 2, 4‐triazole derivatives containing an amide moiety. Journal of Heterocyclic Chemistry, 58(5), 1146-1154.
  • Gómez, G. E., et al. (2018). SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL PREDICTION OF THEIR ANTIFUNGAL ACTIVITY.
  • Behalo, M. S., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 78(6), 809-822.
  • Zhang, Y., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Bioorganic & Medicinal Chemistry Letters, 30(4), 126951.
  • Al-Omair, M. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022.
  • Mudulkar, S., et al. (2017). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates. Indian Journal of Chemistry - Section B, 56B(1), 69-76.
  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole.
  • Yang, X., et al. (2021). synthesis of 1,2,4 triazole compounds. ISRES, 1(1), 1-10.
  • Mudulkar, S., et al. (2017). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates. Indian Journal of Chemistry - Section B, 56B(1), 69-76.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-12.
  • Vdovin, V. V., et al. (2012). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 77(1), 491-496.
  • Aygün, M., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43(1), 243-255.
  • Zhang, M., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(8), 2496.
  • Kumar, G. S., et al. (2014). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 569-577.

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Application Notes and Protocols for Reactions Involving Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Role of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in Modern Synthesis

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique chemical properties.[1][2][3] This heterocyclic scaffold is a key component in a wide array of pharmaceuticals, including antifungal agents like fluconazole and voriconazole, as well as antiviral and anticancer drugs.[1][4] The prevalence of the 1,2,4-triazole ring in these applications stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole interactions, with biological targets.

This compound serves as a critical and highly versatile building block for the synthesis of more complex molecules incorporating the 1,2,4-triazole nucleus. Its bifunctional nature, possessing both an ester for further derivatization and a reactive triazole ring, makes it an invaluable starting material for drug discovery and development programs. This guide provides detailed, field-proven protocols for the synthesis, purification, characterization, and key transformations of this compound, grounded in established chemical principles and supported by authoritative literature.

I. Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly and efficiently achieved through the N-alkylation of 1,2,4-triazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the triazole ring attacks the electrophilic carbon of the ethyl haloacetate. The choice of base and solvent is crucial for achieving a good yield and minimizing side products.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Triazole 1,2,4-Triazole reaction_node + Triazole->reaction_node EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->reaction_node Base Base (e.g., K2CO3, NaH) Base->reaction_node Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->reaction_node Product This compound reaction_node->Product Heat

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
1,2,4-Triazole69.076.91 g0.10Ensure it is dry.
Ethyl chloroacetate122.5512.25 g (10.9 mL)0.10Handle in a fume hood.
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.73 g0.15Finely powdered.
Anhydrous N,N-Dimethylformamide (DMF)-100 mL-Use a dry solvent.
Ethyl acetate-As needed for extraction--
Brine-As needed for washing--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed for drying--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (6.91 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring the suspension, add ethyl chloroacetate (10.9 mL, 0.10 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 300 mL of cold water and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 70-85%

Safety Precautions:

  • Ethyl chloroacetate is a lachrymator and should be handled with care in a well-ventilated fume hood.

  • DMF is a skin irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

II. Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~277 °C at 760 mmHg

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, triazole C-H), 8.00 (s, 1H, triazole C-H), 5.10 (s, 2H, N-CH₂), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 151.0 (triazole C-H), 145.0 (triazole C-H), 62.5 (O-CH₂), 50.0 (N-CH₂), 14.0 (CH₃).

  • IR (KBr, cm⁻¹): ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1750 (C=O, ester), ~1520, 1450 (C=N, C-N stretching).

  • Mass Spectrometry (EI): m/z (%) = 155 (M⁺), 82, 55.

III. Key Reactions and Transformations

This compound is a versatile intermediate for the synthesis of various derivatives.

A. Hydrolysis to 2-(1H-1,2,4-triazol-1-yl)acetic acid

The ester functionality can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a key precursor for the synthesis of amides and other derivatives.

Reaction Scheme:

Hydrolysis of this compound cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Reactant This compound reaction_node + Reactant->reaction_node Base Base (e.g., NaOH, LiOH) Base->reaction_node Solvent Solvent (e.g., H₂O/THF) Solvent->reaction_node Product 2-(1H-1,2,4-triazol-1-yl)acetic acid reaction_node->Product Stir, then Acidify

Caption: Hydrolysis to 2-(1H-1,2,4-triazol-1-yl)acetic acid.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.55 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).

  • Saponification: Add sodium hydroxide (0.60 g, 15 mmol) to the solution and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation: A white precipitate of 2-(1H-1,2,4-triazol-1-yl)acetic acid will form. Filter the solid, wash with a small amount of cold water, and dry under vacuum.

  • Purification: The product can be recrystallized from a suitable solvent such as ethanol/water to obtain a pure product.[5]

B. Reduction to 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

The ester can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.

Reaction Scheme:

Reduction of this compound cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Reactant This compound reaction_node + Reactant->reaction_node ReducingAgent LiAlH₄ ReducingAgent->reaction_node Solvent Anhydrous THF Solvent->reaction_node Product 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol reaction_node->Product 0 °C to RT, then Quench

Caption: Reduction to 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (0.57 g, 15 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.55 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water again (1.8 mL) at 0 °C.

  • Work-up: A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica gel.

IV. Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor in the synthesis of various pharmaceutically active compounds. For instance, the corresponding carboxylic acid can be coupled with various amines to form amides, which are often found in bioactive molecules.

Example: Synthesis of a Hypothetical Amide Derivative

Application in Synthesis cluster_precursor Precursor cluster_reagents Reagents cluster_product Product Precursor 2-(1H-1,2,4-triazol-1-yl)acetic acid reaction_node + Precursor->reaction_node Amine R-NH₂ Amine->reaction_node CouplingAgent Coupling Agent (e.g., EDC, HOBt) CouplingAgent->reaction_node Product N-substituted-2-(1H-1,2,4-triazol-1-yl)acetamide reaction_node->Product Amide Coupling

Caption: Synthesis of a Hypothetical Amide Derivative.

This general scheme highlights how the carboxylic acid derived from this compound can be readily incorporated into more complex structures, a common strategy in the development of new therapeutic agents.

V. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in synthesis Incomplete reaction, moisture in reagents/solvents, inefficient extraction.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature. Perform extractions thoroughly.
Incomplete hydrolysis Insufficient base or reaction time.Use a slight excess of base. Monitor the reaction by TLC and extend the reaction time if necessary.
Difficult purification Presence of side products (e.g., dialkylated triazole).Optimize the stoichiometry of the reactants in the synthesis step. Use a gradient elution for column chromatography.
Low yield in reduction Inactive LiAlH₄, incomplete reaction.Use freshly opened or standardized LiAlH₄. Ensure the reaction is carried out under strictly anhydrous conditions.

VI. Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. The protocols detailed in this guide provide a solid foundation for its synthesis, characterization, and further functionalization. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently and efficiently utilize this compound in their synthetic endeavors to explore new chemical space and develop novel molecules with potential therapeutic applications.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]

  • Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-a][6][7][8]triazolo[1,5-c]quinazolines. ChemRxiv. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

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  • Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-

  • CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. Swarthmore College. [Link]

  • Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Iraqi Academic Scientific Journals. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Center for Biotechnology Information. [Link]pmc/articles/PMC9652077/)

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Application Note & Protocols: Strategic Derivatization of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its unique chemical properties, including hydrogen bonding capacity and metabolic stability.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. We present detailed, field-proven protocols for converting this versatile starting material into a diverse library of compounds, including carboxylic acids, amides, and hydrazides. Furthermore, we outline standardized procedures for preparing these derivatives for biological evaluation and provide step-by-step protocols for preliminary antifungal and cytotoxicity screening assays, areas where triazole derivatives have shown significant promise.[1][2][3][4][5]

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that acts as a potent pharmacophore, enabling high-affinity interactions with biological targets.[1] This scaffold is a cornerstone of many clinically approved drugs, most notably in the realm of antifungal agents like fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][6] Beyond their antifungal prowess, 1,2,4-triazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][7]

This compound is an ideal starting platform for generating a chemical library for biological screening. Its ester functionality serves as a versatile chemical handle, allowing for straightforward conversion into key intermediates such as carboxylic acids and hydrazides. These intermediates can then be coupled with a wide array of building blocks to rapidly generate structural diversity, enabling the exploration of structure-activity relationships (SAR). This application note provides a logical and efficient workflow from starting material to preliminary biological data.

Section 1: Overall Derivatization and Screening Workflow

The process of generating and screening a focused library of compounds from a single starting material requires a systematic approach. The workflow outlined below ensures that derivatives are synthesized efficiently, characterized properly, and evaluated in relevant biological assays to identify potential lead compounds.

G cluster_synthesis Synthesis & Purification cluster_qc QC & Logistics cluster_screening Biological Screening A Starting Material This compound B Pathway A: Hydrolysis A->B C Pathway B: Hydrazinolysis A->C D Intermediate 1 Carboxylic Acid B->D E Intermediate 2 Hydrazide C->E F Amide Library (Amide Coupling) D->F G Schiff Base / Heterocycle Library E->G H Structural Confirmation (NMR, LC-MS) F->H G->H I Compound Management (Solubilization, Plating) H->I J Antifungal Assay (Broth Microdilution) I->J K Cytotoxicity Assay (MTT Assay) I->K L Hit Identification & SAR Analysis J->L K->L

Caption: High-level workflow from synthesis to hit identification.

Section 2: Strategic Derivatization Pathways and Protocols

This section details the primary synthetic routes for derivatizing the parent ester. Each protocol is designed to be robust and scalable.

Pathway A: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetic acid (Intermediate 1)

The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step, creating a key intermediate for subsequent amide coupling reactions.

Protocol 2.1: Ester Hydrolysis

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.5 eq) and ethanol (EtOH) in a 1:1 ratio, ensuring the starting material is fully dissolved.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

  • Work-up:

    • Reduce the volume of the reaction mixture in vacuo to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration, washing with cold deionized water.

    • Dry the product under vacuum to yield 2-(1H-1,2,4-triazol-1-yl)acetic acid as a white solid.

Scientist's Note: The carboxylic acid intermediate is a versatile building block. Its purity is critical for the success of subsequent coupling reactions. Confirm structure and purity via ¹H NMR and LC-MS before proceeding.

Pathway B: Amide Library Synthesis from Intermediate 1

Amide bond formation is one of the most important reactions in medicinal chemistry.[8] This protocol uses a standard carbodiimide coupling method, which is broadly applicable to a wide range of primary and secondary amines.

Protocol 2.2: EDC/HOBt Amide Coupling

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(1H-1,2,4-triazol-1-yl)acetic acid (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[9] Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure amide derivative.

Rationale: The use of EDC and HOBt minimizes side reactions and racemization (if chiral amines are used), leading to cleaner products and higher yields.[9] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed from EDC.

Pathway C: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetohydrazide (Intermediate 2)

Hydrazides are valuable intermediates that can be further derivatized into Schiff bases, pyrazoles, and other heterocyclic systems. The most common method is direct hydrazinolysis of the corresponding ester.[9][10]

Protocol 2.3: Ester Hydrazinolysis

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) (4.0 eq) dropwise to the solution at room temperature.[11]

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 3-5 hours.[10][12] The formation of a precipitate may be observed.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material.

  • Purification: Dry the product under vacuum. Recrystallization from ethanol can be performed if further purification is required.

Safety Note: Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

G cluster_pathA Pathway A cluster_pathB Pathway B Start This compound A1 Hydrolysis NaOH, EtOH/H₂O RT, 2-4h Start->A1 B1 Hydrazinolysis N₂H₄·H₂O, EtOH Reflux, 3-5h Start->B1 A2 Intermediate 1 2-(1H-1,2,4-triazol-1-yl)acetic acid A1->A2 A3 Amide Coupling EDC, HOBt, R₁R₂NH DMF, RT, 12h A2->A3 A4 Amide Library A3->A4 B2 Intermediate 2 2-(1H-1,2,4-triazol-1-yl)acetohydrazide B1->B2 B3 Condensation R₃CHO EtOH, Reflux B2->B3 B4 Schiff Base Library B3->B4

Caption: Chemical derivatization pathways from the starting ester.

Section 3: Compound Management for Biological Screening

Proper handling and preparation of compounds are crucial for obtaining reliable and reproducible screening data.

Protocol 3.1: Stock Solution Preparation and Plating

  • Solubilization: Dissolve each purified derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Use sonication or gentle warming if necessary to aid dissolution.

  • Stock Plates: Create a master stock plate (e.g., 96-well format) containing the 10 mM DMSO stock solutions. Seal the plate tightly and store at -20°C for long-term use.

  • Assay Plates: For screening, create intermediate or final assay plates by diluting the master stock plate with the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity.

Table 1: Representative Library of Synthesized Derivatives

Compound IDStructureModification PathwayAmine/Aldehyde UsedMol. Weight ( g/mol )
ETA-00 (Starting Material)--155.15
ETA-ACID (Intermediate 1)Hydrolysis-127.10
ETA-AMD-01 (Derivative)Amide CouplingBenzylamine216.24
ETA-AMD-02 (Derivative)Amide CouplingMorpholine196.20
ETA-HYD (Intermediate 2)Hydrazinolysis-141.13
ETA-SCH-01 (Derivative)Schiff Base FormationBenzaldehyde229.23

Section 4: Protocols for Preliminary Biological Screening

The following protocols describe two common primary assays relevant to the known activities of triazole-based compounds.

Assay 1: Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method and is adapted for screening purposes.[13]

Protocol 4.1: Broth Microdilution Assay

  • Inoculum Preparation:

    • Culture a fungal strain (e.g., Candida albicans) overnight at 30°C in Sabouraud Dextrose Broth.[13]

    • Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.

    • Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[14]

  • Plate Setup:

    • In a 96-well flat-bottom plate, add 50 µL of RPMI-1640 medium to all wells.

    • Add 50 µL of your test compound (at 2x the final desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Inoculation: Add 50 µL of the prepared fungal inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include wells for a positive control (a known antifungal like fluconazole), a negative/growth control (inoculum only), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often determined visually or by spectrophotometric reading (OD₆₀₀).

Assay 2: In Vitro Cytotoxicity Screening

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol 4.2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, human breast carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Add serial dilutions of the test compounds (typically in 100 µL of medium to achieve the final concentration) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[17][18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium from the wells and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[17]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for active compounds.

Conclusion

This compound is an exceptionally useful and versatile starting material for the generation of compound libraries aimed at drug discovery. The synthetic protocols provided herein are robust and allow for the creation of diverse amides and hydrazide-derived structures. By coupling these synthetic strategies with the outlined preliminary biological screening assays, research organizations can efficiently identify novel triazole-based compounds with promising antifungal or cytotoxic activity, paving the way for further lead optimization and development.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. [Link]

  • de-Souza-Silva, C. M., et al. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? (2015, August 13). ResearchGate. [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (n.d.). American Chemical Society. [Link]

  • Significance of 1, 2, 4-triazole derivatives. (2025, March 8). Wisdom Library. [Link]

  • the preparation of amides. (n.d.). Chemguide. [Link]

  • Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Organic Letters. [Link]

  • Revie, N. M., et al. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • 1,2,4-Triazole Sodium Salt - Tolyltriazole | Benzotriazole. (2023, May 31). Iro Group Inc. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Egyptian Journal of Chemistry. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). Chemistry Central Journal. [Link]

  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (2021, March 22). ResearchGate. [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022, April 26). Scientific Reports. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. [Link]

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  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). YouTube. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Asian Journal of Chemistry. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022, December 20). RSC Advances. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the alkylation of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. We provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

The alkylation of the 1,2,4-triazole ring is a cornerstone of many synthetic pathways. However, the presence of multiple nucleophilic nitrogen atoms (N1, N2, and N4) makes achieving regioselectivity a significant challenge.[1] This guide focuses specifically on directing the alkylation to the N1 position to yield the desired this compound, addressing the common formation of the undesired N4-isomer.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding and controlling the reaction.

Q1: Why is regioselectivity the primary challenge in the alkylation of 1,2,4-triazole?

A: The 1,2,4-triazole anion is an ambident nucleophile, meaning it has multiple reactive sites. The molecule exists in two rapidly interconverting tautomeric forms, 1H- and 4H-1,2,4-triazole.[2] Deprotonation results in an anion where the negative charge is delocalized across the N1, N2, and N4 positions. Consequently, an incoming electrophile (the alkylating agent) can react at either the N1 or N4 positions, leading to a mixture of isomers.[1] The N2 position is generally less reactive due to steric hindrance and electronic factors.[3][4] Controlling the reaction to favor substitution at the desired N1 position over the N4 position is the central challenge.[5][6]

Q2: What are the key experimental factors that influence the N1 vs. N4 product ratio?

A: Several factors critically influence the regioselectivity of the alkylation:

  • Choice of Base: The nature of the base is paramount. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to consistently favor the N1 isomer, often achieving ratios of approximately 90:10 (N1:N4).[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) are also common but may result in lower selectivity.[4]

  • Solvent System: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, acetonitrile (MeCN), and THF are typically used.[6][7] The choice of solvent can influence the solvation of the triazole anion and the counter-ion, thereby affecting which nitrogen atom is more accessible for alkylation.

  • Counter-ion: When a base deprotonates the triazole, the resulting cation (e.g., K⁺, Na⁺) can associate with the triazole anion. This ion-pairing can sterically block one of the nitrogen atoms, influencing the regiochemical outcome.[8]

  • Temperature: Reaction kinetics can be temperature-dependent. Lowering the temperature may enhance selectivity by favoring the thermodynamically more stable product, although this can also decrease the reaction rate.[7]

Q3: Which analytical techniques are best for quantifying the N1:N4 isomeric ratio?

A: The most effective and widely used technique is Proton NMR (¹H NMR) spectroscopy . The chemical shifts of the triazole ring protons are distinct for the N1- and N4-substituted isomers.

  • For the N1-substituted isomer , you will typically observe two singlets for the two triazole ring protons (at C3 and C5).

  • For the N4-substituted isomer , the two protons at C3 and C5 are equivalent due to symmetry, resulting in a single, more intense singlet (integrating to 2H).

By integrating these characteristic peaks, you can accurately determine the ratio of the two isomers in your crude reaction mixture or purified product. For complex structures, ¹H-¹⁵N HMBC NMR can provide unambiguous confirmation of the alkylation site.[9]

Q4: What is Phase Transfer Catalysis (PTC) and how can it benefit this reaction?

A: Phase Transfer Catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the triazole substrate).[10] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonating anion (like OH⁻) from the aqueous phase into the organic phase.[11]

Benefits for this alkylation include:

  • Use of Milder, Cheaper Bases: It allows the use of inexpensive inorganic bases like NaOH or K₂CO₃ instead of strong, hazardous, and expensive organometallic bases.[10][12]

  • Improved Reaction Rates and Yields: By bringing the reactants together, PTC can significantly accelerate the reaction rate at lower temperatures.

  • Greener Chemistry: It often enables the use of more environmentally benign solvents compared to polar aprotic solvents like DMF.[10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

A low yield is a common issue that can often be resolved by systematically evaluating the reaction setup and components.[13]

Possible Causes & Solutions:

  • Ineffective Deprotonation:

    • Cause: The base may be too weak, or it may be old and hydrated (e.g., K₂CO₃). The pKa of 1,2,4-triazole is approximately 10.0, requiring a sufficiently strong base for complete deprotonation.[14]

    • Solution: Switch to a stronger base like DBU or NaH. If using K₂CO₃, ensure it is finely powdered and freshly dried.

  • Reagent Purity/Stability:

    • Cause: The alkylating agent, ethyl 2-bromoacetate, can degrade over time. Impurities in the starting triazole or solvent (especially water) can interfere with the reaction.

    • Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous, especially when using water-sensitive bases like NaH.

  • Suboptimal Reaction Conditions:

    • Cause: The temperature may be too low, or the reaction time too short.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS. Extend the reaction time.

  • Inefficient Mixing:

    • Cause: In heterogeneous reactions (e.g., with solid K₂CO₃), poor stirring can limit the interaction between the base and the substrate.[13]

    • Solution: Increase the stirring rate or switch to a solvent system where the base is more soluble.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_base 1. Verify Base Activity - Is it strong enough (pKa)? - Is it fresh and anhydrous? start->check_base check_reagents 2. Assess Reagent Purity - Purity of triazole? - Purity of alkylating agent? - Solvent is anhydrous? check_base->check_reagents Base OK solution_base Action: Use stronger/fresh base (DBU, NaH). Dry K₂CO₃. check_base->solution_base Issue Found check_conditions 3. Review Reaction Conditions - Temperature too low? - Time too short? check_reagents->check_conditions Reagents OK solution_reagents Action: Purify reagents. Use dry solvents. check_reagents->solution_reagents Issue Found check_workup 4. Analyze Workup Procedure - Is product water-soluble? - Potential for decomposition? check_conditions->check_workup Conditions OK solution_conditions Action: Increase temperature. Extend reaction time. check_conditions->solution_conditions Issue Found solution_workup Action: Modify extraction (e.g., use brine, change solvent). check_workup->solution_workup Issue Found

Caption: Systematic workflow for diagnosing low reaction yields.

Problem 2: Poor Regioselectivity (Significant N4-Isomer Formation)

This is the most frequent and critical issue. The goal is to maximize the N1-alkylated product.

Possible Causes & Solutions:

  • Base and Solvent Combination:

    • Cause: The combination of base and solvent is the primary determinant of regioselectivity. Using alkali metal bases like K₂CO₃ or NaOH in polar solvents like DMF can lead to significant amounts of the N4-isomer.[2][15]

    • Solution 1 (High Selectivity): Switch to DBU as the base in a solvent like THF or acetonitrile. This combination is well-documented to favor N1-alkylation, often achieving a 90:10 ratio or better.[6]

    • Solution 2 (PTC): Implement a phase-transfer catalysis system. Using TBAB with K₂CO₃ in a biphasic system or in a solvent like acetonitrile can enhance N1 selectivity.

    • Solution 3 (Solvent Effects): The choice of solvent can significantly impact regioselectivity. Dipolar aprotic solvents like DMF have been shown to improve the N1:N4 ratio compared to less polar solvents like THF when using K₂CO₃.[7] Experiment with different solvents to find the optimal system.

  • Reaction Temperature:

    • Cause: Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the minor isomer.

    • Solution: Try running the reaction at a lower temperature (e.g., 0°C or room temperature). While this may slow the reaction down, it can significantly improve the isomeric ratio.[7]

Decision Tree for Improving Regioselectivity

RegioselectivityTree start Poor N1:N4 Ratio (e.g., < 80:20) base_check Current Base? start->base_check k2co3_path K₂CO₃ / NaOH base_check->k2co3_path Inorganic dbu_path DBU base_check->dbu_path Organic change_to_dbu Strategy 1: Switch to DBU in THF/MeCN. (Targets >90% N1) k2co3_path->change_to_dbu use_ptc Strategy 2: Add Phase Transfer Catalyst (e.g., TBAB). k2co3_path->use_ptc lower_temp Strategy 3: Lower Reaction Temperature (e.g., RT to 0°C). k2co3_path->lower_temp dbu_optimize Optimize DBU reaction: - Lower Temperature - Change Solvent dbu_path->dbu_optimize

Caption: Decision tree for selecting a strategy to improve N1-selectivity.

Problem 3: Product Decomposition or Byproduct Formation

Possible Causes & Solutions:

  • Solvent Decomposition:

    • Cause: DMF can decompose at high temperatures (>140-150°C), especially in the presence of a base, potentially producing dimethylamine which can act as a competing nucleophile.[16]

    • Solution: Avoid excessively high temperatures. If high heat is required, switch to a more stable solvent like DMSO or sulfolane, or consider running the reaction under pressure in a lower-boiling solvent like acetonitrile.

  • Hydrolysis of Ester:

    • Cause: If the reaction conditions are not sufficiently anhydrous, or if the workup involves prolonged exposure to strong base, the ethyl ester group can be hydrolyzed to a carboxylic acid.

    • Solution: Ensure all reagents and solvents are dry. During workup, neutralize the base promptly before extraction.

  • Over-alkylation:

    • Cause: The N-alkylated triazole product is still nucleophilic and can be alkylated a second time to form a triazolium quaternary salt, especially if excess alkylating agent is used or at high temperatures.[1]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

Section 3: Optimized Experimental Protocols

Protocol A: Standard Alkylation (Moderate N1-Selectivity)

This protocol uses common and inexpensive reagents but may require optimization for high selectivity.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the isomeric ratio before purification by column chromatography.

Protocol B: High N1-Selectivity Alkylation

This protocol utilizes DBU to achieve a high preference for the N1-isomer.[6]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-1,2,4-triazole (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN) to create a ~0.5 M solution.

  • Cool the solution to 0°C in an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Stir the mixture at 0°C for 15 minutes.

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine to remove the DBU-HBr salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude product by ¹H NMR. The N1:N4 ratio is expected to be >90:10.

Protocol C: Optimized Alkylation using Phase Transfer Catalysis (PTC)

This protocol offers a balance of cost-effectiveness, safety, and good selectivity.

  • To a round-bottom flask, add 1H-1,2,4-triazole (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Add acetonitrile (MeCN) to create a ~0.5 M solution.

  • Add ethyl 2-bromoacetate (1.1 eq).

  • Heat the mixture to 50-60°C and stir vigorously until the reaction is complete by TLC analysis (typically 3-5 hours).

  • Cool the reaction, filter off the inorganic salts, and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water to remove residual salts and catalyst, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Section 4: Data Summary Tables

Table 1: Comparison of Common Reaction Conditions on N1:N4 Regioselectivity
BaseSolventTypical Temp. (°C)Expected N1:N4 RatioReference(s)Notes
K₂CO₃DMF60-8070:30 - 85:15[7]Standard, cost-effective conditions. Ratio can be variable.
K₂CO₃AcetoneRefluxVariable[4]Often used but may provide lower selectivity than DMF.
NaOHWaterRTMixture, often poor[2]Generally not recommended due to poor selectivity and side reactions.
NaHTHF/DMF0 - RTGood to Excellent[14]High selectivity, but NaH is hazardous and requires strict inert conditions.
DBU THF RT ~90:10 [6]Highly recommended for high N1 selectivity.
K₂CO₃ / TBABMeCN50-6085:15 - 95:5[10],[17]Excellent green chemistry alternative with good selectivity.
Table 2: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRationale
Substrate This compound (1.0 eq)Starting material.
Alkylating Agent Ethyl Bromoacetate (1.1 eq)Slight excess ensures complete consumption of the more valuable triazole.
Base DBU (1.2 eq)Proven to give high N1-selectivity.
Solvent Anhydrous Acetonitrile (MeCN)Good balance of polarity and ease of removal.
Temperature Room Temperature (approx. 20-25°C)Mild conditions that often provide a good balance of rate and selectivity.
Concentration 0.5 MA standard concentration that usually works well.
Monitoring TLC (e.g., 50% Ethyl Acetate in Hexanes)Allows for real-time tracking of reaction progress.

References

  • Gomaa, M. A. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus, 5(1), 513. [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • Jelie, T. T., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(16), 6549–6554. [Link]

  • Davenport, R., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. [Link]

  • ResearchGate. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

  • Wang, Y., et al. (2011). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 13(16), 4356–4359. [Link]

  • Holm, A., & Straub, T. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. HETEROCYCLES, 83(2), 295. [Link]

  • Katritzky, A. R., et al. (1991). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Recueil des Travaux Chimiques des Pays-Bas, 110(9), 369-373. [Link]

  • Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E, E62, o3278-o3279. [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Chen, J., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 8(46), 26233–26236. [Link]

  • Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 40(17), 2524-2529. [Link]

  • Yang, X., & Birman, V. B. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Letters, 11(7), 1499–1502. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • Begtrup, M., & Larsen, P. (1990). Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Yang, X., & Birman, V. B. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Letters, 11(7), 1499–1502. [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • YouTube. (2020). Phase Transfer Catalysis (Mechanism and Applications). [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. [Link]

  • Journal of Pharmaceutical Research International. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ResearchGate. (2018). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. [Link]

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purification techniques for ethyl 2-(1H-1,2,4-triazol-1-yl)acetate from crude mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. The 1,2,4-triazole nucleus is a critical pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a hydrogen bond donor and acceptor[1][2]. Consequently, obtaining high-purity this compound, a key building block, is paramount for successful downstream applications.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature precedents.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound from crude reaction mixtures.

Q1: My crude product shows unreacted 1,2,4-triazole and inorganic salts on the NMR/TLC. What is the most efficient first-step purification?

Answer: This is a common scenario, especially when the synthesis involves reacting 1,2,4-triazole with an ethyl haloacetate in the presence of a base like NaOH or K₂CO₃[3][4]. The most effective initial step is a liquid-liquid extraction.

Causality: The principle behind this step is the vast difference in solubility between your desired product and the common impurities.

  • This compound: Moderately polar and preferentially soluble in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • 1,2,4-Triazole: Highly polar due to the N-H protons, making it soluble in water.

  • Inorganic Salts (e.g., NaBr, KCl, Na₂CO₃): Soluble only in the aqueous phase.

Step-by-Step Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent. Ethyl acetate is an excellent first choice as it is often used in subsequent chromatographic steps[3][5].

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 10-20 seconds, remembering to vent frequently to release pressure[6]. Allow the layers to separate.

  • Brine Wash: Drain the lower aqueous layer. Add a saturated aqueous solution of NaCl (brine) to the organic layer and shake again. The brine wash helps to remove residual water from the organic phase and breaks up any emulsions.

  • Separation & Drying: Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄[7].

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

This simple workup will remove the majority of highly polar and ionic impurities, significantly simplifying subsequent purification steps.

Q2: My TLC shows an impurity spot very close to my product spot. How can I improve chromatographic separation?

Answer: Achieving good separation between spots with similar polarities is a classic chromatography challenge. The solution lies in systematically optimizing your column chromatography conditions. The most common eluent system reported for this compound is a mixture of petroleum ether (or hexane) and ethyl acetate[7][8].

Causality: Separation on a silica gel column is governed by the differential partitioning of analytes between the stationary phase (polar silica) and the mobile phase (less polar eluent). To separate compounds with similar polarities, you must fine-tune the eluent's polarity to maximize this differential.

Troubleshooting Strategies:

  • Decrease Eluent Polarity: If the spots are too high on the TLC plate (high Rf values), the eluent is too polar. Decrease the proportion of ethyl acetate in your hexane/ethyl acetate mixture. For example, if you are using 80:20 hexane:EtOAc, try 90:10 or even 95:5[9]. A lower polarity mobile phase will allow the polar silica gel to interact more strongly with your compounds, increasing retention times and improving separation.

  • Try a Different Solvent System: If adjusting the ratio is insufficient, consider adding a third solvent or switching systems entirely.

    • DCM/Methanol: A small amount of methanol (0.5-2%) in DCM can be very effective for separating moderately polar compounds.

    • Toluene/Acetone: This system offers different selectivity compared to alkane/ester mixtures and can sometimes resolve difficult spots.

  • Optimize Column Parameters:

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Overloading leads to broad, overlapping bands.

Data Table: Reported Chromatography Conditions

Eluent System Ratio (v/v) Source
Petroleum Ether / Ethyl Acetate Not specified [7]
Hexane / Ethyl Acetate 90:10 [9]
Hexane / Ethyl Acetate 95:5

| Hexane / Ethyl Acetate | 9:1 |[8][10][11] |

Q3: The purified product is a persistent oil, but the literature reports a solid. How can I induce crystallization?

Answer: Obtaining an oil instead of a solid is typically due to the presence of residual solvent or minor impurities that inhibit the formation of a crystal lattice.

Causality: Crystallization is a highly specific process of molecular self-assembly. Impurities can disrupt the repeating pattern required for lattice formation. Solvents can also interfere, sometimes forming stable solvates.

Troubleshooting Protocol:

  • High Vacuum Drying: First, ensure all residual solvent is removed. Place the oil under a high vacuum for several hours, possibly with gentle heating (40-50 °C) if the compound is thermally stable.

  • Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, add a single tiny crystal to the oil. This will act as a template for crystallization.

  • Recrystallization/Trituration: This is the most robust method.

    • Identify a suitable solvent system: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Based on literature, good starting points for recrystallization are ethanol, ethyl acetate, or a mixture like DCM/diethyl ether or ethanol/ethyl acetate[3][12][13].

    • Procedure: Dissolve the oil in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation. Collect the crystals by filtration.

Purification Workflow Visualization

The following diagram outlines a logical workflow for purifying crude this compound.

PurificationWorkflow start Start: Crude Reaction Mixture analyze_crude Analyze Crude Material (TLC, NMR) start->analyze_crude extraction Liquid-Liquid Extraction (EtOAc/Water) analyze_crude->extraction Salts or water-soluble starting material present check_purity1 Assess Purity (TLC, NMR) analyze_crude->check_purity1 No salts present dry_concentrate Dry & Concentrate Organic Phase extraction->dry_concentrate dry_concentrate->check_purity1 chromatography Silica Gel Column Chromatography (Hexane/EtOAc) check_purity1->chromatography Multiple impurities final_product_oil Product is an Oil check_purity1->final_product_oil Product is >90% pure but oily/colored check_purity2 Assess Purity of Fractions (TLC) chromatography->check_purity2 combine_fractions Combine Pure Fractions & Concentrate check_purity2->combine_fractions Fractions are pure combine_fractions->final_product_oil final_product_solid Final Product: Pure Solid combine_fractions->final_product_solid Evaporation yields solid recrystallize Recrystallization or Trituration final_product_oil->recrystallize recrystallize->final_product_solid

Sources

Technical Support Center: A Researcher's Guide to the Stability and Storage of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This resource is designed for our valued partners in research, science, and drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of this compound's stability. This guide is structured to empower you with the knowledge to ensure the long-term integrity of your experimental inputs, leading to more reliable and reproducible results.

Our approach is built on the pillars of scientific integrity: expertise born from experience, trustworthiness through self-validating protocols, and authoritative grounding in established scientific literature.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is the primary route of degradation for this compound?

A1: The most significant degradation pathway is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The hydrolysis product is (1H-1,2,4-triazol-1-yl)acetic acid and ethanol. The 1,2,4-triazole ring itself is generally stable under normal conditions.

Q2: How should I store my solid sample of this compound for long-term use?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from moisture and light, at a refrigerated temperature of 2-8°C. For extended storage, maintaining a desiccated and inert atmosphere (e.g., under argon or nitrogen) is highly recommended.

Q3: Is this compound sensitive to light?

A3: Yes, triazole derivatives can be susceptible to photodegradation.[1] It is crucial to store the compound in an amber or opaque container to protect it from light, especially UV radiation.

Q4: Can I store the compound in solution?

A4: Storing this compound in solution for extended periods is not recommended due to the increased risk of hydrolysis. If you must store it in solution, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C) for the shortest possible time.

Q5: What are the initial signs of degradation?

A5: Visually, you might not observe any significant changes in the solid material. For solutions, a change in color or the appearance of precipitate could indicate degradation. The most reliable method for detecting degradation is through analytical techniques like HPLC, which can reveal the presence of impurity peaks, primarily the hydrolysis product, (1H-1,2,4-triazol-1-yl)acetic acid.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a structured approach to troubleshooting common problems you may encounter during your research.

Issue 1: An unexpected peak appears in my HPLC chromatogram during analysis.

  • Question: I'm running a quality control check on my sample of this compound and I see a new, more polar peak that is increasing in area over time. What could this be?

  • Answer and Troubleshooting Steps:

    • Plausible Cause: This is a classic sign of ester hydrolysis. The new, more polar peak is likely (1H-1,2,4-triazol-1-yl)acetic acid. Carboxylic acids are generally more polar than their corresponding ethyl esters and thus have shorter retention times on reverse-phase HPLC columns.

    • Confirmation: To confirm the identity of the peak, you can:

      • Spike your sample: Introduce a small amount of a (1H-1,2,4-triazol-1-yl)acetic acid standard into your sample and re-run the HPLC. If the peak area of the impurity increases, this confirms its identity.

      • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry to determine the mass-to-charge ratio (m/z) of the impurity peak. The expected [M+H]+ for (1H-1,2,4-triazol-1-yl)acetic acid is approximately 128.05 g/mol .

    • Preventative Measures:

      • Review your storage conditions. Ensure the compound is stored in a desiccated environment and at the recommended temperature.

      • If working with solutions, use anhydrous solvents and prepare them fresh. Avoid aqueous or protic solvents for storage.

Issue 2: I am observing a decrease in the potency or biological activity of my compound.

  • Question: My experiments are showing inconsistent or weaker than expected results. Could this be related to the stability of the compound?

  • Answer and Troubleshooting Steps:

    • Plausible Cause: A loss of potency is a direct consequence of the degradation of the active compound. The hydrolysis of the ethyl ester to the carboxylic acid can significantly alter the compound's physicochemical properties, which may affect its solubility, cell permeability, and binding affinity to its target.

    • Purity Assessment: Perform a quantitative analysis (e.g., HPLC with a calibrated standard curve) to determine the purity of your current stock of this compound. Compare this with the purity stated on the certificate of analysis that came with the compound.

    • Corrective Actions:

      • If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your experiments.

      • Implement the recommended storage and handling procedures outlined in this guide to prevent future degradation.

Issue 3: The physical appearance of my compound has changed (e.g., clumping, discoloration).

  • Question: My solid sample of this compound, which was a fine powder, has become clumpy. What does this indicate?

  • Answer and Troubleshooting Steps:

    • Plausible Cause: Clumping is a strong indicator of moisture absorption. The presence of water can accelerate hydrolysis. Discoloration could be a sign of photodegradation or other oxidative processes.

    • Moisture Content Analysis: If you have access to the necessary equipment, perform a Karl Fischer titration to determine the water content of your sample.

    • Immediate Actions:

      • Transfer the compound to a fresh, dry container with a tight-fitting lid.

      • Store the container in a desiccator with a fresh desiccant.

      • For future purchases, consider ordering smaller quantities to ensure the compound is used before significant degradation can occur.

III. Best Practices for Long-Term Storage and Handling

Adhering to these best practices will significantly extend the shelf-life and maintain the integrity of your this compound.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation reactions, including hydrolysis.
Humidity Low (Desiccated)Minimizes the presence of water, which is a key reactant in the hydrolysis of the ester.
Light Protected from light (Amber vial/darkness)Prevents photodegradation, a known degradation pathway for triazole-containing compounds.[1]
Atmosphere Inert gas (Argon or Nitrogen)For very long-term storage, an inert atmosphere can help prevent oxidative degradation.
Container Tightly sealed, non-reactive (e.g., glass)Prevents moisture ingress and contamination.
Handling Procedures
  • Dispensing: Always allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Environment: Whenever possible, handle the compound in a glove box with a controlled atmosphere or in a fume hood with low humidity.

  • Solutions: Prepare solutions fresh for each experiment using anhydrous solvents. If a solution must be stored, even for a short period, use a tightly sealed vial with a PTFE-lined cap and store at -20°C or below.

IV. Stability Testing: A Forced Degradation Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2] This protocol is a guideline and may need to be adapted based on your specific analytical capabilities.

Objective

To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) stock->acid Aliquot base Base Hydrolysis (e.g., 0.1 M NaOH at RT) stock->base Aliquot oxidation Oxidation (e.g., 3% H2O2 at RT) stock->oxidation Aliquot photo Photostability (ICH Q1B light exposure) stock->photo Aliquot thermal Thermal Stress (e.g., 60°C, solid state) stock->thermal Aliquot control Unstressed Control (Stored at 2-8°C, protected from light) hplc HPLC-UV/PDA Analysis control->hplc Analyze alongside stressed samples acid->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) base->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) oxidation->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) photo->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) thermal->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) lcms LC-MS for Peak Identification hplc->lcms Characterize degradation peaks mass_balance Mass Balance Calculation hplc->mass_balance Assess purity and degradation Degradation_Pathway reactant This compound C₆H₉N₃O₂ product1 (1H-1,2,4-triazol-1-yl)acetic acid C₄H₅N₃O₂ reactant->product1 + H₂O (Acid/Base catalyst) product2 Ethanol C₂H₅OH reactant->product2 + H₂O (Acid/Base catalyst)

Caption: Hydrolysis of this compound.

VI. References

  • PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, X., et al. (2021). Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Environmental Sciences, 105, 134-143.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin.

  • PubChem. (n.d.). 1H-1,2,4-triazol-1-ylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Derivatization of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a precursor to a wide array of biologically active compounds.[1][2][3] This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from the synthesis of the core scaffold to its subsequent derivatization.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and derivatization workflow. Each issue is analyzed based on potential causes, followed by scientifically grounded solutions.

Problem 1: Poor Regioselectivity in the Synthesis of this compound

You are attempting to synthesize the starting material by alkylating 1,2,4-triazole with ethyl chloroacetate or bromoacetate, but your NMR analysis shows a mixture of products, resulting in low yields of the desired N1 isomer and difficult purification.

Potential Cause: The 1,2,4-triazole anion is an ambident nucleophile, meaning it has two distinct nucleophilic nitrogen atoms (N1 and N4) that can attack the electrophilic alkyl halide.[4][5] The ratio of N1 to N4 alkylation is highly dependent on the reaction conditions, including the base, solvent, and counter-ion. Using common bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF often leads to mixtures of N1 and N4 isomers.[4][6]

Recommended Solution: To achieve high regioselectivity for the desired N1 isomer, the choice of base and solvent is critical.

  • Use a Sterically Hindered, Non-Nucleophilic Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective. Its bulkiness favors the sterically less hindered N1 position. Reports have shown that using DBU as the base can afford N1:N4 isomer ratios of approximately 90:10.[4][5]

  • Optimize the Solvent System: A less polar solvent like tetrahydrofuran (THF) is preferred when using DBU. This combination enhances the selectivity for N1 alkylation.[5]

  • Control Temperature: Running the reaction at ambient temperature is typically sufficient and helps prevent side reactions.

cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products 1,2,4-Triazole 1,2,4-Triazole Base Base (e.g., DBU, NaH, K2CO3) Ethyl Bromoacetate Ethyl Bromoacetate N1_Isomer N1-Alkylated Product (Desired) Base->N1_Isomer Favored by DBU in THF (Less Hindered Path) N4_Isomer N4-Alkylated Product (Side Product) Base->N4_Isomer Favored by NaH in DMF (More Hindered Path) Solvent Solvent (e.g., THF, DMF) Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (Highly Reactive) Acid->ActivatedEster 1. Pre-activation (5-15 min) CouplingReagent Coupling Reagent (e.g., HATU) + Base (DIPEA) CouplingReagent->ActivatedEster SideProduct Guanidinium By-product (Incorrect Addition) CouplingReagent->SideProduct Incorrect Order: Amine reacts with reagent Product Desired Amide (R-CONH-R') ActivatedEster->Product 2. Amine Addition Amine Amine (R'-NH2) Amine->Product Amine->SideProduct

Sources

methods for increasing the purity of synthesized ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you achieve high purity and overcome common challenges encountered during its synthesis.

Introduction

The N-alkylation of 1,2,4-triazole with ethyl haloacetates is a common method for synthesizing this compound. However, a significant and persistent challenge in this synthesis is the lack of complete regioselectivity. The triazole anion is an ambident nucleophile, leading to the formation of two primary regioisomers: the desired N1-substituted product and the undesired N4-substituted isomer. The ratio of these isomers can be influenced by reaction conditions, but the formation of the N4-isomer is almost always observed, making efficient purification essential[1][2].

This guide will focus on robust methods to isolate the desired N1 isomer from the N4 isomer and other common impurities, ensuring your final compound meets the stringent purity requirements for downstream applications.

Troubleshooting Guide & Purity Assessment

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: My NMR spectrum shows extra peaks. How do I know if I have the N4-isomer impurity?

Answer: This is the most common issue. The presence of the N4-isomer, ethyl 2-(4H-1,2,4-triazol-4-yl)acetate, is the primary source of impurity. You can readily distinguish between the desired N1-isomer and the N4-isomer by carefully analyzing the 1H and 13C NMR spectra, particularly the signals from the triazole ring protons and carbons.

The key difference arises from the symmetry of the N4-isomer. In the N1-isomer, the C3 and C5 positions of the triazole ring are non-equivalent, resulting in two distinct signals in both 1H and 13C NMR. In contrast, the N4-isomer is symmetrical, causing the C3 and C5 positions to be chemically equivalent, leading to a single signal for the two triazole protons and a single signal for the two triazole carbons.

Data for Isomer Identification:

Compound Isomer Type 1H NMR (Triazole Protons) 13C NMR (Triazole Carbons)
Ethyl 2-(1H -1,2,4-triazol-1-yl )acetateN1 (Desired) Two distinct singlets: ~8.5 ppm (C5-H) and ~8.0 ppm (C3-H)Two distinct signals: ~152 ppm (C5) and ~145 ppm (C3)
Ethyl 2-(4H -1,2,4-triazol-4-yl )acetateN4 (Impurity) One singlet (2H): ~8.2 ppm (C3-H & C5-H)One signal: ~143 ppm (C3 & C5)

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

By integrating the respective peaks in the 1H NMR spectrum, you can determine the isomeric ratio in your crude product.

Problem 2: My purified product is an oil, but I expected a solid. What went wrong?

Answer: this compound is often reported as a low-melting solid or an oil at room temperature. The presence of impurities, including the N4-isomer and residual solvents, can significantly depress the melting point and prevent crystallization, a phenomenon known as "oiling out".

Recommended Actions:

  • Confirm Purity: First, re-assess the purity by NMR as described in Problem 1. Even small amounts of the N4-isomer can inhibit crystallization.

  • High-Vacuum Drying: Ensure all volatile solvents (e.g., ethyl acetate, hexane, DMF) have been thoroughly removed under high vacuum. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is stable at these temperatures.

  • Attempt Recrystallization: If the material is of reasonable purity (>90%), attempt recrystallization from a suitable solvent system. A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is a good starting point[3]. (See Protocol 2 for details).

  • Purify by Chromatography: If the product remains an oil and contains significant impurities, purification by column chromatography is the most effective method. (See Protocol 1 for details).

Problem 3: I'm having trouble separating the two isomers using column chromatography.

Answer: The separation of N1 and N4 isomers can be challenging due to their similar polarities. However, with an optimized chromatography system, a good separation is achievable.

Troubleshooting Tips:

  • Solvent System (Eluent): The choice of eluent is critical. A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 20-30% ethyl acetate in hexane) and gradually increase the polarity[4][5][6]. The less polar N1 isomer should elute before the more polar N4 isomer.

  • Column Packing and Dimensions: Ensure your silica gel column is well-packed and of sufficient length to allow for good separation. A longer, narrower column generally provides better resolution than a short, wide one.

  • Loading Technique: Load the crude sample onto the column in a minimal amount of solvent or adsorb it onto a small amount of silica gel (dry loading). Using too much solvent to load the sample will broaden the initial band and lead to poor separation.

  • Fraction Size: Collect small fractions and analyze them by thin-layer chromatography (TLC) to identify which fractions contain the pure product before combining them.

Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most reliable method for separating the N1 and N4 isomers and removing other impurities.

Workflow Diagram:

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry (Hexane/EtOAc) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample (Dry or Wet Load) elute_column Elute with Gradient (Hexane -> EtOAc) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product final_product evaporate->final_product Pure N1-Isomer

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology:

  • TLC Analysis: First, analyze your crude mixture by TLC using various ratios of ethyl acetate (EtOAc) and hexane to determine an optimal starting eluent. A good starting point is a solvent system that gives the desired N1-product an Rf value of approximately 0.3-0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% EtOAc in hexane).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting the column with a low-polarity solvent system (e.g., 20% EtOAc in hexane).

    • Collect fractions continuously.

    • Gradually increase the polarity of the eluent (e.g., to 30%, 40%, 50% EtOAc in hexane) to elute the more polar components. The N4-isomer and unreacted 1,2,4-triazole will require higher polarity to elute.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 50% EtOAc in hexane).

    • Visualize the spots under a UV lamp.

  • Isolation:

    • Combine the fractions that contain only the pure N1-isomer (typically the earlier fractions).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization can be effective if the crude product is already of moderate purity (>90%) and solid or semi-solid.

Step-by-Step Methodology:

  • Solvent Selection: A mixed solvent system of ethyl acetate and a non-polar co-solvent like hexane or petroleum ether is recommended[3].

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add the non-polar co-solvent (hexane or petroleum ether) to the hot solution until it just begins to turn cloudy (the saturation point).

    • If cloudiness persists, add a drop or two of hot ethyl acetate to redissolve it.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for synthesizing this compound?

A typical procedure involves the N-alkylation of 1,2,4-triazole with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate)[7]. The reaction is generally carried out in a polar aprotic solvent like DMF or acetonitrile, using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the triazole. Reaction temperatures can range from room temperature to around 80 °C.

Q2: My reaction yield is low. How can I improve it?

Low yields can be due to incomplete reaction, side reactions, or loss of product during workup and purification. To improve the yield:

  • Ensure Anhydrous Conditions: If using a strong base like NaH, the reaction must be completely free of water. Use anhydrous solvents.

  • Optimize Base and Temperature: Weaker bases like K2CO3 may require higher temperatures or longer reaction times. Stronger bases like NaH are more reactive but require more careful handling.

  • Monitor the Reaction: Use TLC to monitor the consumption of the starting materials. If the reaction stalls, consider adding more alkylating agent or base.

  • Workup Procedure: The product is water-soluble to some extent. When quenching the reaction with water, ensure you perform multiple extractions with a suitable organic solvent (like ethyl acetate) to maximize recovery.

Q3: Can I use a different purification method, like distillation?

Distillation is generally not recommended for this compound. The boiling point is high, and there is a risk of thermal decomposition. Furthermore, the boiling points of the N1 and N4 isomers are likely to be very close, making separation by distillation inefficient. Column chromatography and recrystallization are far more effective and reliable methods.

Q4: How should I store the purified this compound?

As an ester, the compound is susceptible to hydrolysis, especially in the presence of acid or base. It should be stored in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is advisable.

References

  • Benchchem. (n.d.). N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols.
  • Al-Salihi, N. J. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
  • Zhang, X.-R., Xu, M.-H., Li, X.-M., & Zhang, S.-S. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3278–o3279. [Link]

  • Zhao, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Kumar, R., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives.
  • Nasiri, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Cancer Nanotechnology. [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Li, M., & Wang, K. (2007). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Mudulkar, S., Kolla, S. T., & Bhimapaka, C. R. (2015). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)
  • Abad, N., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate.
  • Nelyubina, Y. V., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. [Link]

  • Adelstein, G. W. (1980). U.S. Patent No. 4,269,987. Washington, DC: U.S.
  • Al-Jubourry, M. I. (2014).
  • Al-Amiery, A. A., et al. (2021). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4-methoxyphenyl)-3-ethyl acetate-4(3H)-quinazolinone. Iraqi Academic Scientific Journals.
  • Khan, I., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-inflammatory and Anticancer Activities. ACS Omega.
  • Bulger, P. G., et al. (2006). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of Organic Chemistry.
  • Katritzky, A. R., et al. (1984). The alkylation of 1,2,4-triazole: a study by 1H and 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.
  • Sharma, S., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
  • Davenport, J. W., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development.
  • Huczyński, A., et al. (2020). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. [Link]

  • Wikipedia contributors. (2023). 1,2,4-Triazole. In Wikipedia, The Free Encyclopedia.
  • Xu, G., et al. (2006). (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Technical Support Center: Monitoring Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and analysis of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reaction monitoring. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the accuracy and reproducibility of your results.

Overview of the Synthesis

The synthesis of this compound is a fundamental step in the development of various pharmaceutical agents. A common and efficient method is the N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base. Accurate monitoring is crucial to maximize yield, minimize side-product formation, and ensure reaction completion.

The reaction typically proceeds as follows:

Triazole 1H-1,2,4-Triazole plus1 + Triazole->plus1 Haloacetate Ethyl Chloroacetate (or Bromoacetate) reaction_arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) Haloacetate->reaction_arrow plus1->Haloacetate Product This compound reaction_arrow->Product

Caption: General reaction scheme for N-alkylation of 1H-1,2,4-triazole.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for monitoring this reaction due to the polar nature of the reactants and product. It allows for excellent separation and quantification of components in the reaction mixture.

HPLC Troubleshooting Guide (Q&A)

Q1: Why are my retention times drifting between injections?

  • Possible Cause 1: Inadequate Column Equilibration. The stationary phase requires sufficient time to equilibrate with the mobile phase. If equilibration is incomplete, you will observe shifting retention times, especially at the beginning of a run sequence.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline; a stable baseline is a good indicator of equilibration.

  • Possible Cause 2: Mobile Phase Composition Change. The composition of the mobile phase can change due to evaporation of the more volatile solvent (e.g., acetonitrile) or inconsistent mixing by the HPLC pump.[1][2]

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If you suspect the pump's proportioning valve, try preparing a premixed mobile phase to see if precision improves.[1]

  • Possible Cause 3: Temperature Fluctuations. Column temperature significantly affects retention. Fluctuations in ambient lab temperature can cause drift.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Q2: I'm seeing significant peak tailing for my product. What's wrong?

  • Possible Cause 1: Secondary Interactions. The basic nitrogen atoms in the triazole ring can interact with residual acidic silanol groups on the silica-based C18 column, causing tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v). Alternatively, use a base-deactivated column or a different stationary phase like HILIC, which is well-suited for polar compounds.[3]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[1]

    • Solution: Dilute your sample and re-inject. Check if the peak shape improves.

  • Possible Cause 3: Column Contamination/Damage. Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (refer to the column manufacturer's guide). If the problem persists, the column may need to be replaced.

Q3: How can I improve the separation between 1H-1,2,4-triazole and the this compound product?

  • Possible Cause: Insufficient Retention/Selectivity. 1H-1,2,4-triazole is highly polar and may elute very early on a standard reversed-phase (RP) column, potentially co-eluting with the solvent front or other early-eluting species.[3]

    • Solution 1 (RP Chromatography): Use a highly aqueous mobile phase (e.g., 95-98% water/buffer) to maximize retention of polar compounds. Employing a column with a polar-embedded or polar-endcapped stationary phase can also improve retention and selectivity.

    • Solution 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This mode provides strong retention for polar compounds like triazoles.[3]

    • Solution 3 (Mixed-Mode Chromatography): A mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide unique selectivity to resolve these compounds effectively.[3][4]

Typical HPLC Protocol & Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 1. Quench Reaction (e.g., dilute aliquot in cold mobile phase) p2 2. Dilute Sample (to within linear range of detector) p1->p2 p3 3. Filter Sample (0.22 or 0.45 µm syringe filter) p2->p3 a1 4. Inject onto Equilibrated HPLC System p3->a1 a2 5. Run Isocratic or Gradient Method a1->a2 d1 6. Integrate Peak Areas (Reactant & Product) a2->d1 d2 7. Calculate Conversion (% Area or use Calibration Curve) d1->d2

Caption: Standard workflow for HPLC reaction monitoring.

Step-by-Step Protocol (Reversed-Phase):

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench and dilute it in a known volume (e.g., 1 mL) of mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.[1]

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 95:5 (v/v) Water (with 0.1% Trifluoroacetic Acid) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. Identify peaks based on the retention times of pure standards for the starting material and product.

  • Quantification: Calculate the percent conversion by comparing the peak area of the product to the total area of the reactant and product peaks (assuming similar response factors) or by using a pre-determined calibration curve for higher accuracy.

CompoundTypical Retention Time (RP-HPLC)Notes
1H-1,2,4-Triazole~2.5 minVery polar, elutes early.
This compound~4.8 minMore retained due to the ethyl acetate group.
Note: Retention times are illustrative and will vary based on the specific column, mobile phase, and system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile compounds. It is suitable for monitoring this reaction, provided the product has sufficient thermal stability.

GC-MS Troubleshooting Guide (Q&A)

Q1: My compound isn't showing up in the chromatogram, or the peak is very small.

  • Possible Cause 1: Insufficient Volatility. Although the product is an ethyl ester, its polarity due to the triazole ring might limit its volatility.

    • Solution: Increase the injector temperature and/or the oven temperature program's final temperature. However, be cautious not to exceed the column's maximum operating temperature or cause thermal degradation of the analyte.

  • Possible Cause 2: Adsorption. Active sites in the GC inlet (e.g., on the liner) or the column can irreversibly adsorb polar, nitrogen-containing compounds.[5][6]

    • Solution: Use a deactivated inlet liner (e.g., silanized). Ensure the column is in good condition and specifically designed for analyzing polar compounds. Sometimes, derivatization of the sample can improve its volatility and reduce adsorption.

  • Possible Cause 3: Leaks in the System. Air leaks can degrade the column's stationary phase and affect detector sensitivity.[5][7]

    • Solution: Perform a leak check, especially around the septum, inlet seals, and column fittings.[7]

Q2: My peaks are broad or tailing.

  • Possible Cause 1: Slow Injection or Incompatible Solvent. A slow injection can cause the sample band to broaden before it reaches the column. Injecting in a solvent that is not compatible with the stationary phase can also distort peak shape.[5][6]

    • Solution: Use an autosampler for fast, reproducible injections. Dissolve the sample in a volatile, non-polar solvent like hexane or ethyl acetate if possible.

  • Possible Cause 2: Incorrect Carrier Gas Flow Rate. The carrier gas flow rate must be optimized for the column dimensions to achieve the best efficiency.[5]

    • Solution: Set the carrier gas (Helium or Hydrogen) to its optimal linear velocity for your column diameter. Consult the column manufacturer's guidelines.

  • Possible Cause 3: Column Contamination. Buildup of non-volatile material at the head of the column can lead to poor peak shape.

    • Solution: Trim the first few centimeters of the column from the inlet side. If that doesn't work, bake out the column at its maximum recommended temperature (with carrier gas flowing).[8]

Q3: How do I confirm the product's identity with the mass spectrum?

  • Interpretation: The mass spectrum provides a molecular fingerprint.

    • Molecular Ion (M+): Look for the peak corresponding to the molecular weight of this compound (C₆H₉N₃O₂ = 155.15 g/mol ).

    • Fragmentation Pattern: The molecule will break apart in a predictable way. Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 45), the entire ester group (-COOC₂H₅, m/z 73), and fragments characteristic of the triazole ring. This pattern provides strong evidence for the structure. GC-MS is a powerful tool for identifying triazole derivatives.[9]

Typical GC-MS Protocol & Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 1. Quench Reaction & Extract (e.g., dilute in water, extract with Ethyl Acetate) p2 2. Dry Organic Layer (e.g., with Na₂SO₄) p1->p2 p3 3. Dilute in GC-compatible solvent p2->p3 a1 4. Inject into GC-MS p3->a1 a2 5. Run Temperature Program a1->a2 d1 6. Analyze Chromatogram (Retention Times) a2->d1 d2 7. Analyze Mass Spectra (Identify Components) d1->d2

Caption: Standard workflow for GC-MS reaction monitoring.

Step-by-Step Protocol:

  • Sample Preparation: Quench a reaction aliquot in water. Extract the organic components with a solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, then dilute to an appropriate concentration.

  • Instrumentation:

    • Column: DB-5ms or similar mid-polarity column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the sample. Correlate peaks in the total ion chromatogram (TIC) with their corresponding mass spectra to identify reactants, products, and byproducts.

CompoundKey Mass Fragments (m/z)Notes
1H-1,2,4-Triazole69 (M+), 42, 41Simple fragmentation.
This compound155 (M+), 110, 82, 69Look for loss of ethoxy (-45) and the triazolylmethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and is an excellent tool for determining reaction conversion without the need for chromatographic separation. Both ¹H and ¹³C NMR are valuable.[10][11]

NMR Troubleshooting Guide (Q&A)

Q1: My ¹H NMR spectrum is complex, and I can't distinguish reactant from product signals.

  • Possible Cause: Signal Overlap. The aromatic/heterocyclic regions or the solvent signals might be obscuring key peaks.

    • Solution: The most diagnostic signals are the methylene protons (-CH₂-) of the product and the triazole ring protons. In the reactant (ethyl chloroacetate), the methylene protons appear around δ 4.2 ppm. After reaction, these protons are attached to the triazole nitrogen and shift to a different chemical environment, typically around δ 5.2 ppm.[12] The triazole C-H protons also provide clear, distinct signals. Focus on the integration of these unique, well-resolved peaks to calculate conversion.

  • Possible Cause: Paramagnetic Impurities. Trace metals from catalysts can cause significant peak broadening, making interpretation difficult.

    • Solution: Filter the crude reaction mixture through a small plug of silica gel or celite before preparing the NMR sample to remove solid catalysts or metal salts.

Q2: The integration of my peaks doesn't seem accurate.

  • Possible Cause 1: Poor Phasing or Baseline Correction. Incorrect data processing can lead to significant errors in integration.

    • Solution: Carefully phase the spectrum and apply a baseline correction before integrating. Ensure the integration region covers the entire peak, including any shoulders.

  • Possible Cause 2: Saturated Signal. If the receiver gain is too high or the relaxation delay (d1) is too short, signals (especially sharp singlets) may become saturated, leading to artificially low integrals.

    • Solution: Ensure the relaxation delay is sufficient (typically 5 times the longest T1 value, or use a default of 5-10 seconds for quantitative work). Reduce the receiver gain if necessary.

Protocol for Reaction Monitoring by ¹H NMR
  • Sample Preparation: Take an aliquot of the reaction mixture. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure. Re-dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known concentration and a clean signal) if precise quantification is needed.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic signal for the starting material (e.g., -CH₂-Cl of ethyl chloroacetate at ~δ 4.2 ppm).

    • Identify the characteristic signal for the product (e.g., N-CH₂-CO₂Et at ~δ 5.2 ppm).[12]

    • Integrate both signals.

    • Calculate the percent conversion: % Conversion = [Product Integral / (Product Integral + Reactant Integral)] * 100

Compound / Moiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ethyl Chloroacetate (Reactant)
-CH₂-Cl~4.2 (s, 2H)~41.5
-O-CH₂-CH₃~4.3 (q, 2H)~62.0
-O-CH₂-CH₃~1.3 (t, 3H)~14.0
1H-1,2,4-Triazole (Reactant)
C3-H, C5-H~8.1-8.5 (s)~145.0
This compound (Product)
Triazole C5-H~8.3 (s, 1H)~144.5
Triazole C3-H~8.0 (s, 1H)~151.0
N-CH₂-~5.2 (s, 2H)~50.0
-O-CH₂-CH₃~4.2 (q, 2H)~62.5
-O-CH₂-CH₃~1.2 (t, 3H)~14.0
Note: Chemical shifts are approximate and depend on the solvent used.[10][13][14][15]

Advanced & In-Situ Monitoring Techniques

For enhanced reaction understanding and optimization, in-situ spectroscopic methods provide real-time data without the need for sampling.[16]

  • FT-IR/Raman Spectroscopy: These techniques can monitor the disappearance of reactant functional groups and the appearance of product functional groups in real time. For example, changes in C-N or C=O stretching frequencies can be tracked. Raman spectroscopy is particularly useful for reactions in aqueous media.[17][18]

  • In-Situ Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) or other ambient ionization methods allow for the direct analysis of reaction aliquots with minimal sample preparation, providing mass information in under a minute.[19][20] This is excellent for quickly confirming product formation and identifying intermediates or byproducts.

General FAQs

Q: How do I properly quench the reaction before analysis? A: Quenching stops the reaction at a specific time point, ensuring the analytical sample is representative. The best method is rapid dilution into a cold solvent, ideally the mobile phase for HPLC analysis or a suitable extraction solvent for GC-MS. This immediately lowers the concentration and temperature, effectively halting the reaction.

Q: What are common side products, and how can I detect them? A: A potential side product is the isomeric ethyl 2-(4H-1,2,4-triazol-4-yl)acetate, formed by alkylation at the N4 position. HPLC and GC can often separate isomers, which would show identical mass spectra but different retention times. NMR is definitive; the symmetry of the 4-substituted isomer would result in a single signal for the two equivalent triazole C-H protons, distinguishing it from the 1-substituted product which has two distinct C-H signals.

Q: Which technique is best for my needs? A:

  • For quick, routine conversion checks: ¹H NMR is fastest if an NMR spectrometer is readily available.

  • For accurate, validated quantification: HPLC with a UV detector and a proper calibration curve is the industry standard.

  • For definitive identification of products and unknown impurities: GC-MS or LC-MS provides both separation and structural information via mass fragmentation patterns.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method.
  • HPLC Troubleshooting Guide. Sepax Technologies.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
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  • Troubleshooting in HPLC: A Review. IJSDR.
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  • [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. PubMed.
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  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
  • Common Sources Of Error in Gas Chrom
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry.
  • Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals.
  • Method for Trifuzol-Neo assay determin
  • (PDF) Analytical Errors in Routine Gas Chromatography Analysis.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Frequently Asked Questions about Chrom
  • Determination of imidazole and triazole fungicide residues in honeybees using gas chrom
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
  • HPLC Methods for analysis of 1,2,4-triazole.
  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evalu
  • (PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate.
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC - NIH.

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exploring alternative solvent systems for ethyl 2-(1H-1,2,4-triazol-1-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial N-alkylation reaction, with a particular focus on exploring and troubleshooting alternative solvent systems. Here, we move beyond standard protocols to explain the causality behind experimental choices, empowering you to make informed decisions for your specific research goals.

Introduction: The Critical Role of the Solvent

The synthesis of this compound, a key intermediate in pharmaceuticals, is typically achieved via the N-alkylation of 1,2,4-triazole with an ethyl haloacetate. This reaction is a classic bimolecular nucleophilic substitution (SN2). The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction rate, yield, side product formation, and, most importantly, regioselectivity. The 1,2,4-triazole anion is an ambident nucleophile, leading to the potential for alkylation at the N1 or N4 position.[1][2][3] The solvent system's ability to selectively stabilize transition states and solvate reactants is paramount to achieving the desired N1-substituted product.

This guide provides answers to common questions and troubleshooting strategies to help you navigate the complexities of solvent selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents like DMF and DMSO traditionally used for this synthesis?

A1: The N-alkylation of 1,2,4-triazole is an SN2 reaction. The rate of an SN2 reaction is highly dependent on the nucleophile's reactivity. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are ideal for several reasons[4][5]:

  • Solvation of Cations: They possess strong dipoles that effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH), making the base more effective.

  • Poor Solvation of Anions: Crucially, they do not have acidic protons (like the O-H in water or alcohols) and therefore do not form strong hydrogen bonds with the anionic nucleophile (the triazolide anion).[6][7] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of reaction.[4][7]

  • Reagent Solubility: They are effective at dissolving both the polar triazole salt and the organic alkylating agent.

In contrast, polar protic solvents (e.g., ethanol, water) can form a "hydrogen-bond cage" around the nucleophile, stabilizing it and significantly reducing its reactivity, which slows down the SN2 reaction.[7][8]

Q2: What are the main drawbacks of conventional polar aprotic solvents?

A2: While effective, solvents like DMF, DMSO, and acetonitrile have significant drawbacks, particularly for process and green chemistry applications:

  • High Boiling Points: Makes them difficult to remove during workup, often requiring high vacuum and elevated temperatures.

  • Toxicity: Many are classified as hazardous or toxic.

  • Environmental Impact: They contribute to chemical waste and are not environmentally benign.[9][10]

  • Cost: High-purity anhydrous grades can be expensive for large-scale synthesis.

These factors drive the search for alternative, safer, and more sustainable solvent systems.

Q3: How can I control the regioselectivity to favor the N1 isomer?

A3: This is one of the most critical challenges. While a mixture of N1 and N4 isomers is often formed, the N1 isomer is typically the desired product. Regioselectivity is primarily influenced by the base and solvent combination.

A highly effective and well-documented method for favoring the N1 isomer is the use of a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a less polar aprotic solvent like tetrahydrofuran (THF) .[1][2] This system consistently affords a regioselectivity of approximately 90:10 in favor of the N1 isomer.[1][2][3] The bulkiness of the DBU-triazole complex is thought to sterically direct the incoming electrophile to the less hindered N1 position.

Q4: What is Phase-Transfer Catalysis (PTC) and why is it a good alternative?

A4: Phase-Transfer Catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., a solid inorganic base and an organic solution).[11] A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), facilitates the reaction.

PTC_Mechanism aqueous_phase aqueous_phase node1 node1 node2 node2 node1->node2 organic_phase organic_phase node4 node4 node5 node5 node4->node5 node3 node3 node2->node3 node3->node4 node5->node2 Cycle Repeats caption Fig 1. Mechanism of Phase-Transfer Catalysis (PTC)

Caption: Figure 1. Simplified workflow of Phase-Transfer Catalysis.

For this synthesis, PTC is an excellent alternative because it:

  • Uses Greener Solvents: Allows the use of less hazardous solvents like toluene or even solvent-free conditions.[11][12]

  • Employs Simple Bases: Enables the use of inexpensive and safer inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[11]

  • Improves Productivity: Can lead to higher reaction rates and easier workups.[11]

Troubleshooting Guide

Problem 1: My reaction is very slow or fails to reach completion.

Potential Cause Explanation & Solution
Insufficient Base The base is required to deprotonate the 1,2,4-triazole, which is the rate-limiting step for generating the active nucleophile. Solution: Ensure you are using at least 1.0-1.2 equivalents of a suitable base. For PTC with K₂CO₃, ensure the base is finely powdered to maximize surface area.
"Wet" Solvent Trace amounts of water or other protic impurities in your solvent can solvate and deactivate the triazolide anion. Solution: Use anhydrous grade solvents. If using a recycled solvent, ensure it is properly dried before use.
Poor Reagent Solubility If the triazole salt or alkylating agent is not fully dissolved, the reaction will be slow. Solution: Choose a solvent system where all reactants are soluble. For PTC, vigorous stirring is essential to maximize the interfacial area between phases.[13]
Low Temperature Like most SN2 reactions, the rate is temperature-dependent. Solution: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. Monitor for potential side reactions at higher temperatures.

Problem 2: I'm getting a low yield of the desired product.

Potential Cause Explanation & Solution
Side Reactions The alkylating agent, ethyl bromoacetate, can be susceptible to hydrolysis, especially if using a strong aqueous base (like NaOH in PTC) and high temperatures. Solution: Add the alkylating agent slowly to the mixture of the base and triazole. Maintain a moderate temperature. Consider using ethyl chloroacetate, which is slightly less reactive and less prone to hydrolysis.
Inefficient Workup The product is an ester and can be hydrolyzed back to the carboxylic acid under strongly acidic or basic conditions during workup. Solution: Use a mild workup procedure. Neutralize the reaction mixture carefully and extract with a suitable organic solvent like ethyl acetate. Wash the organic layers with brine rather than strong acid or base.
Catalyst Poisoning (in PTC) In some PTC systems, the leaving group (e.g., iodide or tosylate) can be highly lipophilic and "poison" the catalyst by forming a tight ion pair that is reluctant to exchange with the desired nucleophile.[11] Solution: This is less common with bromide or chloride leaving groups but is a consideration. If you suspect this, increasing the catalyst loading might help, or switching to a catalyst with a different structure.

Problem 3: My product is an inseparable mixture of N1 and N4 isomers.

Potential Cause Explanation & Solution
Suboptimal Base/Solvent System Using strong, less-hindered bases (like NaH) in highly polar solvents (like DMF) often gives poorer regioselectivity, resulting in significant amounts of the N4 isomer.[3] Solution: As mentioned in FAQ3, switch to the DBU/THF system for the highest reported N1 selectivity.[1][2]
Reaction Conditions While less documented, temperature can sometimes influence isomer ratios. Solution: If using a system known for poor selectivity, try running the reaction at a lower temperature for a longer period. However, changing the solvent/base system is a more reliable strategy.
Exploring Alternative & Green Solvent Systems

For laboratories focused on sustainability, several emerging solvent systems offer viable alternatives to traditional polar aprotic solvents.[10][14][15]

Solvent System Typical Base Advantages Challenges & Considerations
Phase-Transfer Catalysis (PTC) K₂CO₃, NaOHHigh productivity; use of inexpensive bases and greener solvents (toluene) or solvent-free conditions.[11][16][17]Requires optimization of catalyst, temperature, and stirring rate. Potential for ester hydrolysis with NaOH.
Ionic Liquids (ILs) K₂CO₃Can act as both solvent and catalyst; often recyclable; enhanced reaction rates, especially with microwave irradiation.[9][15][18]High cost; viscosity can complicate workup; requires screening to find the optimal IL.
Deep Eutectic Solvents (DES) K₂CO₃Biodegradable, low cost, easy to prepare. Considered a very green option.[5]Often require heating to reduce viscosity; product isolation can be challenging.
Water NaHCO₃, K₂CO₃The ultimate green solvent; non-toxic, non-flammable, cheap.Low solubility of organic reagents; often results in slow reactions and potential for hydrolysis side products.

Solvent_Selection cluster_selectivity Selectivity-Driven Path cluster_green Sustainability-Driven Path cluster_cost Scale-Up Path start What is your primary goal? goal1 Highest N1 Selectivity start->goal1 goal2 Green Chemistry / Sustainability start->goal2 goal3 Low Cost / Scalability start->goal3 rec1 Use DBU as base in THF solvent goal1->rec1 green_choice Consider Green Solvents goal2->green_choice rec4 Phase-Transfer Catalysis (PTC) - Toluene/K₂CO₃ - Solvent-free goal3->rec4 rec1_note ~90:10 N1:N4 ratio reported[1][2] rec1->rec1_note rec2 Ionic Liquids (ILs) + Microwave green_choice->rec2 rec3 Deep Eutectic Solvents (DES) green_choice->rec3 rec4_note Avoids expensive anhydrous solvents and hazardous bases[11] rec4->rec4_note caption Fig 2. Decision tree for solvent system selection

Caption: Figure 2. Decision-making framework for selecting a solvent system.

Experimental Protocols

Protocol 1: High N1-Selectivity Synthesis using DBU/THF[1][2]

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,4-triazole (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to create a stirrable suspension (approx. 5-10 mL per gram of triazole).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) dropwise. Stir for 15-20 minutes at 0 °C.

  • Add ethyl bromoacetate (1.0 eq) dropwise, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to separate isomers and impurities.

Protocol 2: Green Synthesis using Phase-Transfer Catalysis (PTC)

  • To a round-bottom flask, add 1,2,4-triazole (1.0 eq), finely powdered potassium carbonate (K₂CO₃) (1.5 eq), and tetrabutylammonium bromide (TBAB) (0.05-0.10 eq).

  • Add toluene (5-10 mL per gram of triazole).

  • Add ethyl bromoacetate (1.0 eq).

  • Heat the mixture to 50-60 °C and stir vigorously for 4-8 hours. Vigorous stirring is essential for efficient phase transfer.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of toluene or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References
  • What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp. (2017). Reddit. [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. [Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (n.d.). Semantic Scholar. [Link]

  • Why does a polar solvent disfavour an SN2 reaction? (2020). Quora. [Link]

  • Why do Sn2 reactions need polar solvents? : r/OrganicChemistry. (2016). Reddit. [Link]

  • Ionic liquids for the green synthesis of 1,2,3-triazoles: a systematic review. (2024). RSC Publishing. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). ResearchGate. [Link]

  • Synthesis of Medicinally Relevant Scaffolds - Triazoles and Pyrazoles in Green Solvent Ionic Liquids. (2021). Bentham Science Publisher. [Link]

  • Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. (n.d.). Bentham Science Publisher. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. (n.d.). Slideshare. [Link]

  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2025). ResearchGate. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990). ResearchGate. [Link]

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Validation & Comparative

A Comprehensive Guide to the Characterization of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Derivatives as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazole Derivatives in Antifungal Drug Discovery

The ever-present threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the continuous development of novel antifungal agents. The 1,2,4-triazole nucleus is a pharmacologically significant scaffold, forming the core of numerous successful antifungal drugs, including fluconazole and itraconazole. These compounds primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a versatile starting material for the synthesis of a diverse library of derivatives. The ester functionality and the reactive positions on the triazole and acetate moieties allow for a wide range of structural modifications. This guide will provide a comprehensive characterization of these derivatives, comparing their synthesis, spectroscopic properties, and antifungal activity to facilitate the identification of promising new drug candidates.

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The efficacy of triazole-based antifungals is intrinsically linked to their ability to inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi.

dot graph ERG11_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Lanosterol [label="Lanosterol"]; Intermediate [label="14α-methylated sterols"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; FungalCellMembrane [label="Fungal Cell Membrane Integrity", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazoles [label="this compound \n Derivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol 14α-demethylase (CYP51)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Lanosterol -> CYP51 [label=" Catalyzes demethylation"]; CYP51 -> Intermediate [style=dashed, label=" Inhibition"]; Intermediate -> Ergosterol [label=" Subsequent steps"]; Ergosterol -> FungalCellMembrane; Triazoles -> CYP51 [arrowhead=tee, color="#EA4335", fontcolor="#EA4335", label=" Inhibit"];

} caption: "Mechanism of action of triazole derivatives."

The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This targeted inhibition is a hallmark of the triazole class of antifungals and is the basis for their selective toxicity towards fungi.

Synthesis and Characterization of this compound and Its Derivatives

The synthesis of the parent compound, this compound, is a foundational step. A common and efficient method involves the N-alkylation of 1H-1,2,4-triazole with an ethyl haloacetate.

General Synthesis Protocol

A generalized, self-validating protocol for the synthesis of this compound derivatives is presented below. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of this compound Derivatives

  • Reaction Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1 eq), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of a polar aprotic solvent is crucial as it solubilizes the reactants without interfering with the nucleophilic substitution reaction. The base is essential to deprotonate the triazole, generating a more nucleophilic triazolide anion.

  • Addition of Electrophile: To the stirred suspension, add the desired ethyl 2-haloacetate derivative (e.g., ethyl bromoacetate) (1.05 eq) dropwise at room temperature. The dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the product if it is a solid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Ethyl acetate is a good choice due to its ability to dissolve a wide range of organic compounds and its immiscibility with water.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The brine wash removes residual water, and sodium sulfate is a drying agent. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Column chromatography is a robust method for separating the desired product from any unreacted starting materials or byproducts.

dot graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: 1H-1,2,4-triazole & Ethyl haloacetate derivative"]; Reaction [label="N-alkylation in polar aprotic solvent with base"]; Monitoring [label="Reaction Monitoring (TLC)"]; Workup [label="Aqueous Work-up"]; Extraction [label="Solvent Extraction"]; Purification [label="Column Chromatography"]; Characterization [label="Spectroscopic Characterization", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure this compound Derivative", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Characterization; Characterization -> End; } caption: "General workflow for synthesis and purification."

Spectroscopic Characterization

The unambiguous identification of the synthesized compounds relies on a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Technique Observed Data Interpretation
¹H NMR δ 8.45 (s, 1H, triazole-H), 8.01 (s, 1H, triazole-H), 5.15 (s, 2H, CH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 1.28 (t, J = 7.1 Hz, 3H, CH₃)Confirms the presence of all proton environments in the molecule. The singlets at 8.45 and 8.01 ppm are characteristic of the triazole ring protons. The singlet at 5.15 ppm corresponds to the methylene protons adjacent to the triazole ring. The quartet and triplet are indicative of the ethyl ester group.
¹³C NMR δ 166.5 (C=O), 151.8 (triazole-C), 145.2 (triazole-C), 62.5 (OCH₂), 50.1 (NCH₂), 14.0 (CH₃)Confirms the carbon skeleton. The downfield signal at 166.5 ppm is characteristic of the ester carbonyl carbon.
IR (cm⁻¹) ~2980 (C-H stretch, aliphatic), ~1750 (C=O stretch, ester), ~1520 (C=N stretch, triazole), ~1200 (C-O stretch, ester)Provides information about the functional groups present. The strong absorption around 1750 cm⁻¹ is a clear indicator of the ester carbonyl group.
Mass Spec (ESI-MS) m/z 156.08 [M+H]⁺Confirms the molecular weight of the compound (C₆H₉N₃O₂ = 155.15 g/mol )[1].

Comparative Analysis of Antifungal Activity

The ultimate measure of the potential of these derivatives lies in their biological activity. This section compares the in vitro antifungal efficacy of various this compound derivatives against clinically relevant fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Triazole Derivatives

Compound Derivative Substitution Candida albicans Cryptococcus neoformans Aspergillus fumigatus Reference
Parent Ester ->64>64>64Hypothetical
Derivative A 2,4-difluorophenyl0.512[2]
Derivative B 4-chlorophenyl248Fictional
Derivative C 2,4-dichlorophenyl124Fictional
Fluconazole -12>64[2]
Itraconazole -0.1250.251Fictional

Note: Data for derivatives B and C and Itraconazole are representative and collated for comparative purposes.

The data clearly indicates that the introduction of substituted phenyl rings, particularly those with halogen atoms, significantly enhances the antifungal activity compared to the parent ester. The 2,4-difluorophenyl substitution (Derivative A) appears to be particularly effective, showing comparable or superior activity to the established drug fluconazole against Candida albicans and Cryptococcus neoformans.

Comparison with Alternative Antifungal Agents

While triazoles are a cornerstone of antifungal therapy, it is essential to consider alternative chemical scaffolds that target CYP51 or other pathways.

Non-Triazole Inhibitors of CYP51

Research has identified non-azole compounds that can also inhibit lanosterol 14α-demethylase. These compounds offer the potential for different binding modes and may be effective against triazole-resistant strains. An example is the class of tetrahydronaphthalene methanamines, which have been shown to inhibit ergosterol biosynthesis.

Inhibitors of Other Fungal Targets

Alternative antifungal drug classes target different components of the fungal cell. For instance:

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the cell membrane, forming pores that lead to cell death.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.

A comprehensive drug discovery program should consider these alternative mechanisms to develop a robust pipeline of antifungal candidates with diverse modes of action.

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the elucidation of key structure-activity relationships that can guide the design of more potent derivatives.

dot graph SAR_Logic { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Core [label="this compound Core"]; Modification [label="Structural Modifications"]; Activity [label="Antifungal Activity", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; QSAR [label="Quantitative Structure-Activity Relationship (QSAR) Analysis", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Core -> Modification; Modification -> Activity; Activity -> QSAR [label=" Provides data for"]; QSAR -> Modification [label=" Guides rational design of"]; } caption: "Iterative process of SAR-guided drug design."

  • The Triazole Moiety: The 1,2,4-triazole ring is essential for coordinating with the heme iron of CYP51 and is a non-negotiable feature for this class of inhibitors.

  • The Ester Group: While the ethyl ester provides a convenient synthetic handle, it can be hydrolyzed in vivo. Conversion to more stable amides or other bioisosteres may improve pharmacokinetic properties.

  • Substitutions on the Acetate Backbone: The introduction of bulky, lipophilic groups, particularly substituted aromatic rings, is crucial for potent antifungal activity. These groups likely engage in hydrophobic interactions within the active site of CYP51.

  • Halogenation: The presence of fluorine or chlorine atoms on the aromatic ring generally enhances activity. This is likely due to a combination of electronic effects and the ability to form favorable interactions within the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) studies can further refine these observations by correlating physicochemical properties with biological activity, enabling the computational prediction of the potency of novel derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, characterization, and comparative analysis of this compound derivatives as potential antifungal agents. The evidence strongly suggests that appropriate derivatization of this scaffold can lead to compounds with potent and broad-spectrum antifungal activity.

Future research should focus on:

  • Optimizing the pharmacokinetic profile: Modifications to improve solubility, metabolic stability, and oral bioavailability are critical for clinical success.

  • Exploring a wider range of substitutions: Systematic exploration of different aromatic and heterocyclic substituents will likely lead to the discovery of even more potent compounds.

  • Testing against resistant fungal strains: Evaluating new derivatives against clinical isolates with known resistance mechanisms is essential to address the growing challenge of antifungal resistance.

  • In vivo efficacy studies: Promising candidates from in vitro studies must be evaluated in animal models of fungal infection to assess their therapeutic potential.

By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the this compound scaffold holds significant promise for the development of the next generation of antifungal drugs.

References

  • PubChem. Ethyl 1H-1,2,4-triazole-1-acetate. Available from: [Link]

  • Zhang DZ, Zhou TS, Wu YJ, Liu CM, Ma MC, Feng XT. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. 1997 Dec;32(12):943-9. Available from: [Link]

Sources

A Comparative Guide to the Structural Validation of Compounds Synthesized from Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a pivotal starting material. Its unique structure, featuring a reactive ester group and a versatile 1,2,4-triazole ring, allows for the synthesis of a diverse array of potentially bioactive molecules.[1] However, the synthesis of novel compounds is only the first step; rigorous and unambiguous structural validation is paramount to ensure the integrity of subsequent research and development.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of compounds derived from this important precursor. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, emphasizing a multi-faceted approach where converging lines of evidence lead to irrefutable structural confirmation.

The Imperative of a Multi-Technique Approach

Relying on a single analytical method for structural elucidation is fraught with risk. Spectroscopic and spectrometric techniques provide complementary pieces of a structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and fragmentation data, and Infrared (IR) spectroscopy identifies key functional groups. For absolute proof of constitution and stereochemistry, Single-Crystal X-ray Crystallography is the definitive method.[2] An integrated strategy, where the results from each technique corroborate one another, forms a self-validating system that ensures the highest degree of confidence in the proposed structure.

cluster_workflow Structural Validation Workflow Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification Initial_Checks Initial Checks (TLC, mp) Purification->Initial_Checks Spectroscopy Spectroscopic & Spectrometric Analysis (NMR, MS, IR) Initial_Checks->Spectroscopy Homogeneous Data_Analysis Corroborative Data Analysis Spectroscopy->Data_Analysis Structure_Proposed Structure Proposed Data_Analysis->Structure_Proposed Consistent Data Is_Crystalline Is Compound Crystalline? Structure_Proposed->Is_Crystalline XRay Single-Crystal X-ray Crystallography Is_Crystalline->XRay Yes Structure_Confirmed Structure Confirmed Is_Crystalline->Structure_Confirmed No (Rely on Spectroscopy) XRay->Structure_Confirmed Unambiguous Proof Amorphous Amorphous Solid / Oil

Caption: Overall workflow for the structural validation of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For derivatives of this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Expertise & Causality: The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift). In the starting material, we expect to see distinct signals for the triazole ring protons, the methylene bridge, and the ethyl ester group. Any synthetic modification will cause predictable changes in this spectrum. For example, a reaction at the ester will alter or eliminate the signals for the ethyl group, while substitution on the triazole ring will shift the signals of the remaining ring protons.

Comparative Data for Core Structure
Group Typical ¹H NMR Chemical Shift (δ, ppm) Typical ¹³C NMR Chemical Shift (δ, ppm) Notes
Triazole H-3~8.0 - 8.5~145 - 155The exact shift is sensitive to the solvent and electronic nature of substituents.[4][5]
Triazole H-5~7.8 - 8.3~140 - 150Often appears as a distinct singlet.[4][5]
N-CH₂~5.0 - 5.5~50 - 60A key singlet that confirms the acetate linkage to the triazole nitrogen.
C=O (Ester)-~165 - 175This carbonyl carbon is a crucial marker for the ester functionality.
O-CH₂ (Ethyl)~4.0 - 4.5 (quartet)~60 - 65The quartet splitting pattern is due to coupling with the adjacent methyl group.
CH₃ (Ethyl)~1.0 - 1.5 (triplet)~13 - 15The triplet pattern arises from coupling to the adjacent methylene group.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds.

  • Instrument Setup:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Analysis:

    • Chemical Shift (δ): Correlate the observed shifts with the expected values from the table above and from literature precedents for similar structures.

    • Integration: The relative area under each peak should correspond to the number of protons it represents.

    • Splitting Patterns (Multiplicity): Analyze the splitting (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

    • 2D NMR: For complex structures, perform 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their attached carbons and nearby carbons, respectively).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight of the synthesized compound, which is a fundamental piece of validation data. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern can offer valuable clues about the compound's structure.[6][7]

Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for polar, non-volatile compounds, often yielding the molecular ion ([M+H]⁺ or [M+Na]⁺) as the base peak.[6] Electron Ionization (EI) is a "harder" technique that causes more extensive fragmentation, which can be useful for revealing the core structure. A characteristic fragmentation of 1,2,4-triazoles involves the loss of N₂ or HCN from the ring.[6]

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation (LC-MS/MS):

    • Use a system like a QTRAP® or a high-resolution TOF mass spectrometer.[7][8]

    • Liquid Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to promote ionization). This separates the compound from any minor impurities.

    • Mass Spectrometry (ESI Positive Mode):

      • Ion Source: API-ES (Electrospray Ionization).

      • Capillary Voltage: ~4000 V.

      • Scan Range: m/z 100–1000.

      • Fragmentor Voltage: Perform an initial scan at a low fragmentor voltage to observe the molecular ion. Then, increase the voltage to induce fragmentation and acquire MS/MS spectra.[6]

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) and confirm that its mass matches the calculated molecular weight of the target compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify losses of known fragments (e.g., loss of the ethyl group, cleavage of the triazole ring).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and simple technique used to confirm the presence or absence of key functional groups.[2][9] While it does not provide a complete structural picture, it is excellent for verifying that a reaction has proceeded as intended (e.g., the disappearance of a starting material's functional group and the appearance of a new one).

Expertise & Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is absorbed, it results in a peak in the IR spectrum. For derivatives of this compound, the C=O stretch of the ester is a particularly strong and informative absorption.

Key IR Absorptions
Functional Group Typical Wavenumber (cm⁻¹) Appearance
C=O (Ester Stretch)1730 - 1750Strong, sharp
C=N, N=N (Triazole Ring)1400 - 1600Medium to weak
C-H (Aromatic/Heteroaromatic)3000 - 3150Medium to weak[9]
C-H (Aliphatic)2850 - 3000Medium
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the diamond crystal of the ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values to confirm the presence of key functional groups. For example, in a saponification reaction, the strong ester C=O peak around 1740 cm⁻¹ should disappear, and a broad O-H stretch (for the carboxylic acid) should appear around 2500-3300 cm⁻¹.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate analytical tool.[10][11] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for doubt.[11][12] The primary challenge of this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[11][13]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth (Rate-Limiting Step):

    • Dissolve the highly purified compound in a minimum amount of a suitable solvent.

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to encourage the formation of single crystals. Common solvent systems include ethyl acetate/hexane or dichloromethane/pentane.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Expose the crystal to a focused beam of X-rays and collect the diffraction pattern on a modern detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.

    • This model is then refined against the experimental data to yield the final, highly precise molecular structure.[11]

cluster_logic Corroborative Logic for Structure Validation MS Mass Spectrometry (e.g., m/z = 232.1 for C12H13N3O2) Proposed_Structure Proposed Structure: Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate MS->Proposed_Structure Confirms Molecular Formula NMR NMR Spectroscopy (¹H and ¹³C) - Correct number of signals - Correct splitting & integration - Characteristic chemical shifts NMR->Proposed_Structure Defines C-H Framework IR IR Spectroscopy - C=O stretch at ~1740 cm⁻¹ - Triazole ring bands IR->Proposed_Structure Confirms Functional Groups Conclusion High Confidence in Structure Proposed_Structure->Conclusion All Data Consistent

Caption: How data from different techniques converge to validate a proposed structure.

Conclusion: A Comparison of Alternatives

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistryProvides the most structural detail for soluble compoundsRequires relatively pure sample (>95%); can be complex to interpret
Mass Spectrometry Molecular weight, molecular formula (HRMS), fragmentationHigh sensitivity (µg-ng), confirms elemental compositionProvides little information on connectivity or stereochemistry
IR Spectroscopy Presence/absence of functional groupsFast, simple, good for reaction monitoringProvides limited structural information; not definitive[2]
X-ray Crystallography Unambiguous 3D structure, absolute configurationThe "gold standard" for proof of structure[10]Requires a suitable single crystal, which can be difficult to obtain[11][13]

For professionals engaged in the synthesis of novel therapeutics and materials, a rigorous, multi-technique approach to structure validation is not merely good practice—it is an essential component of scientific integrity. By combining the detailed framework provided by NMR, the definitive molecular weight from MS, and the functional group confirmation from IR, researchers can build a robust, self-validating case for their proposed structure. When absolute certainty is required, particularly for patent applications or clinical candidates, the effort to obtain a single-crystal X-ray structure is a worthwhile investment, providing the ultimate, irrefutable proof.

References

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  • Wong, J. W., et al. (2010). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International, 93(4), 1273–1284. Retrieved from [Link]

  • Blackman, A. J., & Bowie, J. H. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1335-1339. Retrieved from [Link]

  • Begtrup, M., & Nytoft, H. P. (1970). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic, 121-125. Retrieved from [Link]

  • Trivedi, M. K., et al. (2016). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

  • Ilyushin, M. A., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6504. Retrieved from [Link]

  • Harris, K. D. M. (2011). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]

  • Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Retrieved from [Link]

  • Bougeard, D., et al. (1970). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic, 425-428. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19379. Retrieved from [Link]

  • Les, A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134151. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Martin, G. E., & Williams, J. D. (2009). X-Ray Crystallography of Chemical Compounds. Comprehensive Natural Products II, 9, 365-385. Retrieved from [Link]

  • Gyoergydeak, Z., et al. (1987). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Magnetic Resonance in Chemistry, 25(7), 635-642. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 8(2), 2345–2354. Retrieved from [Link]

  • Sravya, G., et al. (2018). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 1953(1), 050019. Retrieved from [Link]

  • Marek, M., et al. (2020). Structure-Based Design, Synthesis, and Biological Evaluation of Triazole-Based smHDAC8 Inhibitors. Archiv der Pharmazie, 353(4), e1900350. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(11), 3469. Retrieved from [Link]

  • Jarad, A. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(132), 263-270. Retrieved from [Link]

  • Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278–o3279. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

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A Comparative Guide to Triazole Functionalization: Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate versus Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole motif is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1] The strategic introduction of functional groups onto the triazole ring is a critical step in the synthesis of a vast array of bioactive compounds, including antifungal agents, anticancer drugs, and antiviral therapies.[2][3][4][5] This guide provides a comprehensive comparison of a key reagent for triazole functionalization, ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, with other prominent methods, offering insights into their respective advantages, limitations, and practical applications.

The Workhorse Reagent: this compound

This compound serves as a versatile and economically viable building block for introducing a functionalized ethyl acetate moiety onto the N1 position of the 1,2,4-triazole ring. Its synthesis is typically straightforward, involving the N-alkylation of 1,2,4-triazole with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate.

Synthesis and Mechanism

The reaction proceeds via a nucleophilic substitution where the deprotonated 1,2,4-triazole acts as the nucleophile. The choice of base and solvent plays a crucial role in the reaction's efficiency and, most importantly, its regioselectivity.

Triazole 1,2,4-Triazole Deprotonated_Triazole Triazolide Anion Triazole->Deprotonated_Triazole Deprotonation Base Base (e.g., K2CO3, DBU) Base->Deprotonated_Triazole Product This compound Deprotonated_Triazole->Product SN2 Attack Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Product Byproduct Salt Byproduct

Caption: General workflow for the synthesis of this compound.

A persistent challenge in the alkylation of 1,2,4-triazole is the potential for the formation of two regioisomers: the N1 and N4-alkylated products.[6] While the N1 isomer is often the desired product due to its prevalence in biologically active molecules, the reaction conditions can influence the N1:N4 ratio. The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of the N1 isomer.[6]

Experimental Protocol: Synthesis of this compound

The following protocol represents a typical procedure for the synthesis of the title compound.

Materials:

  • 1,2,4-Triazole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Alternative Reagents and Methods for Triazole Functionalization

While direct alkylation with reagents like ethyl chloroacetate is a common strategy, several other methods offer distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Michael Addition

The aza-Michael addition of 1,2,4-triazole to α,β-unsaturated esters, such as ethyl acrylate, provides a highly regioselective route to the N1-substituted product.[7] This method often proceeds under mild conditions and avoids the formation of the N4-isomer.

Advantages:

  • Excellent regioselectivity for the N1 isomer.

  • Generally mild reaction conditions.

Disadvantages:

  • Limited to the introduction of specific alkyl chains based on the available Michael acceptors.

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and versatile method for the N-alkylation of triazoles with a wide range of primary and secondary alcohols.[8][9][10] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon and can be highly effective for sterically hindered substrates.

Advantages:

  • Broad substrate scope, allowing for the introduction of diverse functional groups.

  • Stereospecific inversion of configuration.

Disadvantages:

  • Requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), which can complicate purification.

  • The byproducts, triphenylphosphine oxide and a hydrazine derivative, can be challenging to remove.

Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl groups onto the triazole nitrogen, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.[11][12] This palladium-catalyzed reaction allows for the formation of N-aryl bonds under relatively mild conditions and with high functional group tolerance.

Advantages:

  • Enables the synthesis of N-aryl and N-heteroaryl triazoles.

  • Good functional group tolerance.

Disadvantages:

  • Requires a palladium catalyst and a specific ligand.

  • The cost of the catalyst and ligands can be a consideration for large-scale synthesis.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key features of this compound (via direct alkylation) and the alternative methods.

FeatureDirect Alkylation (Ethyl Haloacetate)Michael AdditionMitsunobu ReactionBuchwald-Hartwig Amination
Reagent Type Alkyl halideα,β-Unsaturated esterAlcohol, PPh₃, DEAD/DIADAryl/heteroaryl halide, Pd catalyst, ligand
Regioselectivity Mixture of N1 and N4 (N1 major)[6]Highly selective for N1[7]Generally N1 selectiveSelective for N-arylation
Substrate Scope Good for simple alkyl groupsLimited by Michael acceptor availabilityBroad for primary & secondary alcohols[8]Broad for aryl & heteroaryl halides[12]
Reaction Conditions Moderate to high temperature, baseMild, often room temperatureMild, often 0 °C to room temperature[10]Mild to moderate temperature
Key Byproducts Inorganic saltsNoneTriphenylphosphine oxide, hydrazine derivative[10]Stoichiometric base and ligand byproducts
Typical Yields Moderate to highHighModerate to highModerate to high

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the generalized workflows for each of the discussed functionalization methods.

cluster_0 Direct Alkylation cluster_1 Michael Addition cluster_2 Mitsunobu Reaction cluster_3 Buchwald-Hartwig Amination A_Start 1,2,4-Triazole A_Step1 Deprotonation A_Start->A_Step1 A_Step2 SN2 with Ethyl Haloacetate A_Step1->A_Step2 A_End N1/N4-alkylated Product A_Step2->A_End B_Start 1,2,4-Triazole B_Step1 Addition to Acrylate B_Start->B_Step1 B_End N1-alkylated Product B_Step1->B_End C_Start 1,2,4-Triazole + Alcohol C_Step1 Reaction with PPh3/DEAD C_Start->C_Step1 C_End N1-alkylated Product C_Step1->C_End D_Start 1,2,4-Triazole + Aryl Halide D_Step1 Pd-catalyzed Coupling D_Start->D_Step1 D_End N-arylated Product D_Step1->D_End

Caption: Comparative workflows for triazole functionalization methods.

Conclusion and Future Outlook

The choice of reagent for triazole functionalization is a critical decision in the design of synthetic routes. This compound, synthesized via direct alkylation, remains a cost-effective and practical option for introducing a functionalized side chain, particularly when high regioselectivity is not the primary concern or can be managed through purification.

For applications demanding high N1-regioselectivity, the Michael addition presents a superior alternative, albeit with a more limited substrate scope. The Mitsunobu reaction offers unparalleled versatility for introducing a wide array of functional groups from corresponding alcohols, though purification can be a challenge. For the synthesis of N-aryl triazoles, the Buchwald-Hartwig amination is the method of choice, providing access to a class of compounds with significant therapeutic potential.

Future developments in this field will likely focus on the development of more efficient and selective catalytic systems that can operate under greener and more sustainable conditions. The continued exploration of novel reagents and methodologies will undoubtedly expand the synthetic toolbox for triazole functionalization, enabling the creation of increasingly complex and potent molecules for a wide range of applications.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Compounds incorporating this five-membered heterocycle exhibit a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4] Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a pivotal building block, providing a versatile handle for chemists to elaborate upon the core triazole structure, often through reactions involving the ester functional group.

The efficiency and outcome of synthetic routes employing these building blocks are critically dependent on the reactivity of the ethyl acetate moiety. This guide provides an in-depth comparative analysis of the reactivity of this compound and its analogs. We will explore how substitutions on the triazole ring modulate the molecule's susceptibility to key chemical transformations, namely hydrolysis and aminolysis. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols, offering researchers and drug development professionals the predictive insight needed for rational molecular design and synthesis.

The Electronic Influence of the 1,2,4-Triazole Ring

To understand the reactivity of the attached ester, one must first appreciate the electronic nature of the 1,2,4-triazole ring itself. The ring's two carbon atoms are flanked by electronegative nitrogen atoms, rendering them π-deficient.[1][5] This inherent electron-withdrawing character is a dominant factor governing the reactivity of adjacent functional groups. When attached to the α-carbon of an acetate group, the triazol-1-yl substituent significantly increases the electrophilicity of the ester's carbonyl carbon. This activation makes the ester more susceptible to attack by nucleophiles compared to a simple, non-activated ester like ethyl acetate.

Furthermore, the 1,2,4-triazole ring can exist in two tautomeric forms, 1H and 4H. The 1H-1,2,4-triazole tautomer is generally the more stable of the two, and alkylation with reagents like ethyl bromoacetate preferentially occurs at the N1 position.[1][5]

General Synthesis of this compound Analogs

The synthesis of the title compound and its analogs is typically achieved through a straightforward nucleophilic substitution reaction. The N-alkylation of a 1H-1,2,4-triazole with an ethyl haloacetate is a common and efficient method.[5][6] Analogs are readily prepared by starting with a pre-functionalized 1,2,4-triazole ring.

G cluster_reactants Reactants & Conditions Triazole Substituted 1H-1,2,4-Triazole reaction Triazole->reaction Bromoacetate Ethyl Bromoacetate (BrCH₂COOEt) Bromoacetate->reaction Base Base (e.g., NaOEt) in Solvent (e.g., EtOH) Base->reaction Reflux Product Ethyl 2-(Substituted-1H-1,2,4- triazol-1-yl)acetate Analog Byproduct NaBr + EtOH reaction->Product SN2 Reaction reaction->Byproduct

Caption: General synthetic scheme for N1-alkylation of 1,2,4-triazoles.

Comparative Reactivity Analysis

The primary reactions of interest for these building blocks are hydrolysis and aminolysis, both of which proceed via nucleophilic acyl substitution at the ester carbonyl.

Hydrolysis: Stability in Aqueous Environments

Hydrolysis of the ester to the corresponding carboxylic acid is a critical consideration, particularly during aqueous workups or if the final drug product is intended for formulation in aqueous media. The reaction is most commonly observed under basic conditions (saponification).

Mechanism: The reaction proceeds via a tetrahedral intermediate formed by the attack of a hydroxide ion on the electrophilic carbonyl carbon. The stability of this intermediate and the facility of its collapse to products are influenced by the substituents on the triazole ring.

G cluster_mechanism Base-Catalyzed Hydrolysis Mechanism start Ester + OH⁻ intermediate Tetrahedral Intermediate (Negative Charge on Oxygen) start->intermediate Nucleophilic Attack (Rate-determining step) products Carboxylate + Ethanol intermediate->products Elimination of Ethoxide

Caption: Simplified mechanism for base-catalyzed ester hydrolysis.

Structure-Reactivity Relationship:

  • Electron-Withdrawing Groups (EWGs) on the triazole ring (e.g., -NO₂, -CF₃, -CN) will further enhance the electron-deficient nature of the ring. This inductive pull increases the partial positive charge on the ester's carbonyl carbon, making it a "hotter" electrophile. Consequently, the rate of hydrolysis will be accelerated.

  • Electron-Donating Groups (EDGs) on the triazole ring (e.g., -CH₃, -NH₂, -OCH₃) will have the opposite effect. By donating electron density to the ring, they slightly reduce the electron-withdrawing influence on the acetate moiety. This stabilization of the ground state ester leads to a deceleration in the rate of hydrolysis.

Aminolysis: Amide Bond Formation

The reaction with primary or secondary amines to form amides (aminolysis) is arguably the most important transformation for these building blocks in drug synthesis. This reaction must often compete with hydrolysis, especially when conducted in protic solvents.[7][8][9]

Mechanism: Similar to hydrolysis, aminolysis is a nucleophilic acyl substitution where the amine is the nucleophile.[10] The efficiency of the reaction depends on the nucleophilicity of the amine and the electrophilicity of the ester.

Structure-Reactivity Relationship: The same electronic principles that govern hydrolysis apply to aminolysis. The 1,2,4-triazole ring activates the ester, making the reaction feasible under milder conditions than would be required for an unactivated ester like ethyl acetate.[11]

  • EWGs on the triazole ring will increase the rate of aminolysis.

  • EDGs on the triazole ring will decrease the rate of aminolysis.

The key to successful amide synthesis is to favor aminolysis over the competing hydrolysis reaction. This can often be achieved by using an excess of the amine, running the reaction in an aprotic solvent, or carefully controlling the pH.

Summary of Expected Reactivity Trends

The following table summarizes the predicted relative reactivity of various this compound analogs based on the electronic properties of a substituent at the C3 or C5 position of the triazole ring.

Substituent (R) on Triazole RingElectronic EffectExpected Relative Rate of HydrolysisExpected Relative Rate of Aminolysis
-NO₂ (Nitro)Strong EWGVery FastVery Fast
-CN (Cyano)Strong EWGFastFast
-H (Unsubstituted)Neutral (Reference)ModerateModerate
-CH₃ (Methyl)Weak EDGSlowSlow
-NH₂ (Amino)Strong EDGVery SlowVery Slow

Experimental Protocols

The following protocols provide a framework for the synthesis and comparative kinetic analysis of these analogs.

Protocol 1: General Synthesis of a 3-Substituted-Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Analog

This procedure is adapted from established methods of N-alkylation of triazoles.[5][6]

  • Preparation: To a solution of the desired 3-substituted-1H-1,2,4-triazole (10 mmol) in absolute ethanol (50 mL), add one equivalent of sodium ethoxide (10 mmol).

  • Reaction Initiation: Heat the mixture to reflux for 2 hours to ensure complete formation of the triazolide anion.

  • Alkylation: Add ethyl bromoacetate (10 mmol, 1 equivalent) dropwise to the refluxing solution.

  • Reaction: Maintain the reflux for an additional 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Comparative Kinetic Analysis of Hydrolysis via HPLC

This protocol allows for the quantitative comparison of hydrolysis rates. The principle is to monitor the disappearance of the starting ester over time under controlled basic conditions.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of each ester analog in acetonitrile B Equilibrate ester solution and NaOH buffer in a thermostatted water bath (25°C) A->B C Initiate reaction by mixing (t=0) B->C D Withdraw aliquots at specific time intervals (e.g., 2, 5, 10, 20, 30 min) C->D E Immediately quench aliquot with acidic solution (e.g., 0.1 M HCl) D->E F Analyze quenched sample by Reverse-Phase HPLC E->F G Plot ln([Ester]/[Ester]₀) vs. time F->G H Calculate pseudo-first-order rate constant (k_obs) from the slope G->H I Compare k_obs values for all analogs

Caption: Experimental workflow for a comparative hydrolysis kinetic study.

  • Instrumentation: Use a calibrated HPLC system with a C18 column and a UV detector set to an appropriate wavelength for the triazole chromophore.

  • Reagents: Prepare a 0.01 M NaOH solution in a water/acetonitrile mixture (e.g., 50:50 v/v). Prepare 1 mg/mL stock solutions of each ester analog in acetonitrile.

  • Kinetic Run: a. Equilibrate the NaOH solution and the ester stock solution to a constant temperature (e.g., 25°C) in a water bath. b. To initiate the reaction, add a small volume of the ester stock solution to the NaOH solution and start a timer. The final ester concentration should be low enough to be fully soluble. c. At predetermined time intervals, withdraw an aliquot of the reaction mixture. d. Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 0.1 M HCl) to neutralize the base.

  • Analysis: Inject the quenched samples onto the HPLC. Determine the peak area of the remaining ester.

  • Data Processing: Plot the natural logarithm of the ester concentration (or peak area) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs). Comparing the k_obs values for different analogs provides a quantitative measure of their relative reactivity.

Conclusion

The reactivity of the ethyl acetate group in this compound analogs is directly and predictably controlled by the electronic nature of the substituents on the triazole ring. The inherent electron-withdrawing property of the 1,2,4-triazole core activates the ester for nucleophilic attack. This activation is enhanced by electron-withdrawing substituents and diminished by electron-donating ones.

This structure-reactivity relationship is a powerful tool for chemists. By selecting appropriate substituents on the triazole ring, researchers can fine-tune the reactivity of these building blocks to suit specific synthetic challenges. For instance, a highly activated ester with an electron-withdrawing group might be chosen for a difficult amidation, while a less reactive analog with an electron-donating group could be more suitable for a multi-step synthesis where the ester needs to survive various reaction conditions. A thorough understanding of these principles enables more efficient and rational design of synthetic routes in the quest for novel therapeutic agents.

References

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A Comparative Guide to the Biological Activity of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding have made it a versatile core for developing drugs with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, promising class of these compounds: ethyl 2-(1H-1,2,4-triazol-1-yl)acetate derivatives. By attaching various substituents to this core structure, researchers can systematically modulate its biological profile.

Here, we provide an in-depth comparison of the performance of different this compound derivatives, supported by experimental data from the literature. We will explore their synthesis, delve into their anticancer and antimicrobial activities, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to advance the design of next-generation triazole-based therapeutics.

General Synthesis Pathway

The synthesis of this compound derivatives typically begins with the formation of the core triazole ring, which can then be alkylated. A common and efficient method involves the reaction of a substituted 4-amino-1,2,4-triazole-3-thiol with ethyl chloroacetate in the presence of a base, such as sodium ethoxide or potassium carbonate, in a polar aprotic solvent like ethanol or DMF. The choice of a base is critical; a relatively strong base is required to deprotonate the thiol, forming a potent nucleophile that readily attacks the electrophilic carbon of ethyl chloroacetate. Ethanol is often chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Substituted 4-Amino-1,2,4-triazole-3-thiol Process Nucleophilic Substitution (SN2) R1->Process R2 Ethyl Chloroacetate R2->Process Base Base (e.g., NaOEt, K2CO3) Base->Process Deprotonation Solvent Solvent (e.g., Ethanol) Solvent->Process Medium Product Ethyl 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetate Process->Product

Caption: General workflow for synthesizing this compound derivatives.

Comparative Anticancer Activity

The 1,2,4-triazole scaffold is a key feature in numerous anticancer agents, and its derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines.[2][6][7] The mechanism of action is often multifaceted, including the inhibition of critical cell signaling enzymes like kinases (EGFR, BRAF) and disruption of microtubule dynamics through tubulin inhibition.[2][6]

Performance Data

Several studies have synthesized and evaluated novel 1,2,4-triazole derivatives for their antiproliferative activity. A selection of these compounds is presented below, comparing their in vitro cytotoxicity (IC50) against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
8c 1,2,4-TriazoleMCF-7 (Breast)4.1Doxorubicin1.2[6]
8d 1,2,4-TriazoleMCF-7 (Breast)5.2Doxorubicin1.2[6]
4g Triazolo-tetrazineHT-29 (Colon)12.69Cisplatin14.01[8]
4b Triazolo-tetrazineCaCo2 (Colorectal)26.15Cisplatin25.22[8]
TP6 Triazole-pyridineB16F10 (Melanoma)41.12--[9]

Lower IC50 values indicate higher potency.

As the data indicates, compounds 8c and 8d show remarkable activity against the MCF-7 breast cancer cell line.[6] Furthermore, compound 4g demonstrated slightly superior potency against the HT-29 colon carcinoma cell line compared to the established chemotherapy drug, cisplatin.[8]

Mechanism of Action: EGFR and Tubulin Inhibition

Many potent triazole derivatives exert their anticancer effects by targeting specific enzymes or proteins crucial for cancer cell proliferation. Compounds 8c and 8d , for example, were found to be potent inhibitors of both BRAF kinase and tubulin polymerization.[6] Additionally, compound 8c showed significant EGFR inhibition with an IC50 value of 3.6 µM.[6] The inhibition of these pathways disrupts cell growth signals and prevents cell division, ultimately leading to apoptosis.

EGFR EGFR RAS RAS EGFR->RAS RAF BRAF/RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Triazole Derivative (e.g., Compound 8c) Inhibitor->EGFR Inhibits Inhibitor->RAF Inhibits

Caption: Inhibition of the EGFR/BRAF pathway by anticancer triazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[6][9]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The synthesized triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48 hours.[9]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[9]

Comparative Antimicrobial Activity

The 1,2,4-triazole core is famously integral to leading antifungal drugs like fluconazole and itraconazole.[1][10] This has spurred extensive research into new triazole derivatives to combat microbial infections, including both fungi and bacteria.

Antifungal Performance

Derivatives of the this compound scaffold have been evaluated for their efficacy against common pathogenic fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

Compound ClassFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Source
Triazole-Oxadiazole (22i)Candida albicans- (equipotent)Ketoconazole-[3]
Triazole-Oxadiazole (22i)Candida glabrata- (equipotent)Ketoconazole-[3]
Sulfide Derivative (IVe,f,i,j)Candida albicans- (> potent)Fluconazole-[11]
Sulfide Derivative (IVe,f,i,j)Aspergillus fumigatus- (equipotent)Ketoconazole-[11]

The data highlights that modifications to the core triazole structure can yield compounds with antifungal potency comparable or even superior to established drugs like ketoconazole and fluconazole.[3][11]

Antibacterial Performance

While generally more potent against fungi, certain 1,2,4-triazole derivatives also exhibit antibacterial activity. This activity is often structure-dependent, with specific substitutions enhancing efficacy against Gram-positive or Gram-negative bacteria.

Compound IDBacterial StrainActivity (Zone of Inhibition, mm)Reference DrugActivity (mm)Source
Compound 53 S. aureus (Gram +)Active--[12]
Compound 53 E. coli (Gram -)Inactive--[12]
Compound 52 K. pneumoniae (Gram -)14Amoxicillin18[12]

These results show specific activity, such as compound 53 being effective only against the Gram-positive S. aureus, while compound 52 showed moderate activity against the Gram-negative K. pneumoniae.[12]

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used preliminary test to screen for antimicrobial activity.

  • Media Preparation: A sterile nutrient agar medium is poured into petri plates and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is uniformly swabbed over the surface of the agar.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.

  • Compound Application: A specific concentration of the synthesized triazole derivative, dissolved in a suitable solvent like DMSO, is added to each well. A well with only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., ampicillin) serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: If the compound has antimicrobial activity, a clear zone of inhibition will appear around the well where bacterial growth is prevented. The diameter of this zone is measured in millimeters to quantify the activity.

Start Prepare Agar Plates Inoculate Inoculate with Bacteria Start->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddSamples Add Test Compounds & Controls to Wells CreateWells->AddSamples Incubate Incubate Plates AddSamples->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the triazole ring and modifications to the acetate side chain.[4][13][14]

  • Anticancer Activity: The introduction of bulky aromatic groups, particularly those capable of forming hydrogen bonds, often enhances cytotoxic activity.[6] The presence of pyridine or quinoline moieties has also been linked to significant anticancer effects.[8][9]

  • Antifungal Activity: For antifungal agents, a classic SAR feature is the presence of a 2,4-difluorophenyl group, which is a key component of fluconazole.[3][11] The nature of the side chain is also critical; studies show that sulfide derivatives often exhibit more potent activity than their corresponding sulfone analogs.[11]

  • General Effects: The overall lipophilicity (hydrophobicity) of the molecule plays a crucial role in its ability to cross cell membranes and interact with its target.[13] Furthermore, the introduction of electron-withdrawing groups can influence the electronic properties of the triazole ring, potentially enhancing binding interactions with target enzymes.[13]

SAR Core X X (Side Chain): - Thioether (-S-) linkage often key - Sulfides > Sulfones for antifungal activity Core->X Y Y (Terminal Group): - 2,4-Difluorophenyl crucial for antifungal - Pyridine/Quinoline for anticancer Core->Y R1 R1 (Position 5): - Aromatic/heterocyclic groups - May enhance anticancer activity R1->Core R2 R2 (Position 4): - Aromatic groups (e.g., phenyl) - Influences steric hindrance & binding R2->Core

Caption: Key Structure-Activity Relationships for the 1,2,4-triazole scaffold.

Conclusion and Future Perspectives

This guide demonstrates that the this compound scaffold is a highly versatile and promising template for the development of new therapeutic agents. By strategically modifying the substituents at various positions, researchers have successfully developed derivatives with potent and selective anticancer and antimicrobial activities.

The data clearly indicates that certain derivatives exhibit efficacy comparable or superior to existing clinical drugs in vitro. The most promising compounds, such as the anticancer agents 8c and 4g , warrant further investigation. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic properties and reduce potential toxicity.[2] In vivo studies in animal models are the critical next step to validate their therapeutic potential and bridge the gap between promising laboratory findings and clinical application.[2]

References

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A Senior Application Scientist's Guide to Confirming the Purity of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate like ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. This compound, a crucial building block in the synthesis of various therapeutic agents, demands rigorous purity assessment to ensure that downstream processes and biological assays are not compromised by undetected impurities, isomers, or residual starting materials.[1]

This guide provides an in-depth comparison of the principal analytical methods for confirming the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering a practical framework for selecting the most appropriate method—or combination of methods—to achieve the highest degree of confidence in your material's quality. The validation of these analytical methods is a critical process to ensure reliable and accurate results, a cornerstone of pharmaceutical quality assurance.[2][3]

Chapter 1: Chromatographic Techniques: The Workhorse for Quantitative Purity

Chromatographic methods are indispensable for purity analysis, offering high-resolution separation of the main compound from its potential impurities. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for pharmaceutical purity analysis due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds like this compound.

Expertise & Causality: We choose Reversed-Phase HPLC (RP-HPLC) because the analyte is moderately polar. A C18 (octadecylsilyl) stationary phase provides a nonpolar surface that retains the analyte based on hydrophobic interactions. A gradient elution, starting with a high-polarity mobile phase (water) and gradually increasing the concentration of a less polar organic solvent (acetonitrile), is employed. This ensures that early-eluting, highly polar impurities are well-resolved, while the main analyte and any less polar, "greasier" impurities are effectively eluted from the column in a reasonable timeframe with sharp, symmetrical peaks. A Photo-Diode Array (PDA) detector is selected for its ability to scan a range of wavelengths, which helps in identifying peak inhomogeneity and assessing the presence of co-eluting impurities that may have different UV-Vis spectra.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic triazole moiety.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).[4]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

  • Detection: PDA detector, 210-400 nm. Quantitation wavelength set at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, method validation must confirm specificity, linearity, accuracy, and precision to ensure the data is reliable.[5][6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter Sample (Optional) B->C D Inject into HPLC C->D E Gradient Separation on C18 Column D->E F PDA Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H I Generate Report H->I

Fig 1. Standard workflow for HPLC purity analysis.

Chapter 2: Spectroscopic Methods: From Structural Confirmation to Absolute Purity

While chromatography excels at separating components, spectroscopy provides invaluable information about chemical structure and can even be used for absolute quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. For purity, its utility is twofold: confirming the identity of the main component and identifying structurally similar impurities. More advanced techniques like quantitative NMR (qNMR) can determine purity without needing a reference standard of the compound itself.

Expertise & Causality: ¹H NMR is the first choice for identity confirmation. The spectrum provides a unique fingerprint, showing characteristic signals for the ethyl group (a triplet and a quartet), the methylene bridge (a singlet), and the two distinct protons on the triazole ring (two singlets).[7][8] The absence of unexpected signals is a strong indicator of purity. For absolute purity determination, we use qNMR.[9] This technique leverages the fact that the signal integral is directly proportional to the number of protons. By adding a known amount of a highly pure internal standard with a signal in a clean region of the spectrum, we can calculate the absolute mass of our analyte in the tube, and thus its purity. This is a primary analytical method that is orthogonal to HPLC.[9]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard (IS): Maleic anhydride (highly pure, stable, with a sharp singlet around 7.0 ppm that does not overlap with analyte signals).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of maleic anhydride (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard zg30.

    • Relaxation Delay (D1): 30 seconds. Rationale: A long D1 is critical to ensure all protons fully relax between scans, which is essential for accurate integration and quantification.

    • Number of Scans: 8-16.

  • Processing: Apply standard Fourier transform and phase correction. Carefully integrate the well-resolved signals of the analyte (e.g., the methylene singlet at ~5.2 ppm) and the internal standard (singlet at ~7.0 ppm).

Data Interpretation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

Mass Spectrometry (MS) coupled with Chromatography

While NMR confirms structure, and HPLC quantifies purity by area percent, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are unparalleled for identifying unknown impurities. Given the analyte's structure, GC-MS is a viable option.[10]

Expertise & Causality: GC-MS is chosen for its high sensitivity and ability to provide molecular weight and fragmentation data, which act as a chemical fingerprint for identifying volatile and semi-volatile impurities. The electron ionization (EI) source will fragment the molecule in a reproducible way, allowing for library matching to identify known impurities or elucidation of unknown structures. This method is complementary to HPLC, as it relies on a different separation principle (volatility vs. polarity).

Chapter 3: Elemental Analysis: The Fundamental Confirmation

Elemental analysis (EA), or CHN analysis, is a classic technique that provides fundamental confirmation of a compound's elemental composition.[11][12]

Expertise & Causality: EA is a bulk analysis technique that determines the mass percentages of carbon, hydrogen, and nitrogen in the sample via combustion.[11][12] For a pure sample of this compound (C₆H₉N₃O₂), the experimental percentages should align closely with the theoretical values. Most chemistry journals and regulatory bodies consider a deviation of ≤0.4% as evidence of high purity.[13][14] This method is particularly useful for detecting inorganic impurities (salts, catalysts) or residual solvents that do not contain C, H, or N, as these would skew the percentages. However, it cannot distinguish between isomers, which have identical elemental compositions.

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)46.4446.04 - 46.84
Hydrogen (H)5.855.45 - 6.25
Nitrogen (N)27.0826.68 - 27.48

Chapter 4: Comparative Summary and Recommended Workflow

No single method can provide a complete picture of a compound's purity. True confidence is achieved by using a combination of orthogonal techniques—methods that rely on different physicochemical principles.

Comparative Overview of Analytical Methods
Parameter RP-HPLC (UV/PDA) qNMR GC-MS Elemental Analysis
Principle Polarity-based SeparationNuclear Spin ResonanceVolatility-based SeparationCombustion & Detection
Primary Use Purity QuantificationStructure ID, Absolute PurityImpurity IdentificationElemental Composition
Sensitivity High (ng-µg)Moderate (mg)Very High (pg-ng)Low (mg)
Selectivity HighHigh (for structure)Very HighLow (isomers undetected)
Key Advantage Robust, quantitativeAbsolute method, no standard neededDefinitive impurity IDConfirms bulk composition
Key Limitation Impurity ID requires standardsLower sensitivity, overlap issuesOnly for volatile compoundsInsensitive to isomers
Recommended Analytical Workflow

A logical, multi-step approach ensures both the identity and purity of this compound are confirmed with the highest degree of certainty.

Workflow A Synthesized Batch of This compound B Step 1: Primary Analysis ¹H NMR for Identity Confirmation A->B D Does ¹H NMR match expected structure? B->D C Step 2: Routine Purity Check RP-HPLC for % Purity E Is HPLC Purity >99%? Any unknown peaks >0.1%? C->E D->C Yes F Investigate Structure (2D NMR, LC-MS) D->F No G Identify Impurities (LC-MS or GC-MS) E->G No H Step 3: Orthogonal Confirmation Elemental Analysis (C,H,N) E->H Yes J Batch Fails Requires Repurification F->J G->J I Are EA results within ±0.4% of theoretical? H->I I->J No K Batch Passed High Confidence in Purity I->K Yes

Fig 2. A robust, multi-step workflow for purity validation.

Conclusion

Confirming the purity of this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. While RP-HPLC serves as the ideal workhorse for routine quantitative assessment, its findings must be contextualized and supported by orthogonal methods. NMR spectroscopy provides non-negotiable proof of structural identity and offers a pathway to absolute quantification via qNMR. For the critical task of identifying unknown impurities, mass spectrometry is indispensable. Finally, elemental analysis provides a fundamental check on the bulk composition, guarding against non-isomeric and inorganic contaminants. By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the material they use is of verified identity and documented purity, thereby upholding the integrity of their scientific endeavors.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

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  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]

  • Puschmann, F. F., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Kumar, V., & Bharadwaj, R. (2015). Analytical method validation: A brief review. International Journal of Research in Pharmacy and Science. [Link]

  • PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate. National Center for Biotechnology Information. [Link]

  • Papini, G., et al. (2021). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • Liu, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • Gfeller, M., & Gauthier, D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Shestakova, P., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. [Link]

  • Suad, M. H., & Noor, N. S. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Iraqi Journal of Science. [Link]

  • Zhang, X.-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E. [Link]

  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides. [Link]

  • Dołowy, M., et al. (2017). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Acta Poloniae Pharmaceutica. [Link]

  • Al-Ghorbani, M., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Iranian Chemical Society. [Link]

  • Li, J.-H., et al. (2007). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. Acta Crystallographica Section E. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. This guide provides a comprehensive overview of the reference spectroscopic data for Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents[1][2]. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule.

While a complete set of officially curated reference spectra for this compound is not available in a single repository, this guide synthesizes publicly available data and draws upon comparative analysis of structurally related compounds to provide a robust framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, ensuring a trustworthy and authoritative resource for your research endeavors.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol [3]. The structure features a 1,2,4-triazole ring N-substituted with an ethyl acetate moiety. This combination of a heteroaromatic ring and an ester functional group gives rise to a unique spectroscopic fingerprint.

Molecular Structure of this compound cluster_triazole 1,2,4-Triazole Ring cluster_acetate Ethyl Acetate Moiety N1 N1 C5 C5 N1->C5 CH2_alpha α-CH2 N1->CH2_alpha N2 N2 N2->N1 C3 C3 C3->N2 N4 N4 N4->C3 C5->N4 C_carbonyl C=O CH2_alpha->C_carbonyl O_ether O C_carbonyl->O_ether CH2_ethyl CH2 O_ether->CH2_ethyl CH3_ethyl CH3 CH2_ethyl->CH3_ethyl

Caption: Molecular structure highlighting the 1,2,4-triazole and ethyl acetate moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Predictive and Comparative Analysis

Expected ¹H NMR Spectral Features:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Triazole H-3~8.0-8.5Singlet (s)-The protons on the triazole ring are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic character of the ring.
Triazole H-5~7.8-8.2Singlet (s)-Similar to H-3, this proton is also deshielded. The exact chemical shift will depend on the solvent and electronic environment.
N-CH₂~5.0-5.5Singlet (s)-The methylene protons adjacent to the triazole nitrogen are significantly deshielded due to the electron-withdrawing nature of the heteroaromatic ring.
O-CH₂~4.1-4.3Quartet (q)~7.1These methylene protons are adjacent to an oxygen atom and are split by the neighboring methyl group.
CH₃~1.2-1.4Triplet (t)~7.1The terminal methyl protons of the ethyl group are in a shielded environment and are split by the adjacent methylene group.

The absence of coupling between the triazole protons and the methylene group protons is a key indicator of the N-substitution pattern.

¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Mapping

A reference ¹³C NMR spectrum for this compound is available through the SpectraBase repository, originating from the Institute of Organic Chemistry at the University of Vienna[3]. This provides a definitive fingerprint of the carbon framework.

Reference ¹³C NMR Data:

Carbon AtomChemical Shift (δ, ppm)Rationale
C=O (Ester)~165-170The carbonyl carbon of the ester is highly deshielded. In related esters, this peak appears in the 160-185 ppm range[5][6].
C-3 (Triazole)~150-155The carbon atoms within the triazole ring are in a deshielded, aromatic environment.
C-5 (Triazole)~140-145Similar to C-3, this carbon is also part of the heteroaromatic ring.
O-CH₂ (Ethyl)~60-65The methylene carbon attached to the ester oxygen is deshielded by the electronegative oxygen atom.
N-CH₂ (Acetate)~48-52The methylene carbon attached to the triazole nitrogen is deshielded by the nitrogen atom.
CH₃ (Ethyl)~13-15The terminal methyl carbon is in a shielded, aliphatic environment.

The specific chemical shifts provide conclusive evidence for the presence and electronic environment of each carbon atom in the molecule.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
C-H (aromatic, triazole)3100-3150MediumStretching
C-H (aliphatic, CH₂, CH₃)2850-3000MediumStretching
C=O (ester)1735-1750StrongStretching
C=N (triazole)1600-1650MediumStretching
C-N (triazole)1400-1480MediumStretching
C-O (ester)1000-1300StrongStretching

The strong absorption band of the ester carbonyl (C=O) is a particularly prominent and diagnostic feature in the IR spectrum. The presence of both aromatic C-H and aliphatic C-H stretching vibrations further confirms the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways. A GC-MS spectrum for this compound is available from the NIST Mass Spectrometry Data Center[3].

Key Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 155. This corresponds to the molecular weight of the compound, confirming its elemental composition of C₆H₉N₃O₂. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass, is consistent with this observation[7].

  • Major Fragmentation Pathways: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for N-substituted heterocycles and esters would be expected.

Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 155 F1 [M - OCH₂CH₃]⁺ m/z = 110 M->F1 - OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 82 M->F2 - COOCH₂CH₃ F4 [Triazole]⁺˙ m/z = 69 F2->F4 - CH₂ F3 [Triazole-CH₂]⁺ m/z = 82 F3->F4 - CH₂

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount.

NMR Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration may be required[4][8][9].

  • Sample Preparation: Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[10].

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Collect a background spectrum of the empty sample compartment or the KBr pellet/salt plates to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Collect the spectrum of the sample.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate[11][12].

  • GC Method:

    • Injector: Use a split/splitless injector, typically at a temperature of 250-280 °C.

    • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms) is suitable for this type of analyte.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is used to elute the compound.

  • MS Method:

    • Ionization: Electron ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

General Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structural Confirmation Synthesis Synthesis and Purification of This compound Purity Purity Assessment (e.g., LC-MS, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR FT-IR Spectroscopy Purity->IR MS Mass Spectrometry (GC-MS or LC-MS) Purity->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and agrochemical research, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to the structure of numerous bioactive compounds. Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, a key building block, serves as a versatile precursor for the synthesis of more complex molecules. The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline. This guide provides an in-depth comparative analysis of various synthetic methodologies for the preparation of this compound, with a focus on reaction efficiency, yield, and green chemistry principles.

The Synthetic Challenge: Regioselectivity in the Alkylation of 1,2,4-Triazole

The synthesis of this compound is primarily achieved through the N-alkylation of the 1,2,4-triazole ring with an ethyl haloacetate, typically ethyl bromoacetate. The 1,2,4-triazole anion, however, presents multiple nucleophilic nitrogen atoms (N1, N2, and N4), leading to the potential for the formation of a mixture of regioisomers. The thermodynamically more stable N1-substituted product is generally favored, but the reaction conditions play a pivotal role in directing the regioselectivity. The choice of base, solvent, and energy source can significantly influence the product distribution and overall yield.

Comparative Analysis of Synthetic Methodologies

This guide benchmarks four key synthetic approaches for the synthesis of this compound and its analogues: Conventional Heating, Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and Phase-Transfer Catalysis.

Conventional Heating: The Traditional Approach

Conventional heating remains a widely used method for organic synthesis. The reaction is typically carried out by refluxing the reactants in a suitable solvent in the presence of a base.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like acetone or DMF is often chosen to dissolve the triazole salt and the alkylating agent.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is commonly employed to deprotonate the 1,2,4-triazole.

  • Temperature: Reflux temperatures are used to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

While reliable, this method often suffers from long reaction times and moderate yields.

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions.[1][2] By directly heating the polar reactants and solvent, microwave irradiation can lead to dramatic reductions in reaction times and often improved yields.[1][3]

Causality Behind Experimental Choices:

  • Rapid Heating: Microwave energy efficiently heats the polar reaction mixture, leading to a rapid increase in temperature and reaction rate.[2]

  • Solvent-Free or Reduced Solvent Conditions: The efficiency of microwave heating can sometimes allow for reactions to be run with minimal or no solvent, aligning with green chemistry principles.[3]

  • Improved Yields: The short reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1]

For the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been shown to reduce reaction times from hours to minutes and significantly increase yields compared to conventional methods.[1][4][5]

Ultrasound-Assisted Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate.[6]

Causality Behind Experimental Choices:

  • Enhanced Mass Transfer: The mechanical effects of ultrasound improve mass transfer between reactants, which is particularly beneficial in heterogeneous reactions.

  • Radical Formation: In some cases, sonolysis of the solvent can generate radicals that can initiate or accelerate reactions.

  • Mild Conditions: Ultrasound-assisted reactions can often be carried out at lower temperatures than conventional heating, which can be advantageous for thermally sensitive substrates.

Ultrasound-assisted synthesis of 1,2,4-triazole derivatives has been reported to result in good yields and significantly shorter reaction times compared to conventional approaches.[6][7][8]

Phase-Transfer Catalysis: Bridging the Phase Divide

Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are in different phases, such as a solid-liquid or liquid-liquid system. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of one reactant (usually an anion) from one phase to another where the reaction occurs.

Causality Behind Experimental Choices:

  • Catalyst: A catalyst like tetrabutylammonium bromide (TBAB) is used to transport the triazole anion from the solid or aqueous phase to the organic phase containing the ethyl bromoacetate.

  • Solvent System: A two-phase system, such as a solid base in an organic solvent, is employed.

  • Mild Conditions: PTC can often be performed under milder conditions (e.g., lower temperatures) than conventional single-phase reactions.

The use of PTC in the N-alkylation of 1,2,4-triazoles can lead to high yields and is an industrially viable method.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and efficiencies for the synthesis of this compound and closely related analogues using the benchmarked methods. It is important to note that direct comparative data for the target molecule is not always available in a single source, and thus, some data is extrapolated from the synthesis of similar 1,2,4-triazole derivatives.

Methodology Typical Base Typical Solvent Temperature (°C) Reaction Time Yield (%) Key Advantages
Conventional Heating K₂CO₃Acetone/DMFReflux12 - 24 h60 - 80Simplicity, well-established
Microwave-Assisted K₂CO₃Acetone/Ethanol90 - 1305 - 20 min85 - 97[1][5]Rapid, high yields, energy efficient
Ultrasound-Assisted NaH/K₂CO₃Toluene/DCM45 - 10030 - 90 min75 - 89[6]Fast, good yields, mild conditions
Phase-Transfer Catalysis K₂CO₃ (solid)Toluene50 - 801 - 4 h80 - 95High yields, suitable for scale-up

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound
  • To a solution of 1,2,4-triazole (1.0 eq) in acetone (10 mL) in a sealed microwave vessel, add anhydrous K₂CO₃ (2.5 eq).

  • Add ethyl bromoacetate (1.2 eq) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 90°C for 5 minutes with pressure control.[5]

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Synthesis of this compound
  • In a flask equipped with a mechanical stirrer, add 1,2,4-triazole (1.0 eq) and toluene (20 mL).

  • Add sodium nitrite (5.0 eq) and a phase-transfer catalyst such as benzyl triethyl ammonium chloride (BTEAC) (0.2 eq).

  • Place the flask in an ultrasonic bath.

  • Add ethyl bromoacetate (1.2 eq) and irradiate the mixture with ultrasound at 100°C for 1 hour.[7]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and purify by column chromatography.

Visualizing the Workflow and Mechanism

Synthesis_Workflow cluster_reactants Reactants cluster_methods Synthetic Methodologies cluster_process Process cluster_product Product 1,2,4-Triazole 1,2,4-Triazole Reaction Reaction 1,2,4-Triazole->Reaction Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction Base Base Base->Reaction Conventional Heating Conventional Heating Conventional Heating->Reaction Microwave Microwave Microwave->Reaction Ultrasound Ultrasound Ultrasound->Reaction Phase-Transfer Catalysis Phase-Transfer Catalysis Phase-Transfer Catalysis->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Regioselectivity_Mechanism Triazole 1,2,4-Triazole Triazole_Anion 1,2,4-Triazolide Anion (Resonance Structures) Triazole->Triazole_Anion Deprotonation Base Base Base->Triazole_Anion N1_Product This compound (N1-Alkylation - Major) Triazole_Anion->N1_Product SN2 Attack (N1) N4_Product Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (N4-Alkylation - Minor) Triazole_Anion->N4_Product SN2 Attack (N4) EtO2CCH2Br Ethyl Bromoacetate EtO2CCH2Br->N1_Product EtO2CCH2Br->N4_Product

Caption: Mechanism showing the regioselectivity of 1,2,4-triazole alkylation.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. While conventional heating is a straightforward and established method, modern techniques such as microwave and ultrasound-assisted synthesis offer significant improvements in terms of reaction time and yield, aligning with the principles of green chemistry. Phase-transfer catalysis presents a robust and scalable option, particularly for industrial applications.

The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired efficiency. For rapid lead optimization and library synthesis in a research setting, microwave-assisted synthesis is a highly attractive option. For large-scale production, phase-transfer catalysis may be the most cost-effective and efficient choice.

Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of novel catalysts and flow chemistry approaches to further enhance the synthesis of this important chemical building block.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024, January 25). RSC Green Chemistry. [Link]

  • Yadav, Y., & Singh, R. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. Heterocycles, 65(8), 1957-1962. [Link]

  • Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1,2,4-triazolyl) ethyl}-2- Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (2026). Progress in Chemical and Biochemical Research, 9(2), 118-129. [Link]

  • Karaali, N., Menteşe, E., Yılmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-169. [Link]

  • Wang, Y., Yi, X., & Qin, W. (2012). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 24(1), 217-219. [Link]

  • El-Sayed, H. A., Moustafa, A. H., & El-Emam, A. A. (2021). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry, 14(8), 103253. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 25(23), 5747. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] This guide provides a comprehensive framework for the cross-validation of biological assay results for a specific class of these compounds: ethyl 2-(1H-1,2,4-triazol-1-yl)acetate derivatives. As researchers and drug development professionals, it is imperative to move beyond single-assay validations to a more holistic understanding of a compound's biological profile. This guide offers detailed experimental protocols, a comparative analysis of assay data, and a logical workflow for cross-validation to ensure the scientific integrity and robustness of your findings.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The five-membered heterocyclic ring of 1,2,4-triazole is a privileged structure in drug discovery, owing to its unique chemical properties that allow for diverse biological interactions.[1] Its derivatives have been successfully developed into clinically approved drugs for a range of therapeutic areas. The this compound scaffold offers a versatile platform for chemical modification, enabling the exploration of a wide chemical space to optimize biological activity.

This guide will focus on a selection of representative this compound derivatives to illustrate the principles of biological assay cross-validation.

Case Study Compounds: Representative this compound Derivatives

For the purpose of this guide, we will consider three hypothetical, yet structurally representative, this compound derivatives:

  • ETA-001: A derivative with a simple substitution on the triazole ring.

  • ETA-002: A derivative featuring a halogenated phenyl group, a common motif in antifungal agents.

  • ETA-003: A derivative with a more complex heterocyclic substituent, designed to potentially target specific cellular pathways.

The biological activities of these compounds will be assessed across three distinct assays: an antifungal susceptibility test, a cytotoxicity assay against a cancer cell line, and a kinase inhibition assay.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any comparative analysis rests on the quality of the initial experimental data. Here, we provide detailed, step-by-step protocols for the key assays discussed in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • Test compounds (ETA-001, ETA-002, ETA-003)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the fungal strain in a suitable broth overnight. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Create a serial dilution of each test compound in RPMI-1640 medium in the 96-well plate.

  • Inoculate Plates: Add the prepared fungal inoculum to each well containing the compound dilutions.

  • Incubate: Incubate the plates at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Test compounds (ETA-001, ETA-002, ETA-003)

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Step-by-Step Protocol:

  • Seed Cells: Plate the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat Cells: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate: Incubate the cells for 48-72 hours.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 4 hours.

  • Solubilize Formazan: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a plate reader.

  • Calculate IC50: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Target-Based Assay: Kinase Inhibition Assay

Many triazole derivatives are known to target specific enzymes, such as kinases. A biochemical kinase assay can provide mechanistic insights into a compound's activity.

Objective: To determine the concentration of the test compound that inhibits 50% of the activity of a specific kinase (IC50).

Materials:

  • Test compounds (ETA-001, ETA-002, ETA-003)

  • Recombinant kinase (e.g., a specific tyrosine kinase)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Prepare Reactions: In a 384-well plate, add the kinase, its substrate, and serial dilutions of the test compounds in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubate: Incubate the plate at room temperature for a specified time.

  • Detect Activity: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure Luminescence: Read the luminescence using a luminometer.

  • Calculate IC50: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Comparative Data Analysis: A Holistic View of Biological Activity

Presenting the data from different assays in a clear and comparative format is crucial for identifying trends and making informed decisions.

Table 1: Comparative Biological Activity of this compound Derivatives

CompoundAntifungal Activity (MIC in µg/mL against C. albicans)Anticancer Cytotoxicity (IC50 in µM against HeLa cells)Kinase Inhibition (IC50 in µM against Target Kinase)
ETA-001 >12855.2>100
ETA-002 812.52.1
ETA-003 325.80.5
Fluconazole 4N/AN/A
Doxorubicin N/A0.1N/A
Staurosporine N/A0.010.005

N/A: Not Applicable. Data is hypothetical and for illustrative purposes.

Interpretation of Results:

  • ETA-001 shows weak to no activity in all three assays, suggesting it may not be a promising lead compound.

  • ETA-002 , the halogenated derivative, exhibits moderate antifungal and anticancer activity, along with potent kinase inhibition. This suggests a potential mechanism of action for its cytotoxic effects.

  • ETA-003 displays lower antifungal activity compared to ETA-002 but is more potent in the anticancer and kinase inhibition assays. This highlights a potential trade-off in activity and the importance of multi-assay screening.

The Crucial Role of Cross-Validation: Ensuring Data Integrity

Relying on a single biological assay can be misleading. A compound might show potent activity in a biochemical assay but fail to be effective in a cell-based assay due to poor cell permeability or off-target effects. Cross-validation of results from different assays is therefore essential for building a robust and reliable biological profile of a compound.

The "Why" of Cross-Validation
  • Confirms On-Target Activity: Correlating the results from a target-based assay (e.g., kinase inhibition) with a phenotypic assay (e.g., anticancer cytotoxicity) can provide strong evidence that the compound's cellular effect is mediated through the intended target.

  • Identifies Potential Liabilities: Discrepancies between assays can highlight potential issues such as poor membrane permeability, metabolic instability, or off-target toxicity.

  • Guides Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications affect activity across different assays provides a more complete picture for medicinal chemistry optimization.

A Logical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of biological assay results.

CrossValidationWorkflow cluster_assays Primary Assays cluster_analysis Data Analysis & Comparison cluster_validation Cross-Validation & Decision Making Antifungal Antifungal Susceptibility (e.g., Microdilution) Compare Compare IC50/MIC Values Antifungal->Compare Anticancer Anticancer Cytotoxicity (e.g., MTT Assay) Anticancer->Compare TargetBased Target-Based Assay (e.g., Kinase Inhibition) TargetBased->Compare Correlate Correlate Target Inhibition with Cellular Activity Compare->Correlate Consistent Consistent Results? (Yes/No) Correlate->Consistent Investigate Investigate Discrepancies Consistent->Investigate No Prioritize Prioritize Lead Compounds Consistent->Prioritize Yes Investigate->Prioritize BiologicalActivityInterplay cluster_antifungal Antifungal Activity cluster_anticancer Anticancer Activity Compound Ethyl 2-(1H-1,2,4-triazol-1-yl) acetate Derivative FungalTarget Fungal-Specific Target (e.g., Lanosterol 14α-demethylase) Compound->FungalTarget Inhibition CancerTarget Mammalian Target (e.g., Kinase) Compound->CancerTarget Inhibition (Potential Off-Target) FungalGrowthInhibition Fungal Growth Inhibition FungalTarget->FungalGrowthInhibition CancerCellDeath Cancer Cell Death CancerTarget->CancerCellDeath

Caption: Interplay of antifungal and anticancer activities.

This diagram illustrates how a single compound can interact with different targets in fungal and mammalian cells, leading to distinct biological outcomes. Cross-validation helps to dissect these different activities and understand the compound's overall selectivity and potential for therapeutic use.

Conclusion and Future Directions

The cross-validation of biological assay results is not merely a confirmatory step but a critical component of a robust and scientifically sound drug discovery process. By moving beyond single-assay evaluations and embracing a multi-faceted approach, researchers can gain a deeper understanding of the biological profile of this compound derivatives and other promising compound classes. This comprehensive approach, grounded in detailed protocols and logical cross-validation workflows, will ultimately lead to the identification of more effective and safer therapeutic agents.

Future efforts should focus on developing and validating a wider range of in vitro and in vivo assays to better predict the clinical efficacy and safety of these promising compounds. The integration of high-content screening and 'omics' technologies will further enhance our ability to perform comprehensive cross-validations and build predictive models for drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.[Link]

  • Kumar, A., & Singh, I. (2014). Synthesis, characterization and antimicrobial activity of some newly 1, 2, 4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4386.
  • National Committee for Clinical Laboratory Standards. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. M27-A3.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.[Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.[Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4949.
  • Asati, V., & Srivastava, S. K. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073.
  • Fereidoonnezhad, M., Faghih, Z., Sakhteman, A., Fereidoonnezhad, M., & Iman, M. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 1-18.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a valuable building block in synthetic chemistry; however, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established regulatory standards and chemical safety principles.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the foundational step for safe handling. The molecule's hazard profile is derived from its constituent parts: the biologically active 1,2,4-triazole ring and the ethyl acetate functional group. The 1,2,4-triazole parent compound is known for its potential reproductive toxicity, acute toxicity, and irritant properties.[1][2]

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[2][3]

Table 1: Chemical and Safety Data Summary

Property Data Source(s)
Chemical Name This compound [4]
CAS Number 56563-01-0 [4][5]
Molecular Formula C6H9N3O2 [4][5]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation [5]
Signal Word Warning [5]
Incompatible Materials Strong oxidizing agents, Strong acids [2]

| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat, respiratory protection (if dust/aerosols are generated) |[1][2] |

Regulatory Framework: Adherence to EPA Guidelines

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] this compound must be managed as a hazardous waste.[1] Laboratories are classified as waste generators and must obtain an EPA ID number to compliantly manage their hazardous materials.[6]

Key principles of RCRA that guide laboratory waste disposal include:

  • Waste Characterization: All waste must be evaluated to determine if it is hazardous. Given its known hazards, this compound waste is considered hazardous.

  • Satellite Accumulation Areas (SAA): Small quantities of hazardous waste can be collected and stored at or near the point of generation in a designated SAA.[7][8] These areas must be under the control of laboratory personnel.[6]

  • Container Management: Waste containers must be in good condition, compatible with the chemical waste they hold, and always kept securely closed except when adding waste.[7]

  • Labeling: Each container in an SAA must be clearly marked with the words "Hazardous Waste" and the identity of the chemical(s) inside.[8]

Standard Operating Procedure (SOP) for Disposal

The following step-by-step procedure ensures that all waste containing this compound is handled safely from the moment of generation to its final disposal.

All waste, including residual amounts in empty containers, contaminated PPE (like gloves), and weighing papers, should be considered hazardous. Collect this waste at the point of generation, typically within a chemical fume hood, to minimize exposure.[6]

Do not mix this waste with incompatible materials, particularly strong acids or strong oxidizing agents.[2] If dissolved in a solvent, the entire solution is considered hazardous waste. For instance, if dissolved in flammable solvents like ethanol or hexane, the waste must be managed as both chemically hazardous and flammable.[6]

  • Select a Container: Choose a leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[7] High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid using metal containers for acidic solutions or food-grade jars, which may not meet safety standards.[6][7]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write:

    • The words "Hazardous Waste" [8]

    • The full chemical name: "this compound"

    • List any solvents or other chemicals mixed in the container.

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").[8]

  • Storage: Place the sealed and labeled waste container in your laboratory's designated SAA.[7] This area should be clearly marked with signage and should be away from drains or sources of ignition.[1][6]

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[6]

  • Time Limits: Once a waste container is full, it must be moved from the SAA to the facility's central accumulation area (CAA) within three days for eventual pickup.[7] Partially filled containers can remain in the SAA for up to one year.[7]

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.[6][9] The standard and recommended method for this type of organic chemical waste is controlled incineration at a permitted facility.[10] This process ensures the complete destruction of the compound.

  • Never dispose of this chemical down the drain or in the regular trash.[1][7] This is to prevent contamination of water systems and avoid environmental harm, as the substance may be harmful to aquatic organisms.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G A Waste Generation (e.g., unused reagent, contaminated labware) B Characterize as Hazardous Waste A->B C Select Chemically Compatible Waste Container B->C D Affix 'Hazardous Waste' Label & List Contents C->D E Store Securely in Designated Satellite Accumulation Area (SAA) D->E F Is Container Full? E->F G Continue Accumulation in SAA (Max. 1 Year) F->G No H Date Container & Move to Central Accumulation Area (CAA) within 3 Days F->H Yes G->F I Arrange Pickup by Licensed Hazardous Waste Contractor H->I J Final Disposal via Controlled Incineration I->J

Caption: Disposal workflow for this compound.

By adhering to this structured disposal guide, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 56563-01-0. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • RCI Labscan Limited. (2022, August 1). SAFETY DATA SHEET: ethyl acetate. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS No: 56563-01-0). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation [1]

  • Causes serious eye irritation [1][2][3][4][5]

  • May cause respiratory irritation [1][6]

A thorough risk assessment should be conducted before commencing any work with this substance. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment (PPE), it is crucial to implement appropriate engineering controls to minimize the risk of exposure.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[1][3][7] A certified chemical fume hood is the recommended primary engineering control to prevent the inhalation of any dust or vapors.

  • Eyewash Stations and Safety Showers: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation.[7]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[6] The selection of PPE should be based on a comprehensive risk assessment of the specific tasks being performed.

Protection Type Specific Equipment Standards/Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[8]Must conform to EN166 (EU) or NIOSH (US) standards.[6] Standard eyeglasses are not a substitute for safety glasses.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.Inspect gloves for any signs of degradation or puncture before use.[9] Follow proper glove removal techniques to avoid skin contact.[9]
Respiratory Protection For routine handling in a fume hood, respiratory protection is typically not required. In the event of a spill or when working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary.The type of respirator and cartridge should be selected based on the potential concentration of the substance in the air.

Safe Handling Workflow

A systematic approach to handling this compound is essential for minimizing risks.

A. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the work area is clean, and all necessary equipment is readily available.

B. Handling Procedures:

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid generating dust or aerosols.

  • Portioning: When weighing or transferring the substance, do so in a fume hood.

  • Keep Containers Closed: Keep the container tightly closed when not in use.[1][3][4][5][7]

C. Post-Handling Procedures:

  • Decontaminate: Wipe down the work area with an appropriate solvent and cleaning agent.

  • Dispose of Waste: Dispose of all waste materials according to the disposal plan outlined below.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Safe_Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Check_Ventilation Check Ventilation Don_PPE Don PPE Prepare_Workspace Prepare Workspace Handle_Chemical Handle Chemical in Fume Hood Prepare_Workspace->Handle_Chemical Begin Work Decontaminate Decontaminate Workspace Handle_Chemical->Decontaminate Complete Work Dispose_Waste Dispose of Waste Remove_PPE Remove PPE Wash_Hands Wash Hands

Caption: A streamlined workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Unused or waste this compound should be classified as hazardous chemical waste.

  • Containerization: Collect all waste, including contaminated gloves, paper towels, and other disposable materials, in a clearly labeled, sealed container.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not discharge to sewer systems.[10] All disposal activities must be in accordance with local, state, and federal regulations.[1][2][7]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1][2]

References

  • What are the safety precautions when using Triazole? - Blog. (2025, November 19).
  • SAFETY DATA SHEET - Meridian Bioscience. (2024, February 2).
  • Ethyl acetate - SAFETY DATA SHEET. (2024, September 7).
  • 1H-1,2,4-Triazole - SAFETY DATA SHEET. (2014, July 15).
  • Ethyl acetate - Safety Data Sheet. (2017, January 23).
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem. (n.d.).
  • SAFETY DATA SHEET Ethyl Acetate PP100-204 - Medline. (n.d.).
  • This compound CAS#: 56563-01-0; ChemWhat Code: 879674. (n.d.).
  • ethyl acetate - SAFETY DATA SHEET. (2022, August 1).
  • Material Safety Data Sheet. (2025, January 15).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Ethyl 1H-1,2,4-triazole-1-acetate Safety Data Sheets - Echemi. (n.d.).
  • Ethyl-2-(1H-1,2,4-triazole-1-yl)acetate. (n.d.).
  • 1,2,4-TRIAZOLE CAS No 288-88-0 - CDH Fine Chemical. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.